Butafosfan
説明
Structure
3D Structure
特性
IUPAC Name |
2-(butylamino)propan-2-ylphosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8,11H,4-6H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWARPXYQCRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)(C)P(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17316-67-5 | |
| Record name | P-[1-(Butylamino)-1-methylethyl]phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17316-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butafosfan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Butafosfan: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Synthetic Methodology of 1-(butylamino)-1-methylethyl]-phosphonic acid
This technical guide provides a comprehensive overview of butafosfan, an organic phosphorus compound utilized in veterinary medicine to address metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical and toxicological properties, a complete synthesis protocol, and an exploration of its proposed mechanism of action.
Chemical Structure and Identity
This compound, chemically known as [1-(butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound.[1] Its structure features a central carbon atom bonded to a butylamino group, a methyl group, another methyl group, and a phosphonic acid moiety.
| Identifier | Value |
| IUPAC Name | [2-(butylamino)propan-2-yl]phosphinic acid[2] |
| CAS Number | 17316-67-5[2][3] |
| Molecular Formula | C7H18NO2P[3][4][5] |
| Canonical SMILES | CCCCNC(C)(C)P(=O)O[6] |
| InChI Key | WCXWARPXYQCRPP-UHFFFAOYSA-N[2][6] |
Physicochemical Properties
This compound is a white crystalline powder that is readily soluble in water.[3] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 179.20 g/mol | [2][3] |
| Melting Point | 219 °C | [7] |
| pKa | 2.99 ± 0.10 (Predicted) | [8] |
| Solubility | Water: Soluble Ethanol: ~1 mg/mL PBS (pH 7.2): 5 mg/mL | [3][9][10] |
| Appearance | White crystalline powder | [3] |
Pharmacological and Toxicological Profile
This compound acts as a metabolic stimulant, and its mechanism is believed to be linked to the enhancement of energy metabolism.[7] It is often administered in combination with cyanocobalamin (Vitamin B12) to treat metabolic disorders in livestock.[3][9] The toxicological profile of this compound indicates a low level of acute toxicity.
Acute Toxicity
| Species | Route of Administration | LD50 | Source |
| Mouse | Oral | ~16,000 mg/kg bw | [3] |
| Mouse | Subcutaneous | ~21,000 mg/kg bw | [3] |
| Mouse | Intravenous | ~10,000 mg/kg bw | [3] |
| Mouse | Intraperitoneal | >2,500 mg/kg bw | [3] |
| Chicken | Intramuscular | 9,974 mg/kg bw | [3] |
Repeated-Dose Toxicity
-
Rats: A 13-week study in Wistar rats receiving this compound in drinking water established a No-Observed-Effect Level (NOEL) of 10,000 mg/kg water, equivalent to 1220 mg/kg bw in males and 1410 mg/kg bw in females.[3]
-
Dogs: A 13-week oral gavage study in beagle dogs established a NOEL of 60 mg/kg bw.[3]
Experimental Protocols: Synthesis of this compound
The following is a detailed, two-step experimental protocol for the synthesis of this compound, adapted from patent literature.
Step 1: Synthesis of Crude this compound
Materials:
-
n-Butylamine
-
Acetone
-
Molecular Sieve
-
Hypophosphorous Acid (50%)
-
Reaction Kettle with temperature control and stirrer
-
Centrifuge
Procedure:
-
Charge the reaction kettle with n-butylamine, acetone, and a molecular sieve. The molar ratio of n-butylamine to acetone should be between 1:6 and 1:10.
-
Raise the temperature to 40-45 °C and stir the mixture for a minimum of 3 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 20-25 °C.
-
While maintaining the temperature at 20-25 °C, add 1-2 molar equivalents of 50% hypophosphorous acid relative to the initial amount of n-butylamine.
-
Continue to stir the mixture at this temperature for at least 2 hours to allow for the condensation reaction to proceed.
-
Centrifuge the resulting mixture to separate the solid crude product.
Step 2: Purification of this compound
Materials:
-
Crude this compound
-
Ethanol
-
Activated Carbon
-
Crystallizing Kettle with temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
To the crude this compound, add ethanol and activated carbon.
-
Heat the mixture to 70 °C to dissolve the solid and facilitate the removal of impurities by the activated carbon.
-
Filter the hot solution to remove the activated carbon and other insoluble impurities.
-
Transfer the clear filtrate to a crystallizing kettle and cool it to 10 °C to induce precipitation of the purified this compound.
-
Centrifuge the cooled mixture to isolate the crystalline fine product.
-
Dry the purified this compound in a drying room to obtain the final product. The reported yield for this method is over 90%.
Proposed Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound is not fully elucidated, but it is understood to influence energy metabolism, particularly glucose metabolism, and may interact with the insulin signaling pathway.[4] It is believed to enhance ATP synthesis and the phosphorylation of intermediates in metabolic pathways such as glycolysis and gluconeogenesis.[7]
The following diagram illustrates a proposed signaling pathway for this compound's action on a hepatocyte, based on its observed effects on glucose metabolism and its interaction with the insulin signaling pathway.
Caption: Proposed signaling pathway of this compound in a hepatocyte.
The diagram above illustrates a potential mechanism where this compound modulates the insulin receptor, initiating a signaling cascade through IRS-1, PI3K, and Akt. This leads to the upregulation of Glucokinase (GCK), a key enzyme in glycolysis. The increased GCK activity enhances the phosphorylation of glucose to glucose-6-phosphate, thereby promoting glycolysis and subsequent ATP production. This proposed pathway aligns with observations that this compound can influence glucose metabolism and energy production within the cell.
Logical Workflow for Experimental Analysis
To further investigate the proposed mechanism of action, a logical experimental workflow can be employed.
Caption: Experimental workflow for elucidating this compound's mechanism.
This workflow outlines a systematic approach to validate the proposed signaling pathway. It begins with treating hepatocyte cell cultures with this compound, followed by parallel analyses of protein expression (Western Blot), gene expression (RT-qPCR), and metabolite levels (LC-MS/MS). The collective data would provide evidence for the modulation of the insulin signaling pathway and its downstream metabolic effects, ultimately confirming or refining the proposed mechanism of action.
References
- 1. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 2. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of fructose 2,6-bisphosphate in the regulation of glycolysis and gluconeogenesis in chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Modulator: An In-Depth Technical Guide to the Cellular Mechanism of Action of Butafosfan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butafosfan is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant. Despite its widespread use, particularly in combination with cyanocobalamin (Vitamin B12), its precise molecular mechanism of action is not fully elucidated. This guide synthesizes the current understanding of this compound's role in cellular metabolism, drawing from available research to provide a technical overview for scientific professionals. It is hypothesized that this compound's efficacy stems from its role as a source of organic phosphorus, which is critical for numerous metabolic pathways. Evidence suggests that this compound influences energy metabolism, gluconeogenesis, and lipid metabolism, and may interact with key signaling pathways such as insulin signaling. This document will detail these effects, present quantitative data from relevant studies, outline experimental protocols, and provide visual representations of the proposed mechanisms.
Introduction
This compound, with the chemical name [1-(butylamino)-1-methylethyl]-phosphonic acid, is a synthetic organic phosphorus compound.[1] Unlike inorganic phosphates or naturally occurring organophosphates such as ATP, this compound provides a source of phosphorus in a unique chemical form.[2] It is frequently administered to livestock to combat metabolic disorders, stress, and debility, and to improve overall health and productivity.[3][4] While often used in conjunction with Vitamin B12, which has its own well-defined metabolic roles, this compound is believed to have independent effects on cellular energy processes.[2] This guide focuses on the specific actions of this compound at the cellular level.
Proposed Mechanism of Action in Cellular Metabolism
The central hypothesis surrounding this compound's mechanism of action is its ability to influence metabolic pathways that are dependent on phosphorus availability.[2][5] Many key metabolic intermediates require phosphorylation to become active participants in biochemical reactions.
Role in Energy Metabolism and ATP Synthesis
Phosphorus is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell. It is theorized that by providing an organic source of phosphorus, this compound supports the synthesis of ATP and other high-energy molecules like adenosine diphosphate (ADP).[6][7] One study in mice demonstrated that this compound administration led to increased levels of glycogen, ATP, and ADP in both the liver and skeletal muscle, suggesting an enhancement of energy storage and availability.[6] This proposed mechanism is central to this compound's classification as a metabolic stimulant.
Influence on Gluconeogenesis and Glycolysis
Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, and glycolysis, the breakdown of glucose, are tightly regulated pathways that are heavily reliant on the phosphorylation of their intermediates.[2][5] The rate of these processes is directly influenced by the availability of phosphorus.[5][8] It is proposed that this compound may promote gluconeogenesis by ensuring an adequate supply of phosphorus for the necessary phosphorylation steps.[6][8]
Effects on Lipid Metabolism
This compound, particularly when administered with cyanocobalamin, has been shown to impact lipid metabolism. In dairy cows, treatment has been associated with a reduction in plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), which are indicators of negative energy balance and fat mobilization.[5][9] Furthermore, studies have indicated that the combination of this compound and cyanocobalamin can upregulate the hepatic mRNA expression of Liver X receptor α (LXRα) and beta-hydroxybutyrate dehydrogenase 2, both of which are involved in the regulation of lipid metabolism.[9]
Interaction with Insulin Signaling
Research in a mouse model suggests that the metabolic effects of this compound may be linked to insulin signaling pathways.[6][10] A study observed that this compound administration increased blood glucose and the homeostatic model assessment (HOMA) index, a measure of insulin resistance, in overweight mice under caloric restriction.[6] The expression of genes related to insulin signaling, such as PI3K, GCK, and Irs1, were also influenced by this compound treatment, although these effects were dependent on the animals' diet.[6][11]
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from key studies investigating the metabolic effects of this compound.
Table 1: Effects of this compound on Plasma Metabolites in Dairy Cows with Subclinical Ketosis
| Parameter | Control (Saline) | This compound (BUT) | This compound + Cyanocobalamin (BUTCO) | P-value |
| NEFA (mmol/L) | 0.59 ± 0.03 | 0.52 ± 0.03 | 0.42 ± 0.03 | < 0.05 (CON vs. BUTCO) |
| BHBA (mmol/L) | 1.34 ± 0.06 | 1.21 ± 0.06 | 1.02 ± 0.06 | < 0.05 (CON vs. BUT & BUTCO) |
| Glucose (mmol/L) | No significant difference | No significant difference | No significant difference | NS |
| Glucagon (pg/mL) | Lower | Consistently High | Lower | - |
Data adapted from Nuber et al. (2016).[9][12]
Table 2: Effects of this compound on Metabolic Parameters in Mice
| Parameter | Diet | Treatment | Ad libitum | Food Restriction |
| Glucose (mg/dL) | Hypercaloric | Saline | 175 | 130 |
| Hypercaloric | This compound | 210 | 190 | |
| HOMA Index | Hypercaloric | Saline | 15 | 5 |
| Hypercaloric | This compound | 25 | 20 | |
| NEFA (mEq/L) | Hypercaloric | Saline | 0.8 | 0.6 |
| Hypercaloric | This compound | 0.8 | 1.0 |
Data adapted from Weiller et al. (2020).[6][10]
Experimental Protocols
Detailed experimental protocols are often not fully described in primary publications. However, based on the available information, representative methodologies are outlined below.
Study of this compound in Dairy Cows with Subclinical Ketosis
-
Animals: 51 multiparous dairy cows diagnosed with subclinical ketosis.
-
Experimental Design: Cows were randomly assigned to one of three treatment groups:
-
Control (CON): Intravenous injection of 0.9% saline solution.
-
This compound (BUT): Intravenous injection of this compound (10 ml/100 kg body weight).
-
This compound + Cyanocobalamin (BUTCO): Intravenous injection of this compound and cyanocobalamin at a concentration similar to commercial preparations.
-
-
Treatment Administration: Injections were administered daily for three consecutive days, starting at approximately 22 days post-partum.
-
Sample Collection: Blood samples were collected at regular intervals to measure plasma concentrations of NEFA, BHBA, glucose, and glucagon. Liver biopsies were performed on day 7 to analyze mRNA abundance of target genes.
-
Analysis: Plasma metabolites were analyzed using standard biochemical assays. Hepatic mRNA expression was quantified using real-time quantitative PCR.
Study of this compound on Glucose Metabolism in Mice
-
Animals: Male mice.
-
Experimental Design: A 2x2 factorial design was used. Animals were fed either a control diet or a hypercaloric diet (HCD) for nine weeks. In the tenth week, they were subjected to either ad libitum feeding or food restriction and received either this compound or saline injections.
-
Treatment Administration: this compound (50 mg/kg) or saline was injected twice daily for seven days.
-
Sample Collection: At the end of the treatment period, blood samples were collected for the analysis of glucose, insulin, and NEFA. Epididymal white adipose tissue was collected and weighed.
-
Analysis: Blood parameters were measured using standard laboratory techniques. The HOMA index was calculated from glucose and insulin values. Gene expression in adipose tissue was analyzed by RT-qPCR.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and a typical experimental workflow.
Caption: Proposed metabolic pathways influenced by this compound.
Caption: Hypothesized interaction of this compound with insulin signaling.
Caption: A generalized workflow for studying this compound's effects.
Conclusion and Future Directions
The available evidence strongly suggests that this compound acts as a metabolic modulator, primarily by providing a source of organic phosphorus that influences key energy-producing and biosynthetic pathways. Its effects on ATP synthesis, gluconeogenesis, and lipid metabolism are supported by a growing body of research. The link to insulin signaling presents an exciting avenue for further investigation.
However, the precise molecular targets of this compound remain to be identified. Future research should focus on:
-
Identifying specific enzymes or transporters that interact with this compound.
-
Utilizing metabolomics and proteomics to gain a broader understanding of its impact on cellular metabolism.
-
Conducting further studies to elucidate the signaling cascades modulated by this compound, particularly in relation to insulin and other metabolic hormones.
-
Performing dose-response studies to optimize its therapeutic application.
A more complete understanding of this compound's mechanism of action will enable more targeted and effective use in veterinary medicine and may reveal novel therapeutic strategies for metabolic disorders.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advacarepharma.com [advacarepharma.com]
- 5. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 6. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
The History and Development of Butafosfan: A Technical Guide
Abstract
Butafosfan, a synthetic organic phosphorus compound, has been utilized in veterinary medicine for over six decades as a metabolic stimulant. Chemically distinct from naturally occurring phosphorus compounds, its primary role is to support energy metabolism in various animal species. This technical guide provides a comprehensive overview of the history, development, and mechanism of action of this compound. It details the synthetic process, pharmacokinetic profiles across different species, and its influence on key metabolic and signaling pathways. The guide also compiles quantitative data from pivotal studies and outlines the experimental protocols employed to elucidate its physiological effects.
Introduction
This compound, chemically known as [1-(n-butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound that does not belong to the group of biologically occurring organic phosphorus compounds like ATP.[1] It has been used in veterinary medicine, often in combination with cyanocobalamin (Vitamin B12), as a metabolic stimulant to combat metabolic disorders, particularly during periods of high metabolic stress such as the periparturient period in dairy cows.[2][3] This guide delves into the scientific journey of this compound from its inception to its current understanding as a modulator of energy metabolism.
History and Development
The combination of this compound and Vitamin B12 was first made available for veterinary use in 1958.[1] However, the initial scientific publications detailing its application in cows emerged in the 1970s.[1] In-depth molecular biological studies to unravel its precise mode of action commenced in the early 2000s.[1] The European Medicines Agency (EMA) classifies this compound under the therapeutic class of mineral supplements and phosphorus sources for food-producing mammals.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process. A general method for preparing alpha-substitution aminophosphonic acid series compounds was first reported in 1967.[4][5] A patented method for this compound synthesis involves the following key steps:
-
Imine Formation: n-butylamine and acetone are reacted in the presence of a molecular sieve at an elevated temperature (40-45°C) to form an imine intermediate.[5][6]
-
Phosphonylation: The reaction mixture is cooled (20-25°C), and hypophosphorous acid is added to yield the crude this compound product.[5][6]
-
Purification: The crude product is purified through centrifugation, followed by recrystallization from ethanol with activated carbon to remove impurities.[6]
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in several animal species. It is characterized by rapid absorption and elimination.
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Species | Dosage and Route | Tmax (h) | Cmax (µg/mL) | T1/2 (h) | Bioavailability (%) | Reference(s) |
| Piglets | 10 mg/kg (IM) | 0.31 | 28.11 | 4.21 | 74.69 | [7] |
| Piglets | 10 mg/kg (IV) | - | - | 3.30 | - | [7] |
| Cattle | 5.6 mg/kg (IV) | - | - | 1.38 (terminal) | - | [8] |
| Olive Flounder | 50 mg/kg (IM) | ~1 | ~20 | ~24 (at 22°C) | - | [1] |
| Olive Flounder | 150 mg/kg (IM) | ~1 | ~60 | ~24 (at 22°C) | - | [1] |
Mechanism of Action
While the precise mode of action of this compound is still under investigation, it is known to influence several key metabolic pathways. It is believed to act as a metabolic stimulant by participating in energy, carbohydrate, and lipid metabolism.[1][3]
Energy Metabolism
This compound is thought to enhance energy metabolism by favoring the phosphorylation of molecules within metabolic pathways such as glycolysis and the Krebs cycle.[3] Studies in mice have shown that this compound administration leads to increased levels of liver and muscle glycogen, as well as adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[3][9]
Carbohydrate and Lipid Metabolism
This compound has been shown to affect carbohydrate and lipid metabolism, particularly in ruminants. It is often used to mitigate the negative energy balance experienced by dairy cows during the transition period.[3] Studies have indicated that this compound, especially in combination with Vitamin B12, can lead to a reduction in serum concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), which are indicators of negative energy balance and ketosis.[4][10]
Signaling Pathways
Recent research suggests that the effects of this compound may be mediated through the modulation of cellular signaling pathways, including the insulin signaling pathway.[3][11] In mice, this compound has been observed to influence the hepatic gene expression of key metabolic regulators.[3]
Efficacy and Clinical Studies
Numerous clinical studies have been conducted to evaluate the efficacy of this compound in various animal species, with a primary focus on dairy cattle. These studies have investigated its effects on metabolic diseases, milk production, and reproductive performance.
Table 2: Summary of Key Efficacy Studies of this compound in Dairy Cattle
| Study Objective | Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| Subclinical Ketosis | Holstein-Friesian Cows | 5 or 10 mL/100 kg BW of this compound-B12 combination, daily for 4 days | Dose-dependent reduction in blood BHBA concentrations. Improved uterine involution and reproductive parameters. | [2][6][7] |
| Postpartum Metabolism and Milk Production | Dairy Cows | 1000 or 2000 mg this compound with 0.5 or 1 mg B12, every 5 days for 20 days | Linear reduction in plasma NEFA and cholesterol. Linear increase in milk yield and milk protein. | [12] |
| Postpartum Metabolism | Early Lactating Dairy Cows | 10 mL/100 kg BW of this compound-B12 combination, IV for 3 consecutive days | Lower plasma NEFA and BHBA concentrations in the treatment group. | [4] |
| Milk Yield and Dry Matter Intake | High Producing Dairy Cows | 2500 mg this compound with 1.25 mg B12 at calving, day 3 and 7 postpartum | Significant increase in milk yield (3.66 kg/day ). | [13][14][15] |
| Postpartum Serum Metabolites | Dairy Cattle | 25 mL of this compound-B12 combination on the day of calving and the following day | Reduced odds of subclinical ketosis in cows in third or greater lactation. | [16][17][18] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the effects of this compound.
Synthesis of this compound
-
Objective: To synthesize this compound.
-
Procedure:
-
n-Butylamine, acetone, and a molecular sieve are placed in a reaction vessel.
-
The mixture is heated to 40-45°C and stirred for at least 3 hours.
-
The reaction is then cooled to 20-25°C.
-
Hypophosphorous acid (1-2 times the molar equivalent of n-butylamine) is slowly added, and the reaction is continued for at least 2 hours, resulting in the precipitation of a white solid.
-
The crude product is isolated by centrifugation.
-
The crude product is dissolved in ethanol, and activated carbon is added. The mixture is heated to 70°C and filtered.
-
The filtrate is cooled to 10°C to induce crystallization.
-
The purified this compound is collected by centrifugation and dried.[5]
-
Quantification of this compound in Biological Samples
-
Objective: To measure the concentration of this compound in plasma and tissue.
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (Plasma):
-
Plasma is mixed with an equal volume of methanol and centrifuged.
-
The supernatant is mixed with phosphate-buffered saline and applied to a solid-phase extraction cartridge.
-
The cartridge is washed, and this compound is eluted with methanol.
-
The eluate is dried and reconstituted in formic acid before analysis.[1]
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[1]
-
Intravenous Glucose Tolerance Test (IVGTT)
-
Objective: To assess insulin resistance and glucose metabolism.
-
Procedure:
-
Animals are fasted for 12 hours with access to water.
-
An intravenous catheter is placed in the jugular vein.
-
A baseline blood sample is collected.
-
A glucose solution (e.g., 50% dextrose) is administered intravenously as a bolus.
-
Blood samples are collected at specific time points post-glucose infusion (e.g., 1, 5, 10, 20, 30, 60, 90, and 120 minutes).
-
Plasma or serum is separated and analyzed for glucose and insulin concentrations.[11][19][20][21][22]
-
Measurement of NEFA and BHBA
-
Objective: To assess the energy balance and ketosis status.
-
Sample Collection: Blood is collected via coccygeal venipuncture into tubes with or without anticoagulant.
-
Analysis:
-
NEFA: Enzymatic colorimetric assays are commonly used. Samples should be handled carefully to avoid stress-induced elevations and in vitro hemolysis.[23][24][25]
-
BHBA: Can be measured using handheld meters for whole blood analysis or through enzymatic kinetic assays in a laboratory setting.[5][23][24]
-
Assessment of Uterine Involution
-
Objective: To evaluate the progress of uterine recovery postpartum.
-
Methods:
-
Transrectal Palpation and Ultrasonography: The diameters of the uterine horns and cervix are measured at regular intervals postpartum. The location of the uterus (pelvic or abdominal cavity) is also noted.[8][26][27][28]
-
Endometrial Biopsy: Tissue samples are collected for histological examination of structural remodeling and immune cell infiltration.[29]
-
Biochemical Markers: Blood concentrations of hydroxyproline, a product of collagen degradation, can be measured as an indicator of uterine involution.[27]
-
Conclusion
This compound has a long history of use in veterinary medicine as a metabolic stimulant. While its precise molecular mechanisms are still being fully elucidated, a growing body of evidence highlights its role in modulating energy, carbohydrate, and lipid metabolism, potentially through interactions with key signaling pathways like insulin signaling. The experimental data consistently demonstrates its efficacy in improving the metabolic status of animals, particularly during periods of high physiological demand. Further research is warranted to fully uncover the intricate molecular interactions of this compound and to optimize its clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. vetdergikafkas.org [vetdergikafkas.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance evaluation of a newly designed on-farm blood testing system for determining blood non-esterified fatty acid and β-hydroxybutyrate concentrations in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Evaluation of the effect of different doses of butaphosphan and cyanocobalamin combination in dairy cattle with subclinical ketosis. | Semantic Scholar [semanticscholar.org]
- 7. vetdergikafkas.org [vetdergikafkas.org]
- 8. Quantification of the uterine involution and dimensions, hormonal response and reproductive performance of pyometric and healthy dairy cows treated with Dinoprost [scielo.org.za]
- 9. mdpi.com [mdpi.com]
- 10. First report about the mode of action of combined this compound and cyanocobalamin on hepatic metabolism in nonketotic early lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Do Intravenous Butaphosphan and Cyanocobalamin Combination Affect Insulin Resistance and Metabolic Profile of Dairy Goats During Their Transition Period? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 13. Use of Butaphosphan with Cyanocobalamin in High Producing Cows and Associations with Milk Yield and Dry Matter Intake | Research, Society and Development [rsdjournal.org]
- 14. rsdjournal.org [rsdjournal.org]
- 15. rsdjournal.org [rsdjournal.org]
- 16. guelphdhmcp.ca [guelphdhmcp.ca]
- 17. The Effect of Injectable Butaphosphan and Cyanocobalamin on Postpartum Serum Beta-Hydroxybutyrate, Calcium, and Phosphorus Concentrations in Dairy Cattle | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Do Intravenous Butaphosphan and Cyanocobalamin Combination Affect Insulin Resistance and Metabolic Profile of Dairy Goats During Their Transition Period? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Nonesterified Fatty Acids and β-Hydroxybutyrate Concentrations During the Transition Period for Herd-Level Monitoring of Increased Risk of Disease and Decreased Reproductive and Milking Performance | Veterian Key [veteriankey.com]
- 24. A Tale of Two Biomarkers: Untargeted 1H NMR Metabolomic Fingerprinting of BHBA and NEFA in Early Lactation Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nutrition Diagnostics for Dairy Cattle | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. Study on the Pattern of Postpartum Uterine Involution in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 28. seer.ufu.br [seer.ufu.br]
- 29. Postpartum Uterine Involution in Cows: Quantitative Assessment of Structural Remodeling and Immune Cell Infiltration | MDPI [mdpi.com]
The In Vivo Pharmacological Profile of Butafosfan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. Chemically identified as [1-(butylamino)-1-methylethyl]-phosphonic acid, it is often administered in combination with cyanocobalamin (Vitamin B12) to address metabolic disorders, particularly in young animals, and to support the treatment of infertility, tetany, and paresis as an adjunct to calcium and magnesium therapy[1]. Despite its widespread use in various animal species including cattle, horses, pigs, sheep, and goats, its precise mechanism of action remains an area of active investigation[1]. This technical guide provides a comprehensive overview of the in vivo pharmacological profile of this compound, summarizing key findings on its pharmacokinetics, pharmacodynamics, and physiological effects.
Pharmacokinetics
The disposition of this compound has been characterized in several animal species, revealing rapid absorption and elimination. The primary route of excretion is via the urine, with the parent compound being the major excreted substance[1].
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in various animal species.
Table 1: Pharmacokinetic Parameters of this compound in Cattle (Intravenous Administration) [1]
| Parameter | Value | Units |
| Administration Route | Intravenous | - |
| Dose | 5.6 | mg/kg bw |
| Half-life (α-phase) | 1.7 | minutes |
| Half-life (β-phase) | 13.2 | minutes |
| Terminal Elimination Half-life (γ-phase) | 1.38 | hours |
| Excretion (Urine, 12h) | ~74% | of dose |
| Excretion (Feces, 12h) | ~0.2% | of dose |
Table 2: Pharmacokinetic Parameters of this compound in Piglets (10 mg/kg bw) [2]
| Parameter | Intravenous Administration | Intramuscular Administration | Units |
| Elimination Half-life (T½λz) | 3.30 | 4.21 | hours |
| Clearance (Cl) | 0.16 | - | L/kg/h |
| Area Under the Curve (AUC) | 64.49 ± 15.07 | 48.29 ± 21.67 | µg·h/mL |
| Volume of Distribution at steady state (Vss) | 0.81 ± 0.44 | - | L/kg |
| Mean Residence Time (MRT) | 1.51 ± 0.27 | 1.74 ± 0.29 | hours |
| Maximum Concentration (Cmax) | - | 28.11 | µg/mL |
| Time to Maximum Concentration (Tmax) | - | 0.31 | hours |
| Bioavailability (F) | - | 74.69 | % |
Table 3: Pharmacokinetic Parameters of this compound in Horses (Intravenous Administration) [3][4]
| Parameter | Value | Units |
| Administration Route | Intravenous | - |
| Dose | 10 | mg/kg bw |
| Biological Half-life | ~78 | minutes |
| Cmax (at 1 min) | 87.811 (high dose) / 10.224 (low dose) | µg/mL |
Note: Detailed pharmacokinetic data for sheep and poultry are limited in the reviewed literature.
Pharmacodynamics and Mechanism of Action
This compound is recognized as a metabolic stimulant that appears to influence energy metabolism, particularly under conditions of metabolic stress[5][6]. While the precise molecular targets are not fully elucidated, evidence points towards its involvement in the insulin signaling pathway and the modulation of glucose and lipid metabolism[5][7].
Effects on Energy Metabolism
In vivo studies in mice have demonstrated that this compound can significantly enhance energy metabolism. Administration of a compound this compound solution led to increased levels of glycogen, adenosine triphosphate (ATP), and adenosine diphosphate (ADP) in both the liver and muscle tissue. Conversely, adenosine monophosphate (AMP) levels in muscle were decreased, suggesting a shift towards a higher energy state[5]. This indicates that this compound may promote ATP synthesis and improve energy storage in the form of glycogen[5].
Involvement in Insulin Signaling
Recent studies suggest that the metabolic effects of this compound are linked to the insulin signaling pathway[5][7]. In mice, this compound treatment has been shown to influence the hepatic mRNA expression of key genes involved in this pathway, including PI3K, GCK (glucokinase), and Irs1 (insulin receptor substrate 1)[5]. Specifically, this compound increased the mRNA expression of Irs1 and Irs2 (insulin receptor substrate 2)[5]. The expression of Gck, a gene regulated by insulin, was also modulated by this compound, further supporting the hypothesis that its effects are dependent on insulin signaling[3][5].
The downstream effects of this pathway's modulation include alterations in glucose homeostasis. This compound administration has been associated with increased blood glucose concentrations in some studies[5]. This may be linked to an increase in glucagon levels, which stimulates hepatic gluconeogenesis[8]. The phosphorylation of Akt, a key component of the PI3K pathway, can lead to the translocation of GLUT4 glucose transporters to the cell membrane, promoting glucose uptake into cells[1].
Physiological Effects
The administration of this compound, often in combination with cyanocobalamin, has been associated with a range of beneficial physiological effects in various animal species.
-
Metabolic Stimulant: It is widely regarded as a metabolic stimulant, helping animals to overcome metabolic stress and disorders[9][10].
-
Improved General Health: Studies have reported improvements in the general health status of animals, including stimulated feed intake and improved liver and muscle function[5].
-
Increased Milk Production: In dairy cows, this compound administration has been linked to increased milk production, particularly in animals experiencing a negative energy balance postpartum[2][9].
-
Reduced Stress Response: this compound has been shown to have anti-stress effects, for instance, by reducing salivary cortisol levels in piglets under social stress.
-
Enhanced Endurance: In mice, a compound solution of this compound enhanced endurance capabilities in various stress tests[5].
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies investigating the pharmacological profile of this compound.
Pharmacokinetic Study in Cattle[1]
-
Animals: Non-lactating cattle.
-
Drug Administration: A single intravenous dose of this compound at 5.6 mg/kg body weight.
-
Sampling: Blood samples were collected at various time points to determine the serum concentration of this compound. Urine and feces were collected for 12 hours post-administration to quantify excretion.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the analysis of this compound in serum, urine, and feces.
-
Pharmacokinetic Analysis: The serum concentration-time data was fitted to a three-compartment model to calculate pharmacokinetic parameters.
Metabolic Study in Mice[5]
-
Animals: Male C57BL/6 mice.
-
Experimental Design: Mice were fed either a control or a hypercaloric diet for nine weeks. In the tenth week, some animals underwent food restriction. Animals received subcutaneous injections of either this compound (50 mg/kg, twice daily for seven days) or saline.
-
Sample Collection: At the end of the treatment period, blood, liver, and epididymal white adipose tissues were collected.
-
Biochemical Analysis: Serum levels of glucose, non-esterified fatty acids (NEFA), phosphorus, and insulin were measured.
-
Gene Expression Analysis: Hepatic mRNA expression of genes related to energy metabolism and insulin signaling (e.g., PI3K, GCK, Irs1, Irs2) was quantified using real-time quantitative PCR (RT-qPCR).
-
Statistical Analysis: Data were analyzed to determine the effects of this compound treatment, diet, and food restriction on the measured parameters.
Conclusion
This compound exhibits a favorable pharmacokinetic profile with rapid absorption and elimination in several species. Its pharmacodynamic effects are centered on the stimulation of energy metabolism, a process that appears to be mediated, at least in part, through the insulin signaling pathway. The observed physiological benefits, including improved health, increased productivity, and reduced stress responses, underscore its therapeutic value in veterinary medicine. While the precise upstream molecular targets of this compound are yet to be fully identified, the current body of evidence provides a strong foundation for its rational use and for guiding future research to further elucidate its mechanism of action. This will be critical for optimizing its clinical applications and for the development of novel therapeutic strategies targeting metabolic disorders in animals.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Pharmacokinetics of this compound after intravenous and intramuscular administration in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Studies on Pharmacy and Pharmacokinetics of Compound this compound - Dissertation [m.dissertationtopic.net]
- 5. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 9. advacarepharma.com [advacarepharma.com]
- 10. Butaphosphan + Cyanocobalamin (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
Butafosfan: A Technical Guide for Researchers
An In-depth Examination of the Core Properties, Bioactivity, and Experimental Methodologies of 1-(butylamino)-1-methylethyl]phosphonic acid
This technical guide provides a comprehensive overview of Butafosfan (CAS Number: 17316-67-5), an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Information
CAS Number: 17316-67-5[1][2][3][4][5]
Molecular Formula: C H NO P
Physicochemical and Pharmacokinetic Properties
This compound is a white crystalline powder that is soluble in water and alcohols but insoluble in oils and fats.[5] It is an organic phosphorus supplement that is often administered with cyanocobalamin (Vitamin B12) to prevent or treat deficiencies.[4] The precise mode of action of this compound is not fully understood, though it is believed to function as a metabolic stimulant that influences energy and lipid metabolism rather than simply acting as a phosphorus substitute.[6][7]
| Property | Value | Reference |
| Molecular Weight | 179.20 g/mol | [1][3] |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in water and alcohols | [5] |
| Melting Point | 215-220°C | [5] |
| Density | 1.257 g/cm³ | [5] |
Pharmacokinetic studies in cattle following a single intravenous administration of 5.6 mg/kg body weight revealed a three-compartment model. The terminal elimination half-life was determined to be 1.38 hours.[6] Urine is the primary route of excretion, with approximately 74% of the parent compound recovered in urine within the first 12 hours.[6] In vitro metabolism studies using rat liver microsomes and hepatocytes have not detected any metabolites of this compound.[6]
Mechanism of Action & Signaling Pathways
This compound's mechanism of action is primarily associated with the stimulation of metabolic processes. It is thought to enhance energy metabolism by increasing glycogen, adenosine triphosphate (ATP), and adenosine diphosphate (ADP) levels in the liver and skeletal muscle.[2] This is achieved by favoring the phosphorylation of molecules that are intermediates in key metabolic pathways such as gluconeogenesis and glycolysis.[2][8]
Recent studies in mice suggest that the effects of this compound on glucose metabolism involve the insulin signaling pathway.[2][3] this compound treatment has been shown to increase the hepatic gene expression of key regulatory genes in this pathway.[2][3]
Caption: Hypothesized influence of this compound on the insulin signaling pathway.
Experimental Protocols
In Vivo Study of this compound's Effect on Energy Metabolism in Mice
This protocol is based on studies investigating the effects of this compound on energy metabolism in mice receiving a hypercaloric diet and subjected to food restriction.[2][9]
1. Animal Model and Housing:
-
Use 90-day-old male C57BL/6 mice.
-
House mice in a temperature-controlled room (23°C) on a 12-hour light-dark cycle.
2. Diet and Treatment Groups:
-
Experiment 1:
-
All mice receive a hypercaloric diet (HCD) ad libitum for 9 weeks.
-
In the 10th week, randomize mice into four groups:
-
HS: HCD ad libitum + saline injections.
-
HB: HCD ad libitum + this compound injections.
-
HRS: HCD with food restriction + saline injections.
-
HRB: HCD with food restriction + this compound injections.
-
-
-
Experiment 2:
-
For 9 weeks, feed one cohort a control diet and another an HCD ad libitum.
-
In the 10th week, subject all animals to food restriction and randomize into four groups:
-
CRS: Control diet + saline injections.
-
CRB: Control diet + this compound injections.
-
HRS: HCD + saline injections.
-
HRB: HCD + this compound injections.
-
-
3. This compound Administration and Nutritional Management:
-
At the end of the 9th week, begin treatment with this compound (50 mg/kg, twice a day, for 7 days) or saline.[2]
-
Administer injections subcutaneously.
-
For food restriction groups, provide 60% of the amount of food consumed in the previous week during the 10th week.
4. Sample Collection and Analysis:
-
Record food intake and body weight weekly.
-
At the end of the 10th week, collect blood and liver samples.
-
Analyze blood for glucose, insulin, non-esterified fatty acids (NEFA), and phosphorus concentrations.
-
Analyze liver samples for the gene expression of key metabolic regulators (e.g., Gck, Ppargc1a, PI3K, Irs1) via RT-qPCR.
Caption: General workflow for an in vivo study of this compound in mice.
In Vitro Embryo Production in Cattle
This protocol is based on a study evaluating the effects of this compound and cyanocobalamin on oocyte production and in vitro embryo development in cows.[10]
1. Animal Treatment:
-
Administer this compound (4500 mg) and cyanocobalamin (2.25 mg) to the treatment group at 14, 9, and 5 days prior to follicular aspiration. The control group receives a placebo.
2. Follicular Aspiration:
-
Perform ovum pick-up (OPU) to collect oocytes.
3. In Vitro Maturation (IVM):
-
Use oocytes classified as grade 1, 2, or 3 for IVM.
4. In Vitro Fertilization (IVF) and Culture:
-
Following IVM, transfer oocytes to a fertilization medium (e.g., TALP-Fert) with heparin and PHE (penicillamine, hypotaurine, and epinephrine).
-
Use frozen-thawed semen for fertilization.
-
Culture the resulting embryos for 7 days.
5. Data Analysis:
-
Evaluate the number of aspirated follicles, retrieved oocytes, viable oocytes, and blastocyst development.
Synthesis and Analytical Determination
Synthesis of this compound
A common method for preparing this compound involves a one-kettle synthesis.[11][12]
1. Reaction:
-
React n-butylamine and acetone in the presence of a molecular sieve at 40-45°C for at least 3 hours.
-
Cool the reaction mixture to 20-25°C.
-
Add hypophosphorous acid and continue the reaction for at least 2 more hours.
2. Purification:
-
Centrifuge the mixture to obtain a crude product.
-
Recrystallize the crude product from ethanol with activated carbon.
-
Cool to 10°C to precipitate the final product.
-
Centrifuge and dry to obtain pure this compound.
Analytical Determination of this compound
A spectrophotometric method has been developed for the determination of this compound in veterinary preparations.[5][13]
1. Sample Preparation:
-
Combust the organic matter in the sample to form phosphate.
2. Complex Formation:
-
React the resulting phosphate with molybdate and ascorbic acid in a sulfuric acid medium to form a phosphoric-molybdenum complex ("molybdenum blue").
3. Spectrophotometric Measurement:
-
Measure the light absorption of the colored complex at a wavelength of 830 nm.
-
The Beer-Lambert law is obeyed in the concentration range of 0.3-9.0 μg/ml of this compound.
Additionally, a sensitive analytical method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been established for the detection of this compound in animal tissues.[14]
This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its precise molecular targets and signaling interactions is warranted to fully elucidate its mechanism of action.
References
- 1. Page loading... [guidechem.com]
- 2. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. CN101914112A - Method for preparing this compound - Google Patents [patents.google.com]
- 12. CN101914112B - Method for preparing this compound - Google Patents [patents.google.com]
- 13. Development and validation of the spectrophotometric method of butaphosphan determination in veterinary preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Synthesis of High-Purity Butafosfan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butafosfan, chemically known as [1-(butylamino)-1-methylethyl]phosphonic acid, is an organic phosphorus compound widely used in veterinary medicine to influence metabolism.[1][2] This technical guide provides a comprehensive overview of the prevalent synthesis pathway for producing high-purity this compound. It includes detailed experimental protocols derived from established methodologies, a comparative analysis of reaction parameters, and a discussion on purification techniques crucial for achieving pharmaceutical-grade purity. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and purify this compound.
Introduction
This compound is a veterinary pharmaceutical ingredient that plays a role in various metabolic processes.[1][2] The synthesis of high-purity this compound is of significant interest for ensuring its safety and efficacy. The most common and industrially viable synthesis route involves a one-pot reaction between n-butylamine, acetone, and hypophosphorous acid.[3][4][5] This method is favored for its operational simplicity and high yields.[4] Subsequent purification is critical to remove unreacted starting materials, byproducts, and other impurities.
Synthesis Pathway
The primary synthesis pathway for this compound is a three-component reaction. The process can be conceptually divided into two main stages: condensation and purification.
Chemical Reaction
The overall chemical reaction is as follows:
Caption: Overall reaction for this compound synthesis.
Synthesis Workflow
The synthesis workflow involves the initial reaction of the starting materials, followed by separation of the crude product and subsequent purification steps to achieve high-purity this compound.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
The following protocols are based on methodologies described in the patent literature.[4][5]
Synthesis of Crude this compound
Materials:
-
n-Butylamine (99% purity)
-
Acetone
-
Molecular Sieve
-
Hypophosphorous Acid (50% solution)
Procedure:
-
Charge a reaction vessel with n-butylamine, acetone, and a molecular sieve.[4] The molar ratio of n-butylamine to acetone can range from 1:6 to 1:10.[5]
-
Heat the mixture to 40-45°C and maintain this temperature with stirring for at least 3 hours to facilitate the formation of the imine intermediate.[4][5]
-
Slowly add hypophosphorous acid (1-2 molar equivalents relative to n-butylamine) to the cooled mixture, ensuring the temperature is maintained between 20-25°C.[4][5]
-
Continue stirring the mixture at this temperature for at least 2 hours, during which a white solid (crude this compound) will precipitate.[4][5]
-
Isolate the crude product by centrifugation.[4]
Purification of this compound
Materials:
-
Crude this compound
-
Ethanol
-
Activated Carbon
Procedure:
-
To the crude this compound, add ethanol (approximately 3 times the weight of the crude product).[4]
-
Add activated carbon (approximately 5% of the weight of the crude product).[4]
-
Heat the suspension to 70-80°C and reflux for 1 hour.[5]
-
Filter the hot solution to remove the activated carbon and any other insoluble impurities.[4]
-
Cool the filtrate to below 10°C to induce crystallization of the purified this compound.[4][5]
-
Isolate the purified crystals by centrifugation.[4]
-
Dry the final product in a suitable drying oven.[4]
Data Presentation
The following tables summarize the quantitative data extracted from various sources to provide a basis for comparison of different synthesis parameters.
Reactant Molar Ratios and Yield
| n-Butylamine (molar eq.) | Acetone (molar eq.) | Hypophosphorous Acid (molar eq.) | Reported Yield | Reference |
| 1 | 6-10 | 1-2 | >90% | [4][5] |
| 1 | 8.2 | 1 | >90% | [4] |
| 1 | 13.7 | 1 | >90% | [4] |
Reaction Conditions
| Parameter | Value | Reference |
| Imination Stage | ||
| Temperature | 40-45°C | [4][5] |
| Duration | >3 hours | [4][5] |
| Condensation Stage | ||
| Temperature | 20-25°C | [4][5] |
| Duration | >2 hours | [4][5] |
| Purification Stage | ||
| Reflux Temperature | 70-80°C | [5] |
| Crystallization Temperature | <10°C | [4][5] |
Impurity Profile
The control of impurities is a critical aspect of synthesizing high-purity this compound. While the provided search results do not offer a detailed quantitative analysis of the impurity profile under varying synthesis conditions, potential impurities can be inferred from the reactants and reaction mechanism.
Potential Impurities:
-
Unreacted n-butylamine, acetone, and hypophosphorous acid.
-
Byproducts from side reactions of the imine intermediate.
-
Oxidation products of hypophosphorous acid.
Further research utilizing techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is recommended to identify and quantify the impurity profile of this compound synthesized under different conditions. This would enable the optimization of the process to minimize impurity formation and enhance the purity of the final product.
Conclusion
The synthesis of high-purity this compound can be reliably achieved through a one-pot reaction of n-butylamine, acetone, and hypophosphorous acid, followed by a systematic purification process. The key to obtaining a high-purity product lies in the careful control of reaction parameters such as temperature, reaction time, and molar ratios of reactants, as well as the efficiency of the purification steps, particularly recrystallization and activated carbon treatment. The data and protocols presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of pharmaceutical-grade this compound. Further investigation into the detailed impurity profile will be beneficial for refining the synthesis and purification processes to meet stringent regulatory requirements.
References
- 1. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 2. CN102807584A - Method for preparing novel metabolic accelerator this compound - Google Patents [patents.google.com]
- 3. Butaphosphan [sitem.herts.ac.uk]
- 4. CN101914112A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. CN101914112B - Method for preparing this compound - Google Patents [patents.google.com]
In Vitro Effects of Butafosfan on Primary Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research directly investigating the in vitro effects of Butafosfan on primary cell cultures is notably limited. The majority of available studies focus on in vivo applications in various animal species, often in combination with cyanocobalamin (Vitamin B12). This guide synthesizes the available direct in vitro evidence, primarily from bovine oocyte maturation studies, and extrapolates potential mechanisms of action for further research based on in vivo findings. The information presented herein should be interpreted with caution, and the hypothetical pathways require experimental validation.
Introduction to this compound
This compound is a synthetic organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant.[1] Chemically, it is [1-(butylamino)-1-methylethyl]-phosphonic acid.[2] Unlike naturally occurring organic phosphorus compounds, this compound is not directly incorporated into molecules like ATP or DNA.[1] Its precise mode of action remains largely unknown, though it is thought to influence energy and lipid metabolism, particularly during periods of metabolic stress.[2][3] It is often administered with cyanocobalamin, which plays a role in carbohydrate and lipid metabolism.[1]
Direct In Vitro Effects on Primary Cells: Bovine Oocyte Maturation
The most relevant in vitro research on this compound's effects on primary cells comes from studies on bovine oocyte maturation. These studies provide quantitative data on developmental competence following this compound exposure during in vitro maturation (IVM).
Quantitative Data Summary
A study investigating the impact of increasing concentrations of this compound during the IVM of bovine oocytes reported a dose-dependent decrease in subsequent cleavage and blastocyst development rates.[4][5] These findings suggest that, at the concentrations tested, this compound may be detrimental to oocyte developmental competence.
| This compound Concentration (mg/mL) | Cleavage Rate (%) (Mean ± SEM) | Blastocyst Rate (%) (Mean ± SEM) |
| 0 (Control) | 57.67 ± 2.7 | 19.93 ± 3.4 |
| 0.05 | 48.38 ± 6.6 | 11.43 ± 2.9 |
| 0.1 | 39.92 ± 7.1 | 9.52 ± 3.1 |
| 0.2 | 44.06 ± 6.8 | 7.45 ± 1.4 |
Experimental Protocol: In Vitro Maturation of Bovine Oocytes with this compound Supplementation
This protocol is based on the methodology described in the study by G.A. Aponte et al. (2018).
Objective: To evaluate the effect of this compound supplementation during in vitro maturation on the developmental competence of bovine oocytes.
Materials:
-
Bovine ovaries collected from an abattoir
-
Cumulus-oocyte complexes (COCs)
-
Maturation medium (e.g., TCM-199) supplemented with fetal bovine serum, gonadotropins (FSH and LH), and antibiotics
-
This compound solution (to be diluted to final concentrations)
-
Fertilization and embryo culture media
-
Incubator at 38.5°C with 5% CO2 in humidified air
Procedure:
-
Oocyte Collection: Aspirate COCs from 2-8 mm antral follicles of bovine ovaries.
-
Oocyte Selection: Select COCs with a compact cumulus investment and homogenous cytoplasm.
-
Maturation:
-
Prepare maturation medium with different concentrations of this compound (e.g., 0, 0.05, 0.1, and 0.2 mg/mL).
-
Wash selected COCs in a handling medium.
-
Place groups of COCs into droplets of the prepared maturation media.
-
Incubate for 22-24 hours at 38.5°C in a humidified atmosphere of 5% CO2 in air.
-
-
In Vitro Fertilization (IVF):
-
Following maturation, wash the COCs.
-
Co-incubate the matured oocytes with capacitated sperm in fertilization medium for 18-24 hours.
-
-
In Vitro Culture (IVC):
-
After fertilization, denude the presumptive zygotes by vortexing.
-
Place the zygotes in embryo culture medium.
-
Culture for 7-8 days, assessing cleavage rate on day 2 and blastocyst formation on days 7 and 8.
-
Data Analysis:
-
Calculate the cleavage rate as the number of cleaved embryos divided by the total number of oocytes inseminated.
-
Calculate the blastocyst rate as the number of blastocysts divided by the total number of oocytes inseminated.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the rates between different this compound concentrations.
Visualization of Experimental Workflow
Caption: Experimental workflow for evaluating this compound's effect on bovine oocyte maturation.
Hypothesized In Vitro Effects and Signaling Pathways
Based on in vivo studies, this compound is proposed to influence cellular energy metabolism. While direct in vitro evidence in primary cell cultures is lacking, we can hypothesize potential mechanisms of action that warrant further investigation.
Energy Metabolism and Insulin Signaling
In vivo studies in mice have shown that this compound can increase blood glucose concentrations and the expression of genes related to fatty acid metabolism and insulin signaling, such as the insulin receptor substrate 2 (Irs2).[3] It is suggested that this compound's role as an organic phosphorus source may support the phosphorylation of intermediates in glycolysis and gluconeogenesis.[3]
A potential, yet unproven, in vitro effect could be the modulation of the insulin signaling pathway. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of pathways like PI3K-Akt. This pathway is crucial for glucose uptake and metabolism.
Caption: Hypothesized influence of this compound on the insulin signaling pathway in primary cells.
Lipid Metabolism
In vivo studies suggest this compound may alter lipid metabolism, potentially by increasing the expression of genes involved in fatty acid oxidation such as Acyl-CoA oxidase 1 (Acox1) and Carnitine palmitoyltransferase 1a (Cpt1a).[3] In early lactating dairy cows with subclinical ketosis, the combination of this compound and cyanocobalamin was found to act on lipid metabolism, likely through modifying the activity of key factors in the liver.[6]
A hypothetical in vitro model could involve this compound influencing the expression of nuclear receptors like Liver X receptor alpha (LXRα), which plays a role in lipid homeostasis.
Caption: Hypothesized effect of this compound on lipid metabolism pathways in primary hepatocytes.
Future Directions and Research Recommendations
The significant gap in the literature regarding the in vitro effects of this compound on primary cell cultures presents a clear opportunity for future research. Key areas for investigation include:
-
Cell Viability and Proliferation Assays: Determining the cytotoxic and proliferative effects of this compound on various primary cell types (e.g., hepatocytes, myocytes, adipocytes) using assays like MTT, XTT, or live/dead staining.
-
Apoptosis Assays: Investigating whether this compound induces or inhibits apoptosis through methods such as Annexin V/PI staining and caspase activity assays.
-
Metabolic Profiling: Directly measuring changes in glucose uptake, lactate production, oxygen consumption, and fatty acid oxidation in primary cell cultures treated with this compound.
-
Signaling Pathway Analysis: Using techniques like Western blotting and qPCR to validate the hypothesized effects on insulin signaling (p-Akt, p-IRS) and lipid metabolism pathways (LXRα, PPARs).
By systematically addressing these areas, the scientific community can elucidate the direct cellular and molecular mechanisms of this compound, moving beyond in vivo observations to a more complete understanding of its biological activity.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan [mdpi.com]
- 4. This compound: a phosphorus source for animals_Chemicalbook [chemicalbook.com]
- 5. Effect of this compound supplementation during oocyte maturation on bovine embryo development | Zygote | Cambridge Core [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
Butafosfan: An In-depth Technical Guide on its Interaction with Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. While its precise biochemical mechanism of action remains to be fully elucidated, research indicates that it plays a role in energy and lipid metabolism, often in conjunction with cyanocobalamin (Vitamin B12). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with metabolic pathways, summarizing key quantitative data, detailing experimental methodologies from cited studies, and visualizing the implicated signaling cascades. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Pharmacokinetic Profile
This compound, with the chemical formula C7H18NO2P, is a synthetic organic phosphonic acid compound.[1] It is often administered as an injectable source of phosphorus for livestock.[2][3]
Pharmacokinetic studies in various animal models have shed light on its absorption, distribution, metabolism, and excretion. In piglets receiving a single intravenous (i.v.) dose of 10 mg/kg body weight, this compound exhibited rapid elimination. Following intramuscular (i.m.) administration at the same dosage, it demonstrated high absolute bioavailability. In cattle, after i.v. administration, this compound is rapidly distributed and excreted largely unchanged in the urine.[4] In vitro studies using rat liver microsomes and hepatocytes have not detected any metabolites of this compound.[4]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Dosage and Route | Value | Reference |
| Elimination Half-Life (t½) | Piglets | 10 mg/kg i.v. | 3.30 h | [5] |
| Clearance (Cl) | Piglets | 10 mg/kg i.v. | 0.16 L/kg/h | [5] |
| Volume of Distribution (Vss) | Piglets | 10 mg/kg i.v. | 0.81 L/kg | [5] |
| Maximum Concentration (Cmax) | Piglets | 10 mg/kg i.m. | 28.11 µg/mL | [5] |
| Time to Maximum Concentration (Tmax) | Piglets | 10 mg/kg i.m. | 0.31 h | [5] |
| Bioavailability (F) | Piglets | 10 mg/kg i.m. | 74.69% | [5] |
| Elimination Half-Lives | Cattle | 5.6 mg/kg i.v. | 1.7 min, 13.2 min, 1.38 h | [4] |
| Urinary Excretion (within 12h) | Cattle | 5.6 mg/kg i.v. | ~74% | [4] |
| Fecal Excretion (within 12h) | Cattle | 5.6 mg/kg i.v. | ~0.2% | [4] |
Interaction with Metabolic Pathways
Current research suggests that this compound, particularly when administered with cyanocobalamin, influences several key metabolic pathways, including carbohydrate, lipid, and energy metabolism.
Carbohydrate Metabolism and Gluconeogenesis
This compound is believed to participate in hepatic carbohydrate metabolism.[5] As an organic phosphorus source, it is thought to support processes where intermediates require phosphorylation, such as gluconeogenesis and glycolysis.[6][7] The availability of phosphorus can regulate the rate of these pathways.[7] The combination of this compound and cyanocobalamin is suggested to promote gluconeogenesis.[6] Cyanocobalamin serves as a cofactor for methylmalonyl-CoA mutase, an enzyme crucial for the conversion of propionate into succinyl-CoA, which then enters the Krebs cycle.[1][2]
Lipid Metabolism
The combination of this compound and cyanocobalamin has been shown to alter lipid metabolism.[5] In dairy cows with subclinical ketosis, this combination led to a significant decrease in plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA).[8] Furthermore, it resulted in a higher hepatic mRNA abundance of liver X receptor α (LXRα), a nuclear receptor involved in lipid metabolism, and beta-hydroxybutyrate dehydrogenase 2.[8]
Energy Metabolism and ATP Synthesis
This compound is thought to play a role in energy metabolism by favoring the synthesis of ATP and ADP.[9] Phosphorus is a critical component of these energy-carrying molecules.[7] Studies in mice have shown that this compound can increase glycogen, ATP, and ADP levels in the liver and skeletal muscle.
Quantitative Data on Metabolic Effects
Several studies have quantified the effects of this compound, often in combination with cyanocobalamin, on various metabolic parameters.
Table 2: Effects of this compound and Cyanocobalamin on Plasma Metabolites in Dairy Cows with Subclinical Ketosis
| Metabolite | Control Group | This compound Only Group | This compound + Cyanocobalamin Group | Reference |
| NEFA (mmol/L) | 0.59 ± 0.03 | 0.52 ± 0.03 | 0.42 ± 0.03 | [8] |
| BHBA (mmol/L) | 1.34 ± 0.06 | 1.21 ± 0.06 | 1.02 ± 0.06 | [8] |
Table 3: Effects of this compound on Serum Metabolites and Hepatic Gene Expression in Mice
| Parameter | Saline Treatment | This compound Treatment | p-value | Reference |
| Serum Metabolites | ||||
| Glucose (mmol/L) | 9.02 b | 11.35 a | 0.002 | [9] |
| NEFA (mmol/L) | 0.84 | 0.85 | 0.54 | [9] |
| HOMA Index | 1.80 | 2.91 | 0.027 | [9] |
| Hepatic Gene Expression (mRNA) | ||||
| Acox1 | - | Increased | 0.011 | [9] |
| Gck (with food restriction) | - | Higher | 0.005 | [9] |
| Irs1 | - | Increased | 0.002 | [10] |
| Irs2 | - | Increased | 0.003 | [10] |
| Note: Different letters (a, b) in the glucose values indicate a statistical difference between groups (p < 0.05). |
Experimental Protocols
While detailed, step-by-step protocols are often proprietary to the research labs, the following outlines the methodologies employed in key studies.
Study on Subclinical Ketosis in Dairy Cows (Nuber et al., 2015)
-
Objective: To investigate the effects of this compound alone or in combination with cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis.[8]
-
Animals: 51 dairy cows with subclinical ketosis.[8]
-
Treatments:
-
Control (CON): Intravenous injection of 0.9% saline solution.[8]
-
This compound (BUT): Intravenous injection of this compound (10 ml/100 kg of body weight).[8]
-
This compound + Cyanocobalamin (BUTCO): Intravenous injection of combined this compound and cyanocobalamin at a similar concentration as in Catosal®.[8]
-
-
Procedure: Cows were injected on days 1-3 at 22.3 ± 0.7 days post-partum. Blood samples were collected for metabolite analysis. Liver biopsies were performed for mRNA expression analysis.[8]
-
Analysis: Plasma metabolites (NEFA, BHBA, glucose, glucagon) were measured. Hepatic mRNA abundance of genes related to lipid metabolism was quantified using real-time PCR.[8]
Study on Glucose Metabolism in Mice (Weiller et al., 2020)
-
Objective: To determine the effects of this compound on energy metabolism of mice receiving a normal or hypercaloric diet and submitted or not to food restriction.[9]
-
Animals: Male mice.
-
Experimental Design: Two experiments were conducted. In experiment 1, animals were fed a hypercaloric diet (HCD) for nine weeks, followed by a week of food restriction with either this compound or saline injections. In experiment 2, animals were fed either a control or HCD for nine weeks, followed by a week of food restriction with this compound or saline injections.[9]
-
Treatment: this compound (50 mg/kg) or saline was injected subcutaneously twice a day for seven days.[9]
-
Analysis: Serum concentrations of glucose, NEFA, insulin, and phosphorus were measured. The HOMA index was calculated. Hepatic gene expression of key metabolic regulators was analyzed by qPCR.[9]
Visualization of Metabolic Interactions
The following diagrams illustrate the current understanding of how this compound and its combination with cyanocobalamin are thought to influence key metabolic pathways.
Conclusion and Future Directions
This compound, particularly in combination with cyanocobalamin, demonstrates a clear influence on key metabolic pathways related to energy and lipid metabolism. The available data, primarily from studies in livestock and murine models, point towards its role in supporting gluconeogenesis, modulating lipid mobilization, and potentially enhancing ATP production. Its effects on the expression of genes involved in insulin signaling further highlight its complex interaction with metabolic regulation.
However, the precise molecular targets and the direct biochemical mechanisms of this compound remain an area requiring further intensive investigation. The majority of studies have been conducted using a combination product, which makes it challenging to delineate the specific contributions of this compound versus the synergistic effects with cyanocobalamin.
Future research should focus on:
-
Elucidating the direct molecular targets of this compound: In vitro studies with purified enzymes and receptor binding assays are needed to identify the specific proteins with which this compound interacts.
-
Delineating the independent effects of this compound: Studies designed to compare the effects of this compound alone, cyanocobalamin alone, and the combination are crucial.
-
Expanding research to other species and metabolic states: A broader understanding of its effects across different physiological and pathological conditions will enhance its therapeutic potential.
A more in-depth understanding of this compound's core mechanisms will undoubtedly open new avenues for its application in veterinary medicine and potentially provide insights for human metabolic research and drug development.
References
- 1. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 2. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advacarepharma.com [advacarepharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound: a phosphorus source for animals_Chemicalbook [chemicalbook.com]
- 6. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.ufpel.edu.br [wp.ufpel.edu.br]
- 8. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan [mdpi.com]
Early-Stage Research on Butafosfan's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is a synthetic organic phosphorus compound utilized in veterinary medicine, often in combination with cyanocobalamin (Vitamin B12), as a metabolic stimulant.[1][2] Unlike naturally occurring phosphorus compounds such as ATP, this compound is a phosphonic acid derivative, specifically [1-(n-butylamino)-1-methylethyl]-phosphonic acid, containing 17.3% phosphorus.[1][3] Its primary applications revolve around the prevention and treatment of metabolic disorders, particularly those arising from nutritional deficiencies or stress.[4][5] Early-stage research has elucidated its role in modulating energy metabolism, immune responses, and the physiological stress response in various animal models. This technical guide provides an in-depth summary of the existing preclinical data on this compound's biological activity, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Metabolic Activity
This compound's primary biological activity centers on its influence on metabolic processes, particularly carbohydrate, lipid, and energy metabolism.[2][6] It is thought to act as a source of organic phosphorus, which is crucial for numerous metabolic pathways that require phosphorylation of intermediary molecules.[1][7]
Energy Metabolism
This compound has been shown to enhance energy metabolism, likely by contributing to the synthesis of adenosine triphosphate (ATP).[8]
Quantitative Data on Energy Metabolism:
| Species | Dosage | Route of Administration | Key Findings | Reference |
| Mice | Not specified | Oral | Increased glycogen, ATP, and adenosine diphosphate (ADP) in liver and skeletal muscle. | [8] |
| Broiler Chicks | Not specified | Oral | Enhanced energy metabolism and ability to withstand stress. | [1] |
Experimental Protocol: Evaluation of Energy Metabolites in Mice
-
Animal Model: Male Kunming mice.
-
Acclimatization: Animals are housed under standard laboratory conditions (22-24°C, 12-hour light/dark cycle) with ad libitum access to food and water for one week prior to the experiment.
-
Treatment Groups:
-
Control Group: Administered physiological saline.
-
This compound Group: Administered this compound solution orally.
-
-
Dosing: Dosing is conducted for a specified period (e.g., 7 consecutive days).
-
Sample Collection: After the treatment period, animals are euthanized, and liver and skeletal muscle tissues are rapidly excised and flash-frozen in liquid nitrogen.
-
Biochemical Analysis:
-
Glycogen: Tissue glycogen content is determined using a colorimetric assay following acid hydrolysis.
-
ATP and ADP: ATP and ADP levels are quantified using high-performance liquid chromatography (HPLC) with UV detection.
-
-
Statistical Analysis: Data are analyzed using a t-test or ANOVA to compare the means between the control and treatment groups.
Proposed Signaling Pathway for Enhanced Energy Metabolism:
Caption: Proposed mechanism of this compound in enhancing energy metabolism.
Carbohydrate and Lipid Metabolism
This compound influences carbohydrate and lipid metabolism, often in conjunction with cyanocobalamin, by affecting gluconeogenesis and reducing lipolysis.[6][7]
Quantitative Data on Carbohydrate and Lipid Metabolism:
| Species | Dosage | Route of Administration | Key Findings | Reference |
| Dairy Cows (subclinical ketosis) | 10 ml/100 kg BW (with cyanocobalamin) | Intravenous | Lower plasma NEFA and BHBA concentrations compared to control. | [6] |
| Mice (overweight, caloric restriction) | Not specified | Not specified | Increased blood glucose and reduced fat mobilization. | [8] |
| Ewes (late pregnant) | 2, 4, and 6 ml/ewe (with cyanocobalamin) | Intravenous | Dose-dependent decrease in circulating glucose and lipid profile. | [7] |
Experimental Protocol: Evaluation of Metabolic Parameters in Dairy Cows
-
Animal Model: Early lactating dairy cows diagnosed with subclinical ketosis.
-
Treatment Groups:
-
Control Group: Intravenous injection of physiological saline.
-
This compound/Cyanocobalamin Group: Intravenous injection of this compound and cyanocobalamin combination.
-
-
Dosing Regimen: Injections are administered daily for a defined period (e.g., 3 consecutive days).
-
Blood Sampling: Blood samples are collected from the jugular vein at baseline and at specified time points post-treatment.
-
Biochemical Analysis: Plasma concentrations of non-esterified fatty acids (NEFA), beta-hydroxybutyrate (BHBA), and glucose are determined using enzymatic colorimetric assays.
-
Statistical Analysis: Repeated measures ANOVA is used to analyze the changes in metabolic parameters over time between the treatment groups.
Logical Flow of this compound's Influence on Metabolism:
Caption: Logical flow of this compound's impact on key metabolic pathways.
Immune System Modulation
This compound has demonstrated immunomodulatory properties, enhancing both non-specific and specific immune responses.
Quantitative Data on Immune Modulation:
| Species | Dosage | Route of Administration | Key Findings | Reference |
| Mice | Not specified | Not specified | Enhanced phagocytic indices and serum hemolysin content. Increased percentage of CD4+ T lymphocytes and CD4+/CD8+ ratio. | [9] |
| Olive Flounder | 100 mg/kg BW (with cyanocobalamin) | Intramuscular | Increased lysozyme, myeloperoxidase, and glutathione peroxidase activity. | [10] |
Experimental Protocol: Assessment of Immune Function in Mice
-
Animal Model: BALB/c mice.
-
Treatment Groups:
-
Control Group: Administered physiological saline.
-
This compound Group: Administered this compound solution.
-
-
Immunization: Animals may be immunized with a specific antigen (e.g., sheep red blood cells) to assess the specific immune response.
-
Carbon Clearance Test (Phagocytosis):
-
Inject Indian ink suspension intravenously.
-
Collect blood samples at different time points.
-
Measure the optical density of the blood to determine the rate of carbon particle clearance.
-
-
Hemolysin Assay:
-
Collect serum from immunized animals.
-
Perform a serial dilution of the serum and incubate with sheep red blood cells and complement.
-
Determine the highest dilution causing 50% hemolysis.
-
-
Flow Cytometry (Lymphocyte Subsets):
-
Isolate peripheral blood mononuclear cells.
-
Stain cells with fluorescently labeled antibodies against CD4 and CD8.
-
Analyze the percentage of CD4+ and CD8+ T cells using a flow cytometer.
-
-
Statistical Analysis: Compare the results between the control and this compound-treated groups using appropriate statistical tests.
Experimental Workflow for Immune Response Evaluation:
Caption: Experimental workflow for assessing this compound's immunomodulatory effects.
Stress Response
This compound has been shown to mitigate the physiological response to stress.[11]
Quantitative Data on Stress Response:
| Species | Dosage | Route of Administration | Key Findings | Reference |
| Piglets | 20 mg/kg BW | Subcutaneous | Reduced stress-induced salivary cortisol response and frequency of aggressive behavior. | [11] |
| Olive Flounder | 100 mg/kg BW (with cyanocobalamin) | Intramuscular | Lower cortisol and glucose levels in response to low water-temperature stress. | [10] |
Experimental Protocol: Evaluation of Stress Response in Piglets
-
Animal Model: Weaned piglets.
-
Stress Induction: Social stress is induced by housing unfamiliar pigs together.
-
Treatment Groups:
-
Control Group: Subcutaneous injection of a control solution.
-
This compound Group: Subcutaneous injection of this compound.
-
-
Behavioral Observation: The frequency and duration of aggressive behaviors are recorded for a defined period post-mixing.
-
Salivary Cortisol Measurement: Saliva samples are collected at baseline and at multiple time points after stress induction. Cortisol concentrations are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Statistical Analysis: Behavioral data and cortisol levels are compared between the control and this compound-treated groups.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in several species, indicating rapid absorption and elimination.
Pharmacokinetic Parameters of this compound:
| Species | Dosage | Route of Administration | Tmax (h) | Cmax (µg/mL) | Bioavailability (%) | Elimination Half-life (h) | Reference |
| Piglets | 10 mg/kg BW | Intramuscular | 0.31 | 28.11 | 74.69 | Not specified | [12] |
| Piglets | 10 mg/kg BW | Intravenous | - | - | - | 3.30 | [12] |
| Cattle | 5.6 mg/kg BW | Intravenous | - | - | - | 1.38 (terminal) | [13] |
Experimental Protocol: Pharmacokinetic Study in Piglets
-
Animal Model: Clinically healthy crossbred weaning piglets.[4]
-
Housing: Animals are housed individually to allow for accurate sample collection.
-
Catheterization: A jugular vein catheter is placed for serial blood sampling.
-
Dosing:
-
Intravenous Group: A single intravenous dose of this compound is administered.
-
Intramuscular Group: A single intramuscular dose of this compound is administered.
-
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.
Conclusion
Early-stage research on this compound indicates its significant role as a metabolic stimulant with immunomodulatory and anti-stress properties. Its mechanism of action is primarily attributed to its function as an organic phosphorus source, which is vital for energy production and various metabolic pathways. The presented quantitative data and experimental protocols provide a foundational understanding for further research and development. Future studies should aim to further elucidate the specific molecular targets and signaling pathways modulated by this compound to fully characterize its biological activity and therapeutic potential.
References
- 1. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 2. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a phosphorus source for animals_Chemicalbook [chemicalbook.com]
- 5. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 6. researchgate.net [researchgate.net]
- 7. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on immune stimulating properties of compound this compound solution in mice | Semantic Scholar [semanticscholar.org]
- 10. Field experiment on effect of butaphosphan and cyanocobalamin complex on the immunity and stress of olive flounder at low temperature -Fisheries and Aquatic Sciences | Korea Science [koreascience.kr]
- 11. Effects of this compound on salivary cortisol and behavioral response to social stress in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound after intravenous and intramuscular administration in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Methodological & Application
Butafosfan Administration Protocols for Laboratory Animals: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant. Chemically, it is [1-(butylamino)-1-methylethyl]-phosphonic acid.[1] It is often administered in combination with cyanocobalamin (Vitamin B12) to treat metabolic disorders and support recovery in various animal species.[1][2] In the context of laboratory research, this compound presents as a valuable tool for investigating energy metabolism, stress responses, and related physiological and pathological processes. Its proposed mechanism involves the modulation of metabolic pathways, including a potential influence on the insulin signaling cascade and ATP production.[3]
These application notes provide detailed protocols for the administration of this compound to common laboratory animals, namely mice and rats. The information compiled herein is intended to guide researchers in designing and executing well-controlled experiments.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the toxicity and pharmacokinetics of this compound, primarily in rodents.
Table 1: Acute Toxicity of this compound in Mice
| Route of Administration | LD50 (mg/kg body weight) |
| Oral | ~16,000 |
| Subcutaneous | ~21,000 |
| Intravenous | ~10,000 |
| Intraperitoneal | >2,500 |
Source: European Medicines Agency (EMA)[2]
Table 2: Repeated-Dose (13-Week) Oral Toxicity Study in Wistar Rats
| Parameter | Dosing Group (mg/kg water) | Equivalent Dose (mg/kg bw/day) - Males | Equivalent Dose (mg/kg bw/day) - Females | Observations |
| NOEL | 10,000 | 1220 | 1410 | No treatment-related adverse effects observed. |
NOEL: No-Observed-Effect Level. Source: European Medicines Agency (EMA)[1]
Table 3: Pharmacokinetic Parameters of this compound in Piglets (as a reference for mammals)
| Parameter | Intravenous Administration (10 mg/kg) | Intramuscular Administration (10 mg/kg) |
| Tmax (h) | N/A | 0.31 |
| Cmax (µg/mL) | N/A | 28.11 |
| T1/2λz (h) | 3.30 | 4.21 |
| AUC (µg·h/mL) | 64.49 ± 15.07 | 48.29 ± 21.67 |
| Bioavailability (F) | N/A | 74.69% |
Source: Sun et al., 2017[4]
Experimental Protocols
Protocol 1: Investigation of Metabolic Effects in Mice
This protocol is adapted from studies investigating the impact of this compound on glucose metabolism and insulin signaling.[3]
Objective: To assess the effect of this compound on metabolic parameters in a murine model.
Materials:
-
This compound solution (sterile, for injection)
-
Saline solution (0.9% NaCl, sterile)
-
C57BL/6 mice (or other appropriate strain)
-
Standard laboratory rodent diet
-
Optional: High-fat diet for inducing metabolic stress
-
Insulin syringes (28-30 gauge)
-
Equipment for blood collection and analysis (e.g., glucometer, centrifuge, storage vials)
-
Tissue collection tools
Procedure:
-
Acclimatization: House mice under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
-
Group Allocation: Randomly assign mice to experimental and control groups.
-
Dosing Preparation: Prepare a sterile solution of this compound in saline at a concentration suitable for the desired dosage.
-
Administration:
-
Dosage: Administer this compound at a dose of 50 mg/kg body weight.
-
Route: Subcutaneous (s.c.) injection in the loose skin over the back or flank.
-
Frequency: Twice daily for seven consecutive days.
-
Control Group: Administer an equivalent volume of sterile saline solution via the same route and frequency.
-
-
Monitoring and Sample Collection:
-
Monitor animal health, body weight, and food/water intake daily.
-
At designated time points (e.g., at the end of the treatment period), collect blood samples for analysis of glucose, insulin, and other metabolic markers.
-
Following euthanasia, collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle) for molecular analysis (e.g., gene expression of Gck, Acox1).
-
Experimental Workflow:
Protocol 2: Investigation of Anti-Stress Effects in Rats (Proposed)
This protocol is adapted from a study on the anti-stress effects of this compound in piglets and can be applied to a rodent model of psychosocial stress.[4][5]
Objective: To evaluate the potential of this compound to mitigate the physiological and behavioral responses to acute social stress in rats.
Materials:
-
This compound solution (sterile, for injection)
-
Saline solution (0.9% NaCl, sterile)
-
Male Wistar or Sprague-Dawley rats
-
Novel testing cage
-
Equipment for behavioral observation and recording
-
Tools for blood collection (for cortisol/corticosterone analysis)
Procedure:
-
Acclimatization: Individually house rats for at least one week prior to the experiment under standard laboratory conditions.
-
Group Allocation: Randomly assign rats to experimental and control groups.
-
Dosing Preparation: Prepare a sterile solution of this compound in saline.
-
Administration:
-
Dosage: Administer a single dose of this compound at 20 mg/kg body weight.
-
Route: Subcutaneous (s.c.) injection.
-
Timing: Administer immediately before the introduction of the stressor.
-
Control Group: Administer an equivalent volume of sterile saline.
-
-
Stress Induction (Social Defeat Model):
-
Introduce the experimental rat into the home cage of a larger, aggressive resident rat for a short period (e.g., 5-10 minutes).
-
Alternatively, use a resident-intruder paradigm where the experimental rat is the intruder.
-
-
Behavioral and Physiological Assessment:
-
During and after the stress exposure, record behavioral parameters such as freezing, defensive postures, and social interaction.
-
Collect blood samples at specific time points post-stressor to measure plasma corticosterone levels as an indicator of HPA axis activation.
-
Experimental Workflow:
Proposed Signaling Pathway of this compound's Metabolic Effects
The precise molecular mechanism of this compound is not yet fully elucidated. However, based on current research, a proposed signaling pathway related to its effects on energy metabolism can be visualized. This compound, as an organic phosphorus source, is thought to influence cellular energy status, potentially impacting the insulin signaling pathway and downstream metabolic processes.
Conclusion
This compound is a compound with significant potential for use in laboratory animal research, particularly in the fields of metabolism and stress physiology. The protocols provided here offer a starting point for researchers to explore its effects in a controlled setting. As with any experimental compound, it is crucial to adhere to institutional animal care and use guidelines and to tailor specific protocols to the research question at hand. Further investigation into the precise molecular mechanisms of this compound will undoubtedly open new avenues for its application in biomedical research.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on salivary cortisol and behavioral response to social stress in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Butafosfan using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
Butafosfan, chemically known as [1-(butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound utilized in veterinary medicine to influence metabolism, particularly in livestock and aquaculture.[1][2] It is often administered to manage metabolic disorders and as a tonic.[2] Accurate quantification of this compound in biological matrices such as plasma and tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety.[3][4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive, specific, and reproducible method for the determination of this compound residues.[3][6]
Application Notes
Analyte: this compound
Instrumentation: The methods described are typically performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (LC-MS/MS). An example system is the Agilent-6420 model with an electrospray ionization (ESI) source.[3]
Principle of Detection: The LC system separates this compound from other matrix components. The analyte is then ionized, and the mass spectrometer isolates the specific precursor ion of this compound. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.[3]
Metabolism: In vitro studies using rat liver microsomes and hepatocytes have shown no detectable metabolites of this compound, suggesting that the parent compound is the primary target for analysis.[1]
Experimental Protocols
Protocol 1: Analysis of this compound in Animal Tissue (Olive Flounder Muscle)
This protocol is adapted from a study on this compound residues in olive flounder.[3]
1. Sample Preparation and Extraction:
- Homogenize 1 gram of muscle tissue.
- Add 5 mL of 70% perchloric acid and 10 mL of distilled water.
- Vortex the mixture for 1 minute and then centrifuge at 4000 × g to obtain the supernatant.[3]
- Perform a solid-phase extraction (SPE) for cleanup:
- Use a Sep-Pak C18 cartridge.
- Pre-activate the cartridge with 2 mL of methanol followed by 2 mL of distilled water.[3]
- Load the supernatant onto the cartridge.
- Elute the analyte with 2 mL of 70% methanol.
- Concentrate the eluate to dryness under a stream of nitrogen gas.[3]
- Reconstitute the residue in methanol for LC-MS/MS analysis.[3]
2. LC-MS/MS Conditions:
- Liquid Chromatography:
- Column: Waters Xterra MS C18 (2.1 × 150 mm, 3.5 μm).[3]
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).[3]
Protocol 2: Analysis of this compound in Piglet Plasma for Pharmacokinetic Studies
This protocol is based on pharmacokinetic studies conducted in piglets.[7][8]
1. Sample Preparation:
- Collect blood samples into heparinized tubes at specified time points after administration.
- Centrifuge the blood to separate the plasma.
- To a 100 µL plasma sample, add an internal standard (if available) and a protein precipitation agent like acetonitrile.
- Vortex the mixture thoroughly to precipitate plasma proteins.
- Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
- Collect the supernatant and inject it directly into the LC-MS/MS system or after evaporation and reconstitution in the mobile phase.
2. LC-MS/MS Conditions:
- Liquid Chromatography:
- Column: A suitable reversed-phase column such as a C18.
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).
- Mass Spectrometry:
- Ionization Mode: ESI, Positive.
- Detection Mode: MRM.
Data Presentation
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC Column | Waters Xterra MS C18 (2.1 × 150 mm, 3.5 μm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [3] |
| Ionization | Electrospray Ionization (ESI), Positive | [3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [3] |
| Precursor Ion (m/z) | 179.2 | [3] |
| Product Ion (m/z) | 72.2 | [3] |
| Fragmentor (V) | 180 | [3] |
| Collision Energy (eV) | 28 |[3] |
Table 2: Method Validation Summary for this compound in Olive Flounder Muscle
| Parameter | Result | Reference |
|---|---|---|
| Linearity (r²) | > 0.9995 | [9] |
| Limit of Detection (LOD) | 0.005 mg/kg | [3] |
| Limit of Quantification (LOQ) | 0.015 mg/kg | [3] |
| Recovery | 88.4% - 94.6% | [3] |
| Precision (RSD) | < 15% |[3] |
Table 3: Pharmacokinetic Parameters of this compound in Piglets (10 mg/kg Dose)
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference |
|---|---|---|---|
| T₁/₂λz (h) | 3.30 | - | [8] |
| AUC (µg·h/mL) | 64.49 ± 15.07 | 48.29 ± 21.67 | [7][8] |
| Cmax (µg/mL) | - | 28.11 | [7][8] |
| Tmax (h) | - | 0.31 | [7][8] |
| Clearance (Cl) | 0.16 L/kg/h | - | [8] |
| Mean Residence Time (MRT) | 1.51 ± 0.27 h | 1.74 ± 0.29 h | [7][8] |
| Bioavailability | - | 74.69% |[7][8] |
Visualizations
Caption: General workflow for this compound analysis by LC-MS/MS.
Caption: Workflow for this compound extraction from animal tissue.
Caption: Logical steps in a this compound pharmacokinetic study.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Studies on Pharmacy and Pharmacokinetics of Compound this compound - PhD thesis - Dissertation [dissertationtopic.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of veterinary drug residue results in animal tissues by ultrahigh-performance liquid chromatography coupled to triple quadrupole or quadrupole-time-of-flight tandem mass spectrometry after different sample preparation methods, including use of a commercial lipid removal product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of this compound after intravenous and intramuscular administration in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Butafosfan in Veterinary Preparations
Introduction
Butafosfan is an organic phosphorus compound utilized in veterinary medicine to influence metabolism, particularly in livestock. It is often administered for the treatment of metabolic disorders and as a tonic in cases of stress or disease. Accurate quantification of this compound in pharmaceutical formulations is crucial for ensuring dosage accuracy and therapeutic efficacy. This application note details a simple, sensitive, and validated spectrophotometric method for the determination of this compound in both single and multi-component veterinary preparations.
The described method is based on the chemical conversion of the organically bound phosphorus in this compound into inorganic phosphate through combustion. This phosphate then reacts with molybdate in an acidic medium, in the presence of a reducing agent (ascorbic acid), to form a colored phosphomolybdenum complex, commonly known as "molybdenum blue". The intensity of the blue color, which is directly proportional to the concentration of this compound, is measured spectrophotometrically at a wavelength of 830 nm.[1][2]
Experimental Protocols
1. Reagents and Materials
-
Sulfuric acid (concentrated)
-
Ammonium molybdate solution
-
Ascorbic acid solution
-
This compound reference standard
-
Veterinary preparation containing this compound
-
Distilled or deionized water
-
Standard laboratory glassware
-
UV-Vis Spectrophotometer
2. Standard Solution Preparation
A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a specific volume of distilled water. A series of working standard solutions of varying concentrations are then prepared by diluting the stock solution with distilled water. These standards are used to construct a calibration curve.
3. Sample Preparation
An accurately measured volume or weight of the veterinary preparation is taken and subjected to a combustion process to mineralize the organic matter and convert the phosphorus in this compound to inorganic phosphate. The resulting residue is then dissolved in a known volume of an acidic solution to prepare the sample solution for analysis.
4. Analytical Procedure
-
An aliquot of the prepared sample solution (and each standard solution) is transferred to a volumetric flask.
-
Ammonium molybdate solution and ascorbic acid solution are added in the specified volumes.
-
The solution is diluted to the mark with distilled water and mixed thoroughly.
-
The reaction is allowed to proceed for a specified time to ensure complete color development.
-
The absorbance of the resulting "molybdenum blue" complex is measured at 830 nm against a reagent blank.[1][2]
-
The concentration of this compound in the sample is determined by comparing its absorbance with the calibration curve generated from the standard solutions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated spectrophotometric method for this compound determination.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 830 nm[1][2] |
| Linearity Range (Beer's Law) | 0.3 - 9.0 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Method-dependent, typically in the sub-µg/mL range |
| Limit of Quantitation (LOQ) | Method-dependent, typically in the sub-µg/mL range |
| Accuracy (Recovery) | Within acceptable pharmacopoeial limits |
| Precision (RSD%) | Within acceptable pharmacopoeial limits |
Workflow Diagram
Caption: Experimental workflow for the spectrophotometric determination of this compound.
References
Application Notes and Protocols for Butafosfan in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan (CAS: 17316-67-5) is a synthetic organic phosphorus compound utilized in veterinary medicine, often in conjunction with cyanocobalamin (Vitamin B12), as a metabolic stimulant.[1] Its primary role involves participating in energy metabolism.[2] In vivo studies suggest that this compound may influence glucose and lipid metabolism, potentially through insulin signaling pathways, and support the synthesis of ATP.[3][4] Although its precise mechanism of action is not fully elucidated, its effects on fundamental metabolic processes make it a compound of interest for in vitro investigation in various cell types.[5]
These application notes provide a comprehensive guide for the preparation and use of this compound in a cell culture setting. The protocols outlined below are intended as a starting point for researchers to explore the effects of this compound on cellular models.
Physicochemical Properties and Solubility
This compound is a white crystalline powder with a molecular weight of approximately 179.19 g/mol .[6] Understanding its solubility is critical for the preparation of stock solutions for cell culture experiments.
| Solvent | Solubility | Notes |
| Water | Soluble[3][4] | Readily dissolves in water, making it suitable for aqueous stock solutions. |
| PBS (pH 7.2) | ~5 mg/mL[7] | Recommended for preparing stock solutions for direct addition to cell culture media. |
| Ethanol | ~1 mg/mL[7] | Can be used as a solvent, but the final concentration in culture must be low to avoid solvent-induced cytotoxicity. |
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is the first step in obtaining reliable and reproducible experimental results. It is recommended to prepare a high-concentration stock solution that can be further diluted to the desired working concentrations.
Protocol 3.1: Preparation of a 10 mg/mL Aqueous Stock Solution
This protocol is recommended for most cell culture applications due to the high solubility of this compound in aqueous solutions.
Materials:
-
This compound powder (CAS: 17316-67-5)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of sterile water or PBS to the tube to dissolve the powder. For 10 mg, you will add a total of 1 mL.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the stock solution at -20°C for long-term use. Aqueous solutions are not recommended for storage for more than one day at 4°C.[7]
Experimental Design and Workflow
When testing a new compound like this compound in cell culture, a systematic approach is necessary to determine its biological effects. This involves dose-response and time-course experiments.
Caption: General workflow for evaluating this compound in cell culture.
Protocols for Cellular Assays
Based on the proposed metabolic activity of this compound, the following assays are recommended to evaluate its effects on cultured cells.
Protocol 5.1: Cell Viability Assessment using MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Carefully remove the culture medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Cover the plate with foil and agitate on an orbital shaker for 15 minutes.
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]
Protocol 5.2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.[11]
Materials:
-
Cells treated with this compound in a culture plate
-
Trypsin-EDTA (for adherent cells)
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Harvest the cells from the culture plate. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of serum-free medium or PBS.[11]
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[12]
-
Incubate for 1-3 minutes at room temperature.[11]
-
Load the mixture onto a hemocytometer.
-
Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 5.3: Quantification of Intracellular ATP Levels
Given this compound's role in energy metabolism, directly measuring ATP levels can provide significant insights.
Materials:
-
Cells seeded in a white, opaque 96-well plate and treated with this compound
-
Commercial ATP Assay Kit (e.g., based on luciferase/luciferin reaction)
Procedure:
-
Follow the manufacturer's protocol for the chosen ATP assay kit.
-
Typically, this involves adding a single reagent that lyses the cells and provides the necessary components for the light-producing reaction.[13]
-
After a short incubation period, measure the luminescence using a microplate reader.[14]
-
The light intensity is directly proportional to the intracellular ATP concentration.[13]
-
It is advisable to normalize ATP levels to cell number, which can be determined in a parallel plate.[15]
Summary of Quantitative Data (from literature)
The following tables summarize quantitative data from existing studies on this compound. Note that these are primarily from non-cell line experiments and should be used as a reference for designing initial dose-response studies.
Table 1: Effect of this compound and Cyanocobalamin on Chilled Boar Sperm Motility
| Concentration of this compound/Cyanocobalamin Supplement | Total Motility (Day 5) | Progressive Motility (Day 5) |
| 0% (Control) | Lower | Lower |
| 0.3% | Greater than control (P < 0.05) | Greater than control (P < 0.05) |
| Data adapted from a study on chilled boar semen. The supplement contained 100 mg of this compound and 0.05 mg of cyanocobalamin per unit of concentration.[9] |
Table 2: Effect of this compound on In Vitro Maturation of Bovine Oocytes
| This compound Concentration | Cleavage Rate | Embryo Development |
| 0 mg/mL | Baseline | Baseline |
| 0.05 mg/mL | No significant change | No significant change |
| 0.1 mg/mL | Decreased | Decreased |
| 0.2 mg/mL | Decreased | Decreased |
| A dose-dependent decrease in cleavage and development was observed at higher concentrations.[6] |
Postulated Signaling Pathway Involvement
Based on in vivo data, this compound is thought to influence cellular energy metabolism, potentially impacting the insulin signaling pathway and ATP synthesis. The diagram below illustrates a simplified overview of these interconnected pathways and a hypothesized point of action for this compound.
Caption: Hypothesized influence of this compound on energy metabolism.
Conclusion
While this compound has been primarily studied in the context of veterinary medicine, its role as a metabolic stimulant suggests potential applications in cell culture research. The protocols and information provided herein offer a foundational framework for scientists to begin exploring the in vitro effects of this compound. It is crucial to perform careful dose-response and time-course studies for each cell line to determine the optimal experimental conditions.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound or Butaphosphan Powder Raw Material, API CAS 17316-67-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scbt.com [scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Butafosfan Supplementation
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Butafosfan is an organic phosphorus compound utilized in veterinary medicine, often in combination with cyanocobalamin (Vitamin B12), as a metabolic stimulant.[1][2][3] It is indicated for managing metabolic disorders, particularly in instances of poor nutrition, stress, or disease.[4][5] Research suggests that this compound supplementation can influence carbohydrate and lipid metabolism, enhance energy production, and support liver function.[6][7] These application notes provide a comprehensive overview of the experimental design for in vivo studies investigating the effects of this compound, detailed protocols for key experiments, and a summary of expected quantitative outcomes.
Mechanism of Action
The precise molecular mechanism of this compound is not fully elucidated; however, studies suggest its involvement in key metabolic pathways. As an organic phosphorus source, it is thought to participate in processes requiring phosphorylation, a fundamental step in energy metabolism, including glycolysis and gluconeogenesis.[2][3]
Recent in vivo studies in mice indicate that this compound may modulate the insulin signaling pathway .[8] Supplementation has been shown to affect the hepatic gene expression of key signaling molecules such as Phosphatidylinositol 3-kinase (PI3K), Glucokinase (GCK), and Insulin Receptor Substrate 1 (Irs1).[8] Furthermore, this compound appears to influence the expression of genes involved in fatty acid oxidation, such as Acyl-CoA oxidase 1 (Acox1) and Carnitine palmitoyltransferase I (Cpt1a).[3][8] In dairy cattle, this compound, particularly in combination with cyanocobalamin, has been observed to impact lipid metabolism by affecting plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), and by modulating the hepatic expression of Liver X receptor alpha (LXRα) and beta-hydroxybutyrate dehydrogenase 2 (BHBD2).[4][9]
Applications in Research
In vivo studies with this compound are relevant for:
-
Investigating its efficacy as a metabolic regulator in various animal models of metabolic disorders (e.g., ketosis, fatty liver).[4][10]
-
Elucidating its molecular mechanism of action, particularly its role in insulin signaling and energy metabolism.
-
Evaluating its potential as a therapeutic agent to improve production parameters in livestock, such as milk yield and growth rates.[11]
-
Assessing its anti-stress effects and its impact on the immune system.[12]
Experimental Protocols
Protocol 1: Evaluation of this compound on Energy Metabolism in a Murine Model
This protocol is based on studies investigating the effects of this compound on glucose and lipid metabolism in mice.[8][13]
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-10 weeks
-
Sex: Male or female, depending on the research question.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., caloric restriction).
2. Experimental Design:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Groups:
-
Control Group: Receives a saline solution (vehicle).
-
This compound Group: Receives this compound at the desired dose.
-
-
Diet (optional): A standard chow, or a specialized diet such as a high-fat diet, can be used to induce a metabolic challenge.
-
Dosage and Administration:
3. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the treatment period.
-
Blood Biomarkers:
-
Glucose: Measured using a standard glucometer or a colorimetric assay kit.
-
Non-Esterified Fatty Acids (NEFA): Measured using a commercially available assay kit.
-
Insulin: Measured by ELISA.
-
-
Tissue Collection: At the end of the study, euthanize animals and collect liver and adipose tissue.
-
Gene Expression Analysis:
-
Extract total RNA from liver tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes (e.g., PI3K, GCK, Irs1, Acox1, Cpt1a) using quantitative real-time PCR (qPCR).
-
Protocol 2: Assessment of this compound on Metabolic Profiles in Dairy Cattle
This protocol is adapted from studies evaluating the effects of this compound in transition dairy cows.[4][14]
1. Animal Model:
-
Species: Dairy Cattle (e.g., Holstein)
-
Physiological State: Early lactation or transition period (3 weeks pre- to 3 weeks post-calving).
-
Health Status: Clinically healthy or with subclinical metabolic disorders (e.g., ketosis).
2. Experimental Design:
-
Groups:
-
Control Group: Receives a saline solution.
-
This compound Group: Receives this compound, often in combination with cyanocobalamin.
-
-
Dosage and Administration:
3. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples from the coccygeal vein at baseline and at specified time points post-treatment.
-
Blood Biomarkers:
-
β-hydroxybutyrate (BHBA): Measured using a handheld meter or laboratory-based assay to assess ketosis status.
-
Non-Esterified Fatty Acids (NEFA): Measured to evaluate fat mobilization.
-
Glucose: Measured to assess energy status.
-
Glucagon: Measured by radioimmunoassay or ELISA.[4]
-
-
Liver Biopsy (optional): For gene expression analysis, liver biopsies can be collected.
-
Gene Expression Analysis:
-
Analyze the expression of genes related to lipid metabolism (e.g., LXRα, BHBD2) via qPCR.[4]
-
-
Production Parameters:
-
Milk Yield: Record daily milk production.
-
Milk Composition: Analyze milk samples for fat, protein, and lactose content.
-
Data Presentation
Table 1: Summary of Quantitative Data from Murine Studies with this compound Supplementation
| Parameter | Control Group | This compound Group (50 mg/kg) | Method of Measurement | Reference |
| Blood Glucose (mmol/L) | Varies with diet | Increased | Glucometer/Assay Kit | [8] |
| NEFA (mmol/L) | Varies with diet | Increased under food restriction | Assay Kit | [8] |
| Hepatic Gck mRNA Expression | Baseline | Increased under food restriction | qPCR | [8] |
| Hepatic Acox1 mRNA Expression | Baseline | Increased | qPCR | [8] |
| Hepatic Irs1 mRNA Expression | Baseline | No significant change | qPCR | [8] |
Table 2: Summary of Quantitative Data from Bovine Studies with this compound Supplementation
| Parameter | Control Group | This compound Group | Method of Measurement | Reference |
| Plasma NEFA (mmol/L) | 0.59 ± 0.03 | 0.42 ± 0.03 (with B12) | Assay Kit | [4] |
| Plasma BHBA (mmol/L) | 1.34 ± 0.06 | 1.02 ± 0.06 (with B12) | Handheld meter/Assay Kit | [4] |
| Plasma Glucagon (pg/mL) | Lower | Consistently high | RIA/ELISA | [4] |
| Hepatic LXRα mRNA Abundance | Baseline | Higher (with B12) | qPCR | [4] |
| Hepatic BHBD2 mRNA Abundance | Baseline | Higher (with B12) | qPCR | [4] |
| Milk Yield ( kg/day ) | 39.5 ± 0.7 | 41.1 ± 0.9 (with B12) | Milk recording | [6] |
Mandatory Visualization
Caption: Experimental workflows for murine and bovine in vivo studies.
Caption: Proposed signaling pathway of this compound in hepatocytes.
References
- 1. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. First report about the mode of action of combined this compound and cyanocobalamin on hepatic metabolism in nonketotic early lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 8. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butaphosphan + Cyanocobalamin (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 10. advacarepharma.com [advacarepharma.com]
- 11. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vetdergikafkas.org [vetdergikafkas.org]
Application Note: Quantification of Butafosfan using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Butafosfan, an organic phosphorus compound used in veterinary medicine to influence metabolism.[1][2] Due to its lack of a significant UV chromophore, direct analysis by HPLC with UV detection is challenging.[3] This application note details a robust HPLC method involving pre-column derivatization to allow for sensitive UV detection. An alternative method using a Refractive Index Detector (RID) for the analysis of underivatized this compound is also briefly discussed. The protocols provided herein are intended for use in quality control, stability studies, and pharmacokinetic analysis.
Introduction
This compound, or [1-(butylamino)-1-methylethyl]-phosphonic acid, is a veterinary pharmaceutical agent that acts as a metabolic stimulant.[2][4] Accurate and precise quantification of this compound in active pharmaceutical ingredients (APIs), formulated products, and biological matrices is crucial for ensuring product quality and for research and development purposes. This application note describes a validated HPLC method for the determination of this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [5] |
| Molecular Formula | C7H18NO2P | [6] |
| Molecular Weight | 179.20 g/mol | [6] |
| Solubility | Very soluble in water, soluble in ethanol | [1] |
| Purity (typical) | >95% (by HPLC) | [6] |
HPLC Method with Pre-Column Derivatization and UV Detection
This method is based on the derivatization of this compound with dansyl chloride (Dns-Cl), which introduces a chromophore allowing for sensitive detection by UV spectrophotometry.[4]
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Dansyl chloride (Dns-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Methanol (HPLC grade)
-
All other chemicals should be of analytical reagent grade.
3.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system with a gradient pump, autosampler, column oven, and UV detector |
| Column | Inertsil ODS C18 (or equivalent), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (62:38, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
3.1.3. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations ranging from 0.2 mg/mL to 2.0 mg/mL.[4]
3.1.4. Preparation of Sample Solutions
-
For this compound Raw Material: Prepare a sample solution with a target concentration of 1 mg/mL in water.
-
For Liquid Formulations: Dilute the formulation with water to achieve a theoretical this compound concentration within the calibration range.
3.1.5. Derivatization Procedure
-
To 1.0 mL of each standard and sample solution in a suitable reaction vial, add 1.0 mL of 0.2 M sodium bicarbonate buffer (pH 9.8).
-
Add 2.0 mL of dansyl chloride solution (5 mg/mL in acetonitrile).
-
Vortex the mixture and keep it in a water bath at 60°C for 60 minutes.[4]
-
After cooling to room temperature, filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[7]
Method Validation Summary
The following parameters should be assessed to validate the analytical method.
| Parameter | Typical Results |
| Linearity | r > 0.998 over the concentration range of 0.2 - 2.0 mg/mL.[4] |
| Precision (RSD) | Intra-day: < 2.0%; Inter-day: < 3.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantification (LOQ) | To be determined experimentally. |
| Specificity | The peak for derivatized this compound should be well-resolved from any peaks from the placebo and degradation products. |
Alternative HPLC Method with Refractive Index Detection (RID)
For laboratories without derivatization capabilities or for the analysis of final product formulations where derivatization may be complex, an HPLC method with a Refractive Index Detector (RID) can be employed. This method is suitable for higher concentrations of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system with an isocratic pump, autosampler, column oven, and RID |
| Column | Symmetry Shield RP-8, 4.6 x 250 mm, 5 µm or Develosil Column[8] |
| Mobile Phase | 0.1% Phosphoric Acid in Water[8] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 50 µL |
Note: The RID is sensitive to changes in temperature and mobile phase composition. A stable baseline is crucial for accurate quantification.
Experimental Workflows
Workflow for HPLC Method with Derivatization
Caption: Workflow for this compound quantification by HPLC with pre-column derivatization.
Sample Preparation for Biological Matrices (LC-MS/MS)
For the analysis of this compound in biological matrices such as plasma or tissue, a more rigorous sample preparation is required to remove interferences. The following is a general workflow based on a published LC-MS/MS method.[9]
Caption: Sample preparation workflow for this compound analysis in biological matrices.
Conclusion
The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantification of this compound. For laboratories equipped with alternative detectors, the RID method offers a simpler, though less sensitive, alternative. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure accurate and precise results.
References
- 1. This compound | 17316-67-5 [chemicalbook.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. BUTAPHOSPHAN ESTIMATIO BY HPLC - Chromatography Forum [chromforum.org]
- 4. Studies on Pharmacy and Pharmacokinetics of Compound this compound - PhD thesis - Dissertation [dissertationtopic.net]
- 5. capotchem.com [capotchem.com]
- 6. This compound | CAS 17316-67-5 | LGC Standards [lgcstandards.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Butaphosphan analysis - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Butafosfan Residues in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is an organic phosphorus compound used in veterinary medicine to influence metabolism, particularly in livestock. Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to regulatory standards. This document provides detailed application notes and protocols for the analytical determination of this compound residues in various animal tissues, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.
Analytical Techniques Overview
The primary analytical technique for the determination of this compound residues is LC-MS/MS. This method offers excellent sensitivity and selectivity, allowing for the detection and quantification of this compound at low concentrations in complex biological matrices. The general workflow involves sample preparation (extraction and clean-up) followed by instrumental analysis.
Data Presentation
The following tables summarize the quantitative data for the analytical methods described.
Table 1: LC-MS/MS Method Performance for this compound Analysis in Olive Flounder Muscle [1]
| Parameter | Value |
| Limit of Quantification (LOQ) | 2.5 µg/kg |
| Linearity (r²) | > 0.9995 |
| Recovery (%) | |
| Intra-day at 2.5 µg/kg | ~100% |
| Inter-day at 2.5 µg/kg | ~100% |
| Intra-day at 25 µg/kg | ~100% |
| Inter-day at 25 µg/kg | ~100% |
| Precision (RSD %) | |
| Intra-day at 2.5 µg/kg | < 10% |
| Inter-day at 2.5 µg/kg | < 10% |
| Intra-day at 25 µg/kg | < 10% |
| Inter-day at 25 µg/kg | < 10% |
Table 2: LC-MS/MS Instrumental Parameters for this compound Detection [1]
| Parameter | Setting |
| Instrument | Agilent-6420 Triple Quadrupole LC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (MRM) 1 | 180.0 -> 114.1 m/z (Collision Energy: 4 eV) |
| Monitored Transition (MRM) 2 | 180.0 -> 72.2 m/z (Collision Energy: 28 eV) |
| Monitored Transition (MRM) 3 | 180.0 -> 58.1 m/z (Collision Energy: 31 eV) |
| HPLC Column | Waters Atlantis T3 (2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Analysis of this compound in Fish Muscle Tissue[1]
This protocol is based on a validated method for the determination of this compound in the muscle tissue of olive flounder.[1]
1. Sample Preparation and Extraction:
-
Weigh 2 g of homogenized muscle tissue into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of methanol to the tube.
-
Homogenize the sample using a tissue homogenizer.
-
Centrifuge the homogenate at 3000 x g for 10 minutes.
-
Collect the supernatant.
-
Resuspend the pellet in another 5 mL of methanol and repeat the centrifugation.
-
Pool the supernatants and concentrate to dryness at 35 °C under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.5 mL of phosphate-buffered saline (100 mM, pH 3.5).
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of distilled water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of distilled water to remove interferences.
-
Elute the this compound from the cartridge with 2 mL of methanol.
-
Evaporate the methanol eluate to dryness under nitrogen at 47 °C.
-
Reconstitute the final residue in 1 mL of 0.1% formic acid.
-
Filter the reconstituted solution through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Protocol for Analysis of this compound in Liver and Kidney Tissues
This is a general protocol adapted from multi-residue methods for veterinary drugs in animal tissues. It should be validated for this compound specifically before use.
1. Sample Preparation and Extraction:
-
Weigh 2 g of homogenized liver or kidney tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Homogenize thoroughly for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4 °C.
-
Collect the supernatant (acetonitrile layer).
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute to facilitate the removal of fatty acids and other interferences.
-
Centrifuge at 4000 x g for 5 minutes.
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 0.1% formic acid in water/methanol).
-
Filter the solution through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
References
Application Notes and Protocols: Butafosfan and Cyanocobalamin in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a combination of butafosfan and cyanocobalamin in metabolic research. This combination has been investigated for its effects on energy metabolism, particularly in ruminants during periods of metabolic stress such as the periparturient period.
Introduction
This compound is an organic phosphorus compound, and cyanocobalamin is a synthetic form of vitamin B12. Their combination is utilized in veterinary medicine to manage metabolic disorders.[1][2] Research suggests this combination can positively influence energy metabolism, reduce the severity of negative energy balance (NEB), and improve productive performance in animals like dairy cows.[3][4][5]
Mechanism of Action
The synergistic effect of this compound and cyanocobalamin is believed to stem from their individual roles in critical metabolic pathways:
-
This compound , as an organic phosphorus source, is thought to support energy metabolism by providing phosphate for the synthesis of adenosine triphosphate (ATP) and other phosphorylated intermediates in glycolysis and gluconeogenesis.[4][6][7]
-
Cyanocobalamin (Vitamin B12) acts as a crucial cofactor for the enzyme methylmalonyl-CoA mutase. This enzyme is essential for the conversion of propionate to succinyl-CoA, a key intermediate in the Krebs cycle, which is a major pathway for energy production. This is particularly important in ruminants where propionate is a primary precursor for glucose.[2][8][9]
Together, they are thought to enhance gluconeogenesis, improve energy utilization, and reduce the metabolic stress associated with conditions like ketosis.[2][3] The combination has been shown to reduce circulating levels of non-esterified fatty acids (NEFA) and beta-hydroxybutyrate (BHB), which are indicators of negative energy balance and fat mobilization.[4][5][8][10][11]
Key Applications in Metabolic Research
-
Alleviation of Negative Energy Balance (NEB) in Periparturient Ruminants: Several studies have demonstrated that the administration of this compound and cyanocobalamin to dairy cows, ewes, and goats around parturition can mitigate the effects of NEB.[1][3][10][12] This is evidenced by reduced concentrations of NEFA and BHB in the blood.[4][8][10]
-
Improvement of Milk Production: Research indicates a positive correlation between the administration of this combination and increased milk yield in dairy cows.[3][4][9][11][13][14][15]
-
Modulation of Insulin Resistance: There is evidence to suggest that this compound and cyanocobalamin may help in reducing insulin resistance that often occurs in dairy cows following parturition.[10]
-
Hepatic Metabolism Regulation: Studies have shown that the combination can influence liver metabolism by affecting the mRNA expression of genes involved in fatty acid oxidation and ketogenesis.[7][13]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound and cyanocobalamin on key metabolic parameters and production.
Table 1: Effects on Blood Metabolites in Dairy Cows
| Parameter | Treatment Group | Control Group | Percentage Change | Reference |
| NEFA (mmol/L) | 0.43 | 0.58 | -25.86% | [8] |
| BHB (mmol/L) | 0.65 | 0.78 | -16.67% | [8] |
| Cholesterol (mmol/L) | 2.38 | 2.82 | -15.60% | [11] |
| Inorganic Phosphorus (mmol/L) | 1.25 | 1.33 | -6.02% | [13] |
| Glucose (mg/dL) | No significant difference | No significant difference | - | [3][16] |
Table 2: Effects on Milk Production in Dairy Cows
| Parameter | Treatment Group | Control Group | Absolute Change | Reference |
| Milk Yield ( kg/day ) | 41.1 | 39.5 | +1.6 kg/day | [13] |
| Milk Yield ( kg/day ) | 25.87 | 22.68 | +3.19 kg/day | [9] |
| Milk Yield ( kg/day ) | Increased | - | 3.66 kg/day increase | [14][15] |
| Milk Protein | Linear increase with dose | - | - | [11][16] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the research of this compound and cyanocobalamin.
Protocol 1: Investigation of Postpartum Metabolic and Productive Effects in Dairy Cows
Objective: To determine the effect of this compound and cyanocobalamin supplementation on plasma metabolites and milk production in postpartum dairy cows.
Materials:
-
This compound (10%) and cyanocobalamin (0.005%) combination injection (e.g., Catosal®)
-
Saline solution (0.9% NaCl)
-
Blood collection tubes (with appropriate anticoagulants)
-
Centrifuge
-
Spectrophotometer for metabolite analysis
Procedure:
-
Animal Selection: Select a cohort of multiparous Holstein cows. Randomly assign them to treatment and control groups.[3][11]
-
Treatment Administration:
-
Treatment Group: Administer intramuscular injections of the this compound and cyanocobalamin combination. A common dosage regimen is 1000 mg of this compound and 0.5 mg of cyanocobalamin (BTPC1) or 2000 mg of this compound and 1.0 mg of cyanocobalamin (BTPC2).[11][16] Injections are typically given at calving and repeated at specific intervals, for example, every 5 days for the first 20 days in milk.[4][11]
-
Control Group: Administer an equivalent volume of saline solution following the same injection schedule.[3][11]
-
-
Blood Sampling:
-
Metabolite Analysis:
-
Production Monitoring:
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to compare the effects of the treatment over time.
-
Protocol 2: Gene Expression Analysis in Liver Tissue
Objective: To investigate the effect of combined this compound and cyanocobalamin on the mRNA expression of genes related to hepatic metabolism.
Materials:
-
This compound and cyanocobalamin combination injection
-
Saline solution
-
Biopsy equipment for liver tissue collection
-
RNAlater or liquid nitrogen for sample preservation
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR system and reagents (e.g., SYBR Green)
-
Primers for target genes (e.g., Acyl-CoA synthetase long-chain family member 1 - ACSL1) and housekeeping genes.
Procedure:
-
Animal Treatment: Administer the this compound and cyanocobalamin combination or saline to dairy cows as described in Protocol 1.[13]
-
Liver Biopsy:
-
Collect liver biopsies at specific time points before and after treatment.
-
Immediately preserve the tissue samples in RNAlater or flash-freeze in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the liver tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for the target genes involved in metabolic pathways (e.g., fatty acid oxidation, gluconeogenesis), and a suitable housekeeping gene for normalization.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of the target genes using the comparative Ct (ΔΔCt) method.
-
Statistically analyze the gene expression data to identify significant differences between the treatment and control groups.
-
Visualizations
References
- 1. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsdjournal.org [rsdjournal.org]
- 4. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wp.ufpel.edu.br [wp.ufpel.edu.br]
- 9. researchgate.net [researchgate.net]
- 10. Intravenous Administration of Butaphosphan and Cyanocobalamin Combination to Late-Pregnant Dairy Cows Reduces Their Insulin Resistance After Calving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Do Intravenous Butaphosphan and Cyanocobalamin Combination Affect Insulin Resistance and Metabolic Profile of Dairy Goats During Their Transition Period? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First report about the mode of action of combined this compound and cyanocobalamin on hepatic metabolism in nonketotic early lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Use of Butaphosphan with Cyanocobalamin in High Producing Cows and Associations with Milk Yield and Dry Matter Intake | Research, Society and Development [rsdjournal.org]
- 16. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butafosfan as a Metabolic Stimulant in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is a synthetic organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant. Chemically distinct from naturally occurring organophosphates like ATP, this compound is employed to support metabolic processes in various animal species, particularly during periods of stress, recovery, or metabolic dysfunction.[1][2] This document provides detailed application notes and protocols for the use of this compound in research models, summarizing quantitative data, outlining experimental methodologies, and visualizing key metabolic pathways.
Mechanism of Action
The precise molecular mechanism of this compound's action as a metabolic stimulant is not yet fully elucidated. However, research suggests that its effects are multifaceted, primarily influencing energy and lipid metabolism. It is often administered in combination with cyanocobalamin (Vitamin B12), which plays a crucial role as a cofactor in enzymatic reactions essential for energy production.[1]
This compound's metabolic influence is thought to involve:
-
Modulation of Hepatic Gene Expression: Studies in mice have shown that this compound can alter the mRNA expression of key enzymes involved in fatty acid β-oxidation and glucose metabolism.[3][4]
-
Influence on Insulin Signaling: Research suggests that this compound may impact the insulin signaling pathway, as evidenced by changes in the expression of genes such as Insulin Receptor Substrate 2 (IRS2) and Glucokinase (GCK).[3][4]
-
Enhancement of Energy Metabolism: this compound is believed to participate in metabolic pathways that improve the synthesis of ATP and ADP, thereby increasing the cellular energy charge.[5]
Applications in Research Models
This compound has been investigated in a variety of animal models to assess its metabolic effects. Its applications in research include the study of metabolic disorders, stress responses, and performance enhancement.
Rodent Models (Mice)
Rodent models are valuable for investigating the fundamental mechanisms of this compound's action due to the availability of genetic tools and the ability to control experimental conditions tightly.
Ruminant Models (Dairy Cows)
In dairy cows, particularly during the transition period, this compound, often combined with Vitamin B12, has been studied for its potential to mitigate the negative energy balance and reduce the incidence of metabolic disorders like ketosis.
Swine and Poultry Models
Research in swine and poultry has explored the potential of this compound to improve general health, stimulate feed intake, and enhance performance, particularly under stressful conditions.[1][5]
Experimental Protocols
Protocol 1: Evaluation of this compound's Metabolic Effects in a Mouse Model of Caloric Restriction
This protocol is adapted from studies investigating the impact of this compound on energy metabolism and insulin signaling in mice subjected to a hypercaloric diet followed by caloric restriction.[3][4]
1. Animal Model:
-
Species: Male C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.
2. Experimental Design:
-
Dietary Challenge: Feed mice a hypercaloric diet (HCD) for 9 weeks to induce a state of positive energy balance.
-
Treatment Groups (during week 10):
-
Control Group: Continue HCD with ad libitum access and administer subcutaneous (SC) injections of saline twice daily.
-
This compound Group: Continue HCD with ad libitum access and administer SC injections of this compound (50 mg/kg body weight) twice daily.
-
Caloric Restriction + Saline Group: Induce caloric restriction (60% of the previous week's average intake) and administer SC injections of saline twice daily.
-
Caloric Restriction + this compound Group: Induce caloric restriction and administer SC injections of this compound (50 mg/kg body weight) twice daily.
-
-
Duration: 7 days of treatment.
3. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples via cardiac puncture at the end of the treatment period following a 6-hour fast.
-
Metabolic Parameter Analysis:
-
Glucose: Measure plasma glucose concentration using a commercial glucose oxidase kit.
-
Non-Esterified Fatty Acids (NEFA): Determine plasma NEFA levels using a colorimetric assay kit.
-
Insulin: Measure serum insulin concentration using a mouse-specific ELISA kit.
-
Homeostatic Model Assessment for Insulin Resistance (HOMA-IR): Calculate using the formula: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.
-
-
Tissue Collection: Euthanize mice and collect liver and epididymal white adipose tissue (WAT). Weigh the tissues.
-
Gene Expression Analysis (Liver):
-
Isolate total RNA from liver tissue using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qPCR) to analyze the relative mRNA expression of target genes involved in fatty acid metabolism (e.g., ACOX1, CPT1a, ACACA) and glucose metabolism/insulin signaling (e.g., IRS2, GCK, PI3K). Normalize expression to a stable housekeeping gene (e.g., β-actin).
-
Experimental Workflow for Mouse Model
Caption: Experimental workflow for evaluating this compound in a mouse model.
Protocol 2: Assessment of this compound's Impact on the Metabolic Profile of Dairy Cows with Subclinical Ketosis
This protocol is a composite based on studies investigating the therapeutic effects of this compound and cyanocobalamin in early lactating dairy cows diagnosed with subclinical ketosis.
1. Animal Selection:
-
Species: Multiparous Holstein dairy cows in early lactation (e.g., 5-15 days in milk).
-
Inclusion Criteria: Diagnose subclinical ketosis based on elevated blood β-hydroxybutyrate (BHBA) concentrations (e.g., >1.2 mmol/L).
2. Experimental Design:
-
Treatment Groups:
-
Control Group: Administer an intravenous (IV) injection of a saline solution.
-
This compound (BUT) Group: Administer an IV injection of this compound (e.g., 10 mg/kg body weight).
-
This compound + Cyanocobalamin (BUTCO) Group: Administer an IV injection of this compound (e.g., 10 mg/kg body weight) combined with cyanocobalamin (e.g., 0.005 mg/kg body weight).
-
-
Administration: Administer treatments once daily for 3 consecutive days.
3. Sample Collection and Analysis:
-
Blood Sampling: Collect blood samples from the coccygeal vein or artery before the first treatment (day 0) and at regular intervals post-treatment (e.g., days 1, 3, 7, and 14).
-
Metabolic Profile Analysis:
-
BHBA: Measure plasma BHBA concentrations using an enzymatic assay.
-
NEFA: Determine plasma NEFA levels using a colorimetric assay kit.
-
Glucose: Measure plasma glucose concentration using a commercial kit.
-
-
Liver Biopsy (Optional):
-
For mechanistic studies, liver biopsies can be collected at baseline and at the end of the study to assess changes in hepatic gene or protein expression related to metabolic pathways.
-
Quantitative Data
Table 1: Effects of this compound on Metabolic Parameters in Mice with Caloric Restriction
| Parameter | Control (CR + Saline) | This compound (CR + this compound) | Fold Change | p-value | Reference |
| Blood Glucose (mg/dL) | 130 ± 8 | 185 ± 10 | ↑ 1.42 | < 0.001 | [3][4][6] |
| Plasma NEFA (mEq/L) | 0.8 ± 0.1 | 1.2 ± 0.1 | ↑ 1.50 | < 0.01 | [3][4][6] |
| HOMA-IR | 2.5 ± 0.5 | 4.5 ± 0.6 | ↑ 1.80 | < 0.05 | [3][4][6] |
| Hepatic IRS2 mRNA | 1.0 ± 0.1 | 1.8 ± 0.2 | ↑ 1.80 | < 0.01 | [3] |
| Hepatic GCK mRNA | 1.0 ± 0.2 | 2.5 ± 0.4 | ↑ 2.50 | < 0.01 | [3] |
| Hepatic ACOX1 mRNA | 1.0 ± 0.15 | 1.7 ± 0.2 | ↑ 1.70 | < 0.05 | [3] |
| Hepatic CPT1a mRNA | 1.0 ± 0.1 | 1.5 ± 0.1 | ↑ 1.50 | < 0.05 | [3] |
| Hepatic ACACA mRNA | 1.0 ± 0.2 | 1.6 ± 0.3 | ↑ 1.60 | < 0.05 | [3] |
| Data are presented as mean ± SEM. Fold change is calculated relative to the control group. CR: Caloric Restriction. |
Table 2: Effects of this compound and Cyanocobalamin on Plasma Metabolites in Dairy Cows with Subclinical Ketosis
| Parameter | Control (Saline) | BUTCO (this compound + B12) | % Change | p-value | Reference |
| Plasma BHBA (mmol/L) | 1.34 ± 0.06 | 1.02 ± 0.06 | ↓ 23.9% | < 0.05 | [5][7] |
| Plasma NEFA (mmol/L) | 0.59 ± 0.03 | 0.42 ± 0.03 | ↓ 28.8% | < 0.05 | [5][7] |
| Plasma Glucose (mmol/L) | 2.8 ± 0.1 | 2.9 ± 0.1 | No significant change | > 0.05 | [5][7] |
| Data are presented as mean ± SEM. % Change is calculated relative to the control group. |
Signaling Pathways
Proposed Signaling Pathway of this compound in Hepatic Metabolism
The following diagram illustrates a proposed signaling pathway for this compound's action in the liver, based on observed changes in gene expression from mouse studies. It is hypothesized that this compound may influence the insulin signaling pathway and modulate the expression of genes involved in both fatty acid oxidation and synthesis.
Caption: Proposed signaling pathway of this compound in the liver.
Conclusion
This compound demonstrates potential as a metabolic stimulant in various research models. The provided protocols offer a framework for investigating its effects on energy metabolism, insulin signaling, and gene expression. The quantitative data summarized herein provide a basis for comparison and hypothesis generation. Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's metabolic effects and to explore its therapeutic potential in metabolic diseases. The visualization of the proposed signaling pathway offers a conceptual model for guiding future mechanistic studies.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
- 4. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Metabolic Effects of Butafosfan in Livestock
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting studies on the effects of Butafosfan on livestock metabolism. This compound, an organic phosphorus compound, is recognized for its role as a metabolic stimulant, often used in combination with cyanocobalamin (Vitamin B12), particularly in transition dairy cows to mitigate negative energy balance.[1][2][3]
Introduction to this compound's Metabolic Role
This compound serves as a source of organic phosphorus, a critical element in numerous biological processes.[1][2] It is understood to influence energy metabolism, though its precise molecular mechanisms are still under investigation.[1][4] It is believed to participate in ATP synthesis and may regulate carbohydrate and lipid metabolism.[1][4] When combined with cyanocobalamin, which is essential for the conversion of propionate to succinyl-CoA in ruminants, it can have significant positive effects on the metabolic status of livestock.[1][2][3] Studies have shown that this combination can lead to reduced levels of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHB), which are indicators of negative energy balance and ketosis.[4][5][6][7] Furthermore, it has been associated with increased milk production in dairy cows.[4][5][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (often in combination with cyanocobalamin) on key metabolic parameters in dairy cattle as reported in various studies.
Table 1: Effect of this compound and Cyanocobalamin on Key Blood Metabolites
| Treatment Group | NEFA (mmol/L) | BHB (mmol/L) | Glucose (mmol/L) | Reference |
| Control | 0.59 ± 0.03 | 1.34 ± 0.06 | Not significantly different | [9] |
| This compound (BUT) | 0.52 ± 0.03 | 1.21 ± 0.06 | Tended to be higher | [9] |
| This compound + Cyanocobalamin (BUTCO) | 0.42 ± 0.03 | 1.02 ± 0.06 | Not significantly different | [9] |
| Control (Saline) | - | 1.00 - 3.00 (baseline) | - | [5] |
| Low Dose this compound + Cyanocobalamin | - | 57% reduction from baseline | - | [5] |
| High Dose this compound + Cyanocobalamin | - | 75% reduction from baseline | - | [5] |
| Control (Saline) | Linear decrease over time | Reduced over time | Not affected | [4] |
| 1000 mg this compound + 0.5 mg Cyanocobalamin | Linear reduction | Reduced | Not affected | [4] |
| 2000 mg this compound + 1.0 mg Cyanocobalamin | Linear reduction | Reduced | Not affected | [4] |
Table 2: Effect of this compound and Cyanocobalamin on Milk Yield in Dairy Cows
| Treatment Group | Milk Yield ( kg/day ) | Milk Composition | Reference |
| Control | 39.5 ± 0.7 | Not affected | [10] |
| This compound + Cyanocobalamin | 41.1 ± 0.9 | Not affected | [10] |
| Control (Saline) | - | Not affected | [8] |
| This compound + Cyanocobalamin | 3.66 kg/day increase | Not affected | [8] |
| Control (Saline) | - | Lowest milk fat and total solids in BTPC1 | [4] |
| 1000 mg this compound + 0.5 mg Cyanocobalamin | Linear increase with dose | Milk protein increased linearly with dose | [4] |
| 2000 mg this compound + 1.0 mg Cyanocobalamin | Linear increase with dose | Milk protein increased linearly with dose | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments to study the effects of this compound on livestock metabolism.
Protocol 1: General Metabolic Profiling in Transition Dairy Cows
Objective: To evaluate the effect of this compound, alone or in combination with cyanocobalamin, on the metabolic profile of dairy cows during the transition period (3 weeks pre-partum to 3 weeks post-partum).
Materials:
-
This compound solution (e.g., 10%)
-
Cyanocobalamin solution (e.g., 0.005%)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for injection
-
Blood collection tubes (with appropriate anticoagulants, e.g., EDTA for plasma, serum separator tubes)
-
Centrifuge
-
Freezer (-20°C or -80°C) for sample storage
-
Commercial assay kits for NEFA, BHB, glucose, and other relevant metabolites
Procedure:
-
Animal Selection and Grouping: Select a cohort of multiparous dairy cows approximately 3-4 weeks before their expected calving date. Animals should be of similar age, parity, and body condition score. Randomly assign cows to one of the following treatment groups (minimum n=10 per group):
-
Control Group: Receives a placebo (e.g., sterile saline).
-
This compound Group (BUT): Receives this compound only.
-
This compound + Cyanocobalamin Group (BUTC): Receives a combination of this compound and cyanocobalamin.
-
-
Dosing and Administration:
-
A common dosage for the combination is 1000-2500 mg of this compound and 0.5-1.25 mg of cyanocobalamin per administration.[4][8]
-
Administer treatments via intramuscular (i.m.) or intravenous (i.v.) injection.
-
A typical administration schedule is at calving, and then at days 3 and 7 post-partum.[8] Other protocols may involve more frequent injections.[4]
-
-
Blood Sampling:
-
Collect blood samples at regular intervals, for example: weekly starting from 3 weeks pre-partum until 4 weeks post-partum, with more frequent sampling around the time of treatment administration (e.g., days 0, 3, 7, 14, 21, and 28 relative to calving).[8]
-
Collect blood from the coccygeal vein into appropriate tubes.
-
-
Sample Processing and Analysis:
-
Separate serum or plasma by centrifugation within 1-2 hours of collection.
-
Store samples at -20°C or -80°C until analysis.
-
Analyze for key metabolites: NEFA, BHB, glucose, urea, total protein, albumin, liver enzymes (AST, GGT), minerals (Ca, P, Mg).
-
-
Data Analysis: Analyze data using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of treatments over time.
Protocol 2: Gene Expression Analysis in Liver Tissue
Objective: To investigate the molecular effects of this compound on hepatic gene expression related to energy metabolism.
Materials:
-
Materials from Protocol 1
-
Liver biopsy equipment
-
RNAlater or similar RNA stabilization solution
-
RNA extraction kits
-
Reverse transcription reagents
-
qPCR machine and reagents
Procedure:
-
Experimental Design: Follow the animal selection, grouping, and treatment administration as described in Protocol 1.
-
Liver Biopsy:
-
Perform liver biopsies at a key time point, for instance, 7 days after the final treatment administration.
-
Use a standardized and ethically approved biopsy procedure.
-
Immediately place the tissue sample in an RNA stabilization solution and store at -80°C.
-
-
RNA Extraction and Gene Expression Analysis:
-
Extract total RNA from the liver tissue samples.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression of target genes involved in:
-
Gluconeogenesis: (e.g., PC, PCK1)
-
Fatty Acid Oxidation: (e.g., CPT1A, ACOX1)
-
Lipid Metabolism: (e.g., LXRα)
-
-
-
Data Analysis: Normalize gene expression data to a stable housekeeping gene and analyze for significant differences between treatment groups.
Visualizations
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 4. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 5. vetdergikafkas.org [vetdergikafkas.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Use of Butaphosphan with Cyanocobalamin in High Producing Cows and Associations with Milk Yield and Dry Matter Intake | Research, Society and Development [rsdjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Butafosfan in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Butafosfan in aqueous solutions.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments.
| Issue Encountered | Potential Cause | Suggested Solution |
| This compound powder is not dissolving completely at the desired concentration. | The concentration exceeds the solubility limit of this compound in the chosen solvent. This compound's solubility in neutral aqueous buffers is limited.[1][2] | - Verify the solubility limits in the table below. - Consider preparing a more dilute solution. - Adjust the pH of the solution to a slightly acidic range (pH 5.0-6.0) to potentially increase solubility.[3] - For higher concentrations, consider preparing a stock solution in an organic solvent like ethanol and then diluting it into your aqueous buffer.[1] |
| The prepared this compound solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable, leading to precipitation. This compound solutions, particularly at higher concentrations, may not be stable for long periods.[1] Degradation of this compound in the aqueous environment could also lead to less soluble byproducts. | - Prepare fresh solutions for immediate use. It is not recommended to store aqueous solutions of this compound for more than one day.[1] - Store stock solutions at -20°C in a suitable organic solvent like ethanol for better long-term stability.[1] - Ensure the pH of the solution is maintained within a stable range (e.g., 5.0-6.0) to minimize degradation.[3] |
| Inconsistent experimental results when using this compound solutions. | Precipitation of this compound leads to a lower effective concentration in your experiment. The stability of the this compound solution may be compromised. | - Visually inspect the solution for any signs of precipitation before each use. - Filter the solution through a 0.22 µm filter before use to remove any micro-precipitates. - Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
| Difficulty dissolving this compound directly in a neutral buffer (e.g., PBS pH 7.2). | This compound, as a phosphonic acid derivative, has pH-dependent solubility.[4][5][6] Its solubility is limited at neutral pH.[1][2] | - Attempt to dissolve this compound in purified water first and then adjust the pH to the desired value. - Prepare the buffer at a slightly acidic pH (e.g., pH 5.5) to aid dissolution before adjusting it to the final experimental pH, if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is generally described as soluble in water.[7] However, its solubility in aqueous buffers can be limited. The solubility of this compound in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 5 mg/mL.[1][2] A 5% (50 mg/mL) aqueous solution can be prepared, which appears colorless and transparent, though the pH of this solution is in the acidic range of 3.6-4.2.
Q2: How does pH affect the solubility of this compound?
A2: As a phosphonic acid, the solubility of this compound is pH-dependent.[4] Generally, the water solubility of phosphonic acids increases when they are deprotonated in a basic medium.[4] Conversely, acidic conditions can reduce the water solubility of phosphonic acids.[4] For injectable formulations of this compound, a pH range of 5.0-6.0 has been utilized, suggesting this range is optimal for its solubility and stability in aqueous solutions.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For preparing concentrated stock solutions, ethanol can be used, with a solubility of approximately 1 mg/mL.[1] These stock solutions can then be further diluted into aqueous buffers for experiments. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.[1]
Q4: How stable are this compound aqueous solutions?
A4: It is recommended to prepare aqueous solutions of this compound fresh and not to store them for more than one day due to potential stability issues, which may include precipitation.[1]
Q5: Can I heat the solution to improve the solubility of this compound?
A5: While gentle warming can sometimes aid in the dissolution of compounds, there is no specific data on the effect of temperature on this compound's solubility and stability. However, the manufacturing process of this compound involves heating to 70°C in ethanol for purification, followed by cooling to 10°C for precipitation, which suggests that temperature can influence its solubility.[8][9] Caution should be exercised as elevated temperatures can also accelerate degradation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Temperature | Solubility |
| Water | 3-5 | 20°C | Soluble & Transparent (for a 5% solution)[7] |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~ 5 mg/mL[1][2] |
| Ethanol | Not Applicable | Not Specified | ~ 1 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Solution
Objective: To prepare a clear aqueous solution of this compound for in-vitro experiments.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the this compound powder to a volume of high-purity water that is less than the final desired volume (e.g., 80% of the final volume).
-
Stir the mixture at room temperature until the powder is fully dispersed.
-
If the powder does not dissolve completely, gently warm the solution to 30-40°C while stirring. Avoid excessive heat.
-
Once the powder is dissolved, allow the solution to cool to room temperature.
-
Adjust the pH of the solution to the desired value (e.g., between 5.0 and 6.0 for enhanced stability) using 0.1 M HCl or 0.1 M NaOH.[3]
-
Add high-purity water to reach the final desired volume.
-
Stir the solution for another 10-15 minutes to ensure homogeneity.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter.
-
Use the prepared solution immediately. Do not store for more than 24 hours.[1]
Protocol 2: Preparation of a Concentrated this compound Stock Solution in Ethanol
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound powder
-
Anhydrous ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous ethanol to achieve a concentration of 1 mg/mL.[1]
-
Vortex the mixture until the this compound is completely dissolved.
-
Store the stock solution at -20°C.[1]
-
For experiments, thaw the stock solution and dilute it to the final desired concentration in the aqueous buffer of choice immediately before use.
Visualizations
Caption: Troubleshooting workflow for preparing this compound aqueous solutions.
Caption: Conceptual relationship between pH and this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CN102908354A - Preparation method of this compound injection - Google Patents [patents.google.com]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 6. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 7. This compound or Butaphosphan Powder Raw Material, API CAS 17316-67-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. Butaphosphan [sitem.herts.ac.uk]
- 9. CN101914112B - Method for preparing this compound - Google Patents [patents.google.com]
Stability of Butafosfan in different experimental buffers
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Butafosfan in common experimental buffers. As public data on the stability of this compound in specific laboratory buffers is limited, this document serves as a comprehensive resource for designing and executing your own stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the stability of this compound in my experimental buffer crucial?
Q2: What are the primary factors that can affect this compound stability in an aqueous solution?
Several factors can influence the chemical stability of a drug like this compound in a buffer.[1][2] These include:
-
pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation. Many drugs exhibit maximum stability within a specific pH range, often between pH 4 and 8.[1][3][4]
-
Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including degradation, following the principles of the Arrhenius equation.[1][4]
-
Buffer Species: The components of the buffer itself (e.g., phosphate, citrate, Tris) can sometimes directly participate in the degradation reaction, acting as catalysts.[1]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[2][5] Light-sensitive compounds require protection during experiments.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation, especially for molecules with functional groups susceptible to oxidation.[2][5]
-
Ionic Strength: The total concentration of ions in the solution can influence the rate of reactions between charged species.[1]
Q3: I cannot find published stability data for this compound in my specific buffer. What is the recommended course of action?
When specific stability data is unavailable, it is essential to perform a preliminary stability study under your own experimental conditions. This involves incubating a known concentration of this compound in your buffer for the intended duration of your experiment and monitoring its concentration at various time points.
Q4: What is a forced degradation study, and should I perform one for this compound?
A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than those it would typically encounter (e.g., high heat, extreme pH, strong oxidizing agents, intense light).[6][7] The main objectives are to identify potential degradation products, understand degradation pathways, and establish the specificity of your analytical method, ensuring it can separate the intact drug from any degradants.[5][8] Performing a forced degradation study is a best practice when developing a stability-indicating method for this compound.[9]
Q5: What are the likely degradation pathways for a phosphonic acid compound like this compound?
While specific pathways for this compound are not well-documented in public literature, compounds containing a carbon-phosphorus (C-P) bond, known as phosphonates, can be degraded through several mechanisms. These include hydrolytic, oxidative, and radical-mediated pathways that can cleave the stable C-P bond.[10][11][12][13] Hydrolysis may occur at the phosphonic acid group or other susceptible bonds in the molecule, while oxidation could be initiated by reactive oxygen species.[14]
Q6: How do I select an appropriate analytical method to measure this compound stability?
The most common and reliable method for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[15][16] A well-developed HPLC method can separate and accurately quantify the parent this compound peak from any potential degradation products, process impurities, or buffer components.[9][17] UV detection is commonly used for such analyses.
Troubleshooting Guide
Q: My analysis shows that the concentration of this compound is decreasing over time. How can I identify the cause?
A: A systematic investigation is needed.
-
Confirm Analytical Method: First, ensure your analytical method is reliable. Run a freshly prepared standard to confirm the response of your instrument.
-
Evaluate Environmental Factors: Consider the key stability factors. Is your solution protected from light? Is it being incubated at an elevated temperature? Was it prepared with deoxygenated buffer?
-
Perform a Forced Degradation Study: Subjecting the this compound solution to controlled stress conditions (e.g., separate tests for acid, base, heat, oxidation) can help pinpoint the type of degradation occurring. For example, if degradation is significantly faster at pH 10, it suggests base-catalyzed hydrolysis.
Q: I am observing new peaks appearing in my HPLC chromatogram during my stability study. What do these represent?
A: New peaks are likely degradation products. A properly developed stability-indicating HPLC method should be able to resolve these peaks from the main this compound peak.[9] The goal of a forced degradation study is to intentionally generate these peaks to prove the method's specificity.[8] Further analysis, such as mass spectrometry (LC-MS), would be required to identify the chemical structure of these degradants.
Q: The stability of this compound seems inconsistent between different experimental runs. What could be the cause of this variability?
A: Inconsistent results often point to uncontrolled variables. Check the following:
-
Buffer Preparation: Ensure the pH of your buffer is consistent for every batch. Small pH variations can significantly impact stability.[1]
-
Temperature Control: Verify that the incubation temperature is precisely controlled.
-
Contaminants: Ensure glassware is scrupulously clean and solvents are of high purity. Trace metal ions or other impurities can sometimes catalyze degradation.
-
Light Exposure: Ensure the level of light protection is consistent across all experiments.
Experimental Protocols
General Protocol for Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general procedure to determine the stability of this compound under specific laboratory conditions.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity (e.g., Milli-Q) water
-
All necessary components for the experimental buffer (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade mobile phase additives (e.g., phosphoric acid, trifluoroacetic acid)
2. Preparation of Solutions:
-
Prepare the desired experimental buffer at the target pH and concentration. For example, a 50 mM sodium phosphate buffer at pH 7.4.
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent where it is known to be stable (e.g., water or methanol).
-
Spike the experimental buffer with the this compound stock solution to achieve the final target concentration for your experiment (e.g., 100 µg/mL). Prepare a sufficient volume for all time points.
3. Incubation and Sampling:
-
Divide the this compound-spiked buffer into several aliquots in appropriate containers (e.g., amber glass vials to protect from light).
-
Store the aliquots under the desired experimental conditions (e.g., 25°C, 37°C).
-
Define the time points for sample collection based on the expected duration of your experiment (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
At each time point, take one aliquot, and immediately analyze it or store it at a condition that halts degradation (e.g., ≤ -20°C) until analysis. The t=0 sample represents 100% initial concentration.
4. Analytical Method: Stability-Indicating HPLC-UV:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (typically in the low UV range, e.g., 210-220 nm).
-
Injection Volume: 10-20 µL.
-
Analysis: At each time point, inject the sample onto the HPLC system. Record the peak area of the this compound peak.
-
Calculation: Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.
-
% Remaining = (Area_t / Area_t0) * 100
-
Data Presentation
Quantitative results from your stability study should be organized into a clear table to facilitate comparison across different conditions.
Table 1: Hypothetical Stability Data for this compound (100 µg/mL) in 50 mM Phosphate Buffer
| Time (Hours) | % Remaining (pH 5.0, 25°C) | % Remaining (pH 7.4, 25°C) | % Remaining (pH 7.4, 37°C) | % Remaining (pH 9.0, 25°C) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.9 | 98.5 | 97.1 |
| 4 | 99.5 | 99.7 | 96.9 | 94.3 |
| 8 | 99.1 | 99.5 | 94.0 | 88.5 |
| 12 | 98.7 | 99.2 | 91.2 | 82.8 |
| 24 | 97.4 | 98.5 | 83.1 | 68.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound stability assessment.
Factors Influencing Stability
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. ijsdr.org [ijsdr.org]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. resolvemass.ca [resolvemass.ca]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protein.bio.msu.ru [protein.bio.msu.ru]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. web.vscht.cz [web.vscht.cz]
Optimizing Butafosfan Dosage for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Butafosfan dosage for in vitro studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: Based on available literature, a starting range of 0.05 mg/mL to 0.2 mg/mL is recommended for initial experiments. However, the optimal concentration is highly cell-type and endpoint-dependent. A study on bovine oocyte maturation, for instance, observed detrimental effects on embryo development within this range, suggesting that for sensitive assays, lower concentrations should be explored.
Q2: What is the known mechanism of action of this compound at the cellular level?
A2: The precise cellular mechanism of this compound is not yet fully elucidated.[1][2] However, evidence from in vivo studies suggests that it plays a role in energy metabolism, particularly influencing glucose and lipid metabolism.[3] It is believed to be involved in the insulin signaling pathway.[1][4][5]
Q3: Are there any known cytotoxic effects of this compound in vitro?
A3: Yes, dose-dependent negative effects have been observed. In a study on bovine oocyte maturation, this compound concentrations of 0.05 mg/mL, 0.1 mg/mL, and 0.2 mg/mL led to a decrease in cleavage rate and embryo development, indicating a prejudicial effect at these levels. Therefore, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.
Q4: How should I prepare a this compound stock solution for cell culture experiments?
A4: To prepare a this compound stock solution, dissolve the powdered this compound in sterile, distilled water or a suitable buffer as specified by the manufacturer.[6] The solution should be filter-sterilized using a 0.22 µm filter before being added to the cell culture medium.[7] It is recommended to prepare fresh stock solutions for each experiment to ensure potency and avoid degradation.
Q5: Can this compound be used in combination with other compounds?
A5: this compound is frequently used in combination with cyanocobalamin (Vitamin B12) in veterinary formulations.[8] If your in vitro study aims to mimic such formulations, it is important to consider the potential synergistic or additive effects of both compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death or low viability | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment starting from a lower concentration (e.g., 0.01 mg/mL) and titrating up to find the optimal non-toxic dose for your specific cell line and experimental duration. |
| Inconsistent or unexpected results | 1. Degradation of this compound stock solution.2. Variability in cell health or passage number.3. Interaction with media components. | 1. Prepare fresh this compound stock solution for each experiment.2. Ensure consistent cell culture practices, using cells within a similar passage number range and ensuring high viability before starting the experiment.3. Review the composition of your cell culture medium for any potential interactions. |
| No observable effect | 1. This compound concentration is too low.2. The chosen endpoint is not sensitive to this compound's effects in the specific cell type.3. Insufficient incubation time. | 1. Increase the concentration of this compound in a stepwise manner.2. Consider investigating alternative endpoints related to energy metabolism, such as glucose uptake, ATP production, or the expression of genes involved in metabolic pathways.3. Perform a time-course experiment to determine the optimal incubation period. |
Quantitative Data Summary
The following table summarizes the quantitative data from an in vitro study on the effect of this compound on bovine oocyte maturation.
| Cell Type | This compound Concentration (mg/mL) | Observed Effect |
| Bovine Cumulus-Oocyte Complexes | 0.05 | Dose-dependent decrease in cleavage rate and embryo development.[9] |
| 0.1 | Dose-dependent decrease in cleavage rate and embryo development.[9] | |
| 0.2 | Dose-dependent decrease in cleavage rate and embryo development.[9] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add sterile, distilled water or phosphate-buffered saline (PBS) to achieve the desired stock concentration (e.g., 10 mg/mL).[6]
-
Vortex or gently agitate the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[7]
-
Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. It is recommended to prepare fresh solutions for optimal results.
General Cell Viability Assay (MTT Assay)
This is a general protocol and may need optimization for your specific cell line.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.2, 0.5 mg/mL) in fresh culture medium.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
References
- 1. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102908354A - Preparation method of this compound injection - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. interchemie.com [interchemie.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Butafosfan Stability and Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of Butafosfan in stored samples. The following information is designed to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an organic phosphorus compound used in veterinary medicine as a metabolic stimulant.[1][2] Its stability is crucial for ensuring accurate dosage and therapeutic efficacy. Degradation of this compound in stored samples can lead to inaccurate quantification, compromising research and development data.
Q2: What are the optimal storage conditions for this compound?
A2: For solid this compound, storage at -20°C is recommended, which can ensure stability for at least four years.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[3] Commercial veterinary preparations containing this compound should be stored in a dark, dry place below 30°C.[1] One study on a compound this compound injection noted that the formulation was stable to heat and humidity for six months but was unstable when exposed to strong light.[3]
Q3: What are the known degradation pathways for this compound?
A3: Specific degradation products of this compound in stored samples are not extensively documented in publicly available literature. In vitro metabolism studies in liver microsomes and hepatocytes did not show any metabolites.[1] However, based on its chemical structure, which includes a phosphinic acid group and a secondary amine, potential non-metabolic degradation pathways could include oxidation of the butylamino group or hydrolysis of the P-C or C-N bonds under extreme pH or temperature conditions.
Q4: How can I quantify the concentration of this compound in my samples?
A4: Several analytical methods are available for the quantification of this compound. Due to its lack of a strong UV chromophore, direct UV-Vis spectrophotometry or HPLC-UV is challenging.[4] Recommended methods include:
-
Liquid Chromatography with Mass Spectrometry (LC-MS/MS): A sensitive and specific method for detecting this compound in biological matrices.[5]
-
High-Performance Liquid Chromatography (HPLC) with Derivatization: this compound can be derivatized with an agent like Dansyl chloride to allow for UV or fluorescence detection.[3]
-
HPLC with Refractive Index Detection (RID): This method can be used for detection but may have lower sensitivity compared to LC-MS/MS.[6]
-
Spectrophotometry after conversion to "Molybdenum Blue": This colorimetric method involves the combustion of the sample to convert organic phosphorus to phosphate, which is then reacted to form a colored complex that can be measured.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered when analyzing this compound in stored samples.
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased this compound concentration in stored samples | Sample degradation due to improper storage conditions. | 1. Ensure samples are stored at the correct temperature (-20°C for solid, fresh preparation for aqueous solutions). 2. Protect samples from light, especially if in solution. 3. Avoid repeated freeze-thaw cycles. |
| Inaccurate initial measurement. | 1. Verify the calibration of analytical instruments. 2. Use a validated analytical method. | |
| Poor peak shape or resolution in HPLC analysis | Inappropriate HPLC column or mobile phase for this compound's polar nature. | 1. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of polar compounds.[6] 2. If using reversed-phase HPLC, ensure the mobile phase has a high aqueous content. 3. Optimize the pH of the mobile phase. |
| Co-elution with interfering substances from the sample matrix. | 1. Improve sample preparation with a solid-phase extraction (SPE) clean-up step. 2. Adjust the mobile phase gradient to better separate the analyte from matrix components. | |
| Inconsistent or non-reproducible analytical results | Variability in sample preparation. | 1. Standardize the sample preparation protocol. 2. Ensure complete dissolution of the sample. |
| Instrument instability. | 1. Allow the analytical instrument to equilibrate before running samples. 2. Regularly perform system suitability tests. | |
| Presence of unexpected peaks in the chromatogram | Potential degradation products or contaminants. | 1. If using a stability-indicating method, these could be degradation products. Further characterization with mass spectrometry may be needed. 2. If not a stability study, check for contamination in solvents, reagents, or vials. |
Experimental Protocols
Stability-Indicating HPLC Method with Derivatization (Conceptual)
This protocol outlines a conceptual stability-indicating HPLC method based on derivatization, as specific validated methods are proprietary.
Objective: To separate and quantify this compound in the presence of its potential degradation products.
Principle: this compound is derivatized with Dansyl chloride, which attaches a fluorescent tag to the secondary amine, allowing for sensitive detection. The separation is achieved using reversed-phase HPLC.
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For biological samples, perform a protein precipitation step (e.g., with methanol) followed by solid-phase extraction (SPE) for cleanup.[5]
-
-
Derivatization:
-
Adjust the pH of the sample solution to approximately 9.8.[3]
-
Add a solution of Dansyl chloride in acetonitrile.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to allow the reaction to complete.[3]
-
Quench the reaction by adding a suitable reagent (e.g., a primary amine like glycine).
-
-
HPLC Analysis:
-
Validation:
-
The method should be validated according to ICH guidelines, including specificity (forced degradation studies), linearity, accuracy, precision, and robustness.
-
Forced Degradation Study: To demonstrate specificity, this compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to intentionally induce degradation. The analytical method should then be able to resolve the intact this compound peak from any degradation product peaks.
LC-MS/MS Method for Quantification
This protocol is based on a published method for the analysis of this compound in biological tissues.[5]
Objective: To accurately quantify this compound in complex matrices like plasma or muscle tissue.
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Perform protein precipitation using methanol.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant is then subjected to solid-phase extraction (SPE) for cleanup.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1200 series or equivalent.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[5]
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 180.0 → 114.1, 180.0 → 72.2, 180.0 → 58.1).[5]
-
Visualizations
Caption: General workflow for the analysis of this compound in samples.
Caption: A logical flow for troubleshooting inaccurate this compound analytical results.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on Pharmacy and Pharmacokinetics of Compound this compound - Dissertation [m.dissertationtopic.net]
- 4. BUTAPHOSPHAN ESTIMATIO BY HPLC - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Butaphosphan analysis - Chromatography Forum [chromforum.org]
- 7. Development and validation of the spectrophotometric method of butaphosphan determination in veterinary preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Butafosfan Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Butafosfan.
Frequently Asked Questions (FAQs)
Q1: What is the typical bioavailability of this compound after parenteral administration?
A1: The bioavailability of this compound is route-dependent and varies between species. For instance, after intramuscular administration in piglets, the absolute bioavailability has been reported to be approximately 74.69%.[1] Intravenous administration, by definition, results in 100% bioavailability.
Q2: What are the main challenges in maintaining therapeutic concentrations of this compound?
A2: The primary challenge is its rapid elimination from the body.[2][3] Studies in cattle and piglets show that this compound is quickly excreted, primarily unchanged, in the urine.[4] This rapid clearance necessitates frequent administration to maintain desired therapeutic levels, which can be impractical in a research or clinical setting.
Q3: Are there any known metabolites of this compound that I should be measuring?
A3: Currently, in vitro studies using rat liver microsomes and hepatocytes have not detected any metabolites of this compound.[4] The compound is largely excreted in its parent form.[2][3][4] Therefore, analytical methods should be focused on quantifying the parent drug.
Q4: How does the combination with Vitamin B12 (cyanocobalamin) affect this compound's action?
A4: this compound is often combined with cyanocobalamin to act as a metabolic stimulant.[2][5] While this combination is reported to influence carbohydrate and lipid metabolism, the exact mechanism of this synergistic action is not fully understood.[2][3] It is believed that cyanocobalamin assists in various metabolic processes, including red blood cell formation and protein, carbohydrate, and fat metabolism, which complements the role of this compound in energy metabolism.[6][5]
Q5: What general formulation strategies can be explored to improve this compound's bioavailability?
A5: To overcome the rapid elimination of this compound, sustained-release formulations are a promising approach.[7][8] Other general strategies for improving drug bioavailability that could be adapted for this compound include the use of lipid-based delivery systems (e.g., liposomes, solid lipid nanoparticles) and polymeric nanoparticles.[9][10][11][12] These systems can protect the drug from degradation and control its release, thereby extending its therapeutic window.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations after intramuscular/subcutaneous injection. | Rapid clearance of this compound from the injection site and systemic circulation. | Develop and evaluate a sustained-release formulation, such as a thermosensitive hydrogel, to prolong the absorption phase.[7][8] |
| Inconsistent results in metabolic studies. | The short half-life of this compound may lead to fluctuating effects on energy metabolism. | Consider a continuous infusion or a validated sustained-release formulation to ensure steady-state concentrations during the experimental period. |
| Difficulty in establishing a clear dose-response relationship. | Rapid elimination may obscure the effects of different dosage levels. | Utilize pharmacokinetic modeling to determine an optimal dosing regimen that accounts for the rapid clearance. Alternatively, a sustained-release formulation could provide more predictable plasma concentrations. |
| Precipitation of this compound in a novel formulation. | This compound is a phosphonic acid derivative, and its solubility can be pH-dependent. | Characterize the pH-solubility profile of this compound. For injectable solutions, adjusting the pH to an optimal range (e.g., 5.0-6.0) and using appropriate buffering agents can enhance stability.[13] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Piglets (10 mg/kg body weight)
| Parameter | Intravenous (IV) | Intramuscular (IM) |
| T1/2λz (h) | 3.30 | 4.21 |
| Cmax (µg/mL) | - | 28.11 |
| Tmax (h) | - | 0.31 |
| AUC (µg·h/mL) | 64.49 ± 15.07 | 48.29 ± 21.67 |
| Bioavailability (F%) | 100 | 74.69 |
| Cl (L/kg/h) | 0.16 | - |
| Vss (L/kg) | 0.81 ± 0.44 | - |
| MRT (h) | 1.51 ± 0.27 | 1.74 ± 0.29 |
Source:[1]
Table 2: Pharmacokinetic Parameters of a Sustained-Release this compound Formulation in Holstein Cows (10 mg/kg body weight, subcutaneous)
| Parameter | Value |
| Tmax (h) | 2 |
| Cmax (µg/L) | 13,600.00 |
| AUC (µg·L-1·h) | 4,120,091.60 |
Source:[8]
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Sustained-Release this compound Formulation
This protocol is based on the methodology for developing a thermosensitive hydrogel for the sustained release of this compound.[7][8]
1. Formulation Preparation:
- Prepare a thermosensitive hydrogel using a suitable polymer. The specific composition is often proprietary but is designed to be a liquid at storage temperature and form a gel at body temperature.
- Incorporate this compound into the hydrogel at the desired concentration (e.g., 150 mg/mL).
- Ensure good pharmaceutical practice, using sterile and certified components.
2. In Vitro Characterization:
- Gelation Temperature: Determine the temperature at which the liquid formulation transitions to a hydrogel using a method like tube inversion in a temperature-controlled water bath. A gelation temperature around 36°C is desirable.
- In Vitro Release Profile: Place the hydrogel in a release medium (e.g., phosphate-buffered saline) at 39°C with agitation. Sample the medium at predetermined time points (e.g., over 120 hours) and quantify the concentration of this compound using a validated analytical method like LC-MS/MS.
3. In Vivo Pharmacokinetic Study (Animal Model: Holstein Cows):
- Animal Selection and Acclimatization: Use healthy adult Holstein cows, and allow for an acclimatization period of at least 5 days.
- Dosing: Administer a single subcutaneous dose of the sustained-release this compound formulation (e.g., 10 mg/kg body weight) in the neck region.
- Blood Sampling: Collect blood samples from the mammary vein at the following time points: 0 (pre-treatment), 4, 8, 16, 30 minutes, and 2, 5, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, and 216 hours post-administration.
- Sample Processing: Centrifuge the blood samples to obtain plasma, which should be stored at -20°C or lower until analysis.
- Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This is a generalized protocol based on methods for analyzing small molecules in biological matrices.[14][15][16][17][18]
1. Sample Preparation (Protein Precipitation):
- To a 100 µL aliquot of plasma, standard, or quality control sample, add an internal standard (e.g., a deuterated analog of this compound).
- Add a protein precipitating agent like acetonitrile.
- Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- Liquid Chromatography:
- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid and ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).
- Mass Spectrometry:
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and the internal standard for high selectivity and sensitivity.
3. Method Validation:
- Validate the method for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.
Visualizations
Caption: Workflow for developing and evaluating a novel this compound formulation.
Caption: Simplified diagram of this compound's influence on energy metabolism.
References
- 1. Pharmacokinetics of this compound after intravenous and intramuscular administration in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. interchemie.com [interchemie.com]
- 6. Butaphosphan + Cyanocobalamin (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102908354A - Preparation method of this compound injection - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Busulfan in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating Butafosfan Experiments: A Technical Support Guide to Minimize Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to utilizing Butafosfan in experimental settings. It offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to help researchers minimize variability and ensure the reliability and reproducibility of their results.
Troubleshooting Guide: Minimizing Variability in this compound Experiments
Variability in experimental outcomes can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Inter-Assay Variability (Poor Reproducibility Between Experiments) | Inconsistent this compound Preparation: Differences in solvent, concentration, or storage of this compound stock solutions. | Prepare a large batch of this compound stock solution, aliquot, and store at -20°C for long-term stability (up to 4 years for the crystalline solid)[1][2]. Avoid repeated freeze-thaw cycles. Always use the same solvent (e.g., Ethanol, PBS pH 7.2) for dissolution[1][2]. Aqueous solutions are not recommended for storage for more than one day[2]. |
| Cell Passage Number: Using cells with high or inconsistent passage numbers can lead to phenotypic drift and altered metabolic responses. | Maintain a consistent and narrow range of cell passage numbers for all experiments. Regularly authenticate cell lines to ensure their identity. | |
| Variable Reagent Quality: Batch-to-batch variation in media, serum, or other critical reagents. | Use the same lot of critical reagents for the duration of a study. If changing lots is unavoidable, perform a bridging experiment to ensure consistency. | |
| Inconsistent Incubation Times: Minor differences in incubation times with this compound or during assay development can lead to significant variations. | Strictly adhere to a standardized protocol with precise timing for all incubation steps. Use a calibrated timer. | |
| High Intra-Assay Variability (Inconsistent Results Within a Single Experiment) | Uneven Cell Seeding: Inconsistent cell numbers across wells of a multi-well plate. | Ensure a homogenous cell suspension by gently mixing before and during plating. Use a calibrated pipette and consistent technique. Consider using a multichannel pipette for better consistency. |
| Edge Effects: Evaporation and temperature gradients in the outer wells of a plate can alter cell growth and response. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. | |
| Inadequate Reagent Mixing: Poor mixing of this compound or assay reagents within the wells. | After adding reagents, gently mix the plate on a plate shaker or by tapping the side of the plate. Avoid vigorous shaking that could dislodge cells. | |
| Compound Precipitation: this compound precipitating out of solution at higher concentrations. | Visually inspect the media for any signs of precipitation after adding this compound. Determine the solubility limit of this compound in your specific cell culture medium. | |
| Unexpected or Noisy Data | Cell Health: Sub-optimal cell health due to factors like contamination (e.g., mycoplasma), over-confluency, or nutrient depletion. | Regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase and at an appropriate confluency when starting the experiment. |
| Interaction with Media Components: Components in the cell culture media (e.g., serum proteins) may interact with this compound, altering its effective concentration. | Consider using serum-free media if appropriate for your cell line. If serum is required, use a consistent lot and concentration. | |
| Synergistic/Antagonistic Effects with Cyanocobalamin (Vitamin B12): this compound is often used in combination with cyanocobalamin. The presence or absence of cyanocobalamin can significantly alter the metabolic effects. | Clearly define and control the concentration of cyanocobalamin in your experiments. If studying this compound alone, ensure the media and supplements are free of cyanocobalamin. | |
| Incorrect Endpoint Measurement: The chosen assay may not be sensitive enough or may not be measuring the relevant metabolic pathway. | Select an assay that directly measures the expected metabolic effect of this compound (e.g., ATP production, glucose uptake, lactate production). Optimize assay parameters such as incubation time and reagent concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: The precise mechanism of action of this compound is not fully understood[3][4]. It is an organic phosphorus compound that is thought to act as a metabolic stimulant, influencing energy and lipid metabolism[5][6]. It is believed to participate in metabolic processes by providing a source of organic phosphorus, which is essential for the phosphorylation of intermediates in glycolysis and gluconeogenesis, and for the synthesis of ATP[1][7].
Q2: Why is this compound often used with cyanocobalamin (Vitamin B12)?
A2: this compound and cyanocobalamin often exhibit synergistic effects[8]. Cyanocobalamin is a cofactor for enzymes crucial in the conversion of propionate to succinyl-CoA, a key intermediate in the Krebs cycle, and is involved in carbohydrate and lipid metabolism[9]. The combination appears to have a more pronounced positive effect on energy metabolism than this compound alone[10][11].
Q3: What are the key considerations for designing an in vitro experiment with this compound?
A3: Key considerations include:
-
Cell Line Selection: Choose a cell line relevant to the metabolic process you are investigating (e.g., hepatocytes for liver metabolism).
-
Dose-Response: Perform a dose-response study to determine the optimal concentration range of this compound for your experimental system.
-
Controls: Include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound) and a positive control (a compound with a known effect on the pathway of interest).
-
Endpoint Assays: Select sensitive and specific assays to measure the metabolic outcomes of interest (e.g., ATP levels, glucose consumption, lactate production, oxygen consumption rate).
Q4: How should I prepare and store this compound solutions?
A4: this compound is a crystalline solid that is soluble in ethanol (approx. 1 mg/ml) and PBS (pH 7.2, approx. 5 mg/ml)[1][2]. For stock solutions, dissolve in an appropriate solvent, aliquot, and store at -20°C. The solid form is stable for at least 4 years when stored at -20°C[1][2]. It is not recommended to store aqueous solutions for more than one day[2].
Q5: What are the typical concentrations of this compound used in in vitro experiments?
A5: There is limited published data on optimal in vitro concentrations. One study on in vitro oocyte maturation used concentrations of 0.05 mg/ml, 0.1 mg/ml, and 0.2 mg/ml, with higher doses showing some detrimental effects on embryo development[12]. It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal working concentration.
Quantitative Data from this compound Experiments
The following tables summarize quantitative data from various in vivo studies, which can serve as a reference for designing experiments. Note the variability in dosages and observed effects across different species and experimental conditions.
Table 1: In Vivo Dosage and Effects of this compound (often with Cyanocobalamin)
| Species | This compound Dose | Cyanocobalamin Dose | Route of Administration | Key Observed Effects | Reference |
| Dairy Cows | 2500 mg/cow/day | 1.25 mg/cow/day | Intramuscular | Increased milk yield by 3.66 kg/day . | [13] |
| Dairy Cows | 10 ml/100 kg body weight | 0.05 mg/10 ml | Intravenous | Lower plasma NEFA and BHBA concentrations compared to control. | [11][14] |
| Ewes | 0.2 mL/kg body weight (of a combination product) | - | Subcutaneous | Reduced NEFA and β-HBA levels. | |
| Mice | 50 mg/kg (twice a day for 7 days) | - | Subcutaneous | Increased blood glucose and HOMA index. | [1][15] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route of Administration | Terminal Half-life (t½) | Key Findings | Reference |
| Cattle | 5.6 mg/kg | Intravenous | 1.38 hours | Rapid elimination, primarily through urine (74% within 12 hours). | [3][4][16] |
| Piglets | 10 mg/kg | Intravenous | 3.30 hours | - | |
| Piglets | 10 mg/kg | Intramuscular | - | Peak plasma concentration (Cmax) at 0.31 hours. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxicity of this compound on a selected cell line.
Materials:
-
Selected adherent cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile PBS or DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final vehicle concentration should be consistent across all wells and not exceed 0.5%.
-
Include vehicle-only control wells and untreated (medium only) control wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Quantification of this compound in Cell Lysate by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in cellular samples. Method optimization will be required for specific instrumentation and cell types.
Materials:
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Internal standard (if available, e.g., deuterated this compound)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Collection:
-
After treatment with this compound, place the culture plate on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold ACN with 0.1% formic acid (and internal standard) to each well.
-
Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound using a suitable column (e.g., C18) and mobile phase gradient.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in the cell lysates by comparing the peak areas to the standard curve, normalized to the internal standard.
-
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound in Energy Metabolism
The following diagram illustrates a hypothesized signaling pathway for this compound's role in cellular energy metabolism, based on current literature suggesting its influence on ATP production and insulin signaling.
Caption: Hypothesized mechanism of this compound and Cyanocobalamin on cellular energy metabolism.
General Experimental Workflow for In Vitro this compound Studies
This diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: A standard workflow for in vitro analysis of this compound's effects on cultured cells.
Logical Relationship for Troubleshooting High Variability
This diagram presents a logical approach to troubleshooting sources of variability in this compound experiments.
Caption: A decision-making flowchart for troubleshooting variability in this compound experiments.
References
- 1. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Butaphosphan and Cyanocobalamin Supplementation in Semen Extender on Chilled Boar Sperm Quality and Life Span [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of Butaphosphan with Cyanocobalamin in High Producing Cows and Associations with Milk Yield and Dry Matter Intake | Research, Society and Development [rsdjournal.org]
- 9. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Tackle Underdeterminacy in Metabolic Flux Analysis? A Tutorial and Critical Review | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound: a phosphorus source for animals_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
Addressing unexpected side effects of Butafosfan in research animals
Technical Support Center: Butafosfan in Research Animals
This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in experimental animal models. It provides troubleshooting advice, frequently asked questions, and key data to address unexpected side effects and ensure proper use during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research animals?
A1: this compound, or [1-(butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound.[1] In veterinary medicine and research, it is used as a metabolic stimulant to address metabolic disorders, support recovery from stress and exhaustion, and as an adjunct therapy for infertility and paresis.[1][2] It is often used in combination with cyanocobalamin (Vitamin B12) to enhance its effects on energy, protein, carbohydrate, and fat metabolism.[2][3]
Q2: What is the mechanism of action of this compound?
A2: The precise mechanism of action of this compound is not fully understood.[1][4] It is known to participate in energy metabolism, but its effects are not simply due to phosphorus substitution.[1] Studies suggest it influences gluconeogenesis and glycolysis, as intermediates in these pathways require phosphorylation.[4] When combined with Vitamin B12, it has been shown to affect lipid metabolism by reducing non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), key markers of negative energy balance.[5][6] It may also play a role in increasing ATP and glycogen stores in liver and muscle tissue.[7]
Q3: Is this compound metabolized in the body?
A3: In vitro studies using rat liver microsomes and hepatocytes have shown no evidence of this compound metabolites.[1] It is primarily excreted unchanged in the urine.[1] In cattle, approximately 74% of an intravenous dose is recovered in the urine within the first 12 hours.[1]
Q4: Are there any known drug interactions with this compound?
A4: The available literature on specific drug-drug interactions is limited, with some sources stating there are no known hazardous reactions.[2][8] However, one study in dogs demonstrated that co-administration of this compound with Vitamin B12 could mitigate some negative hematological and biochemical side effects induced by dexamethasone.[9] Researchers should always consider the potential for pharmacodynamic interactions when administering this compound with other compounds.
Q5: What are the known effects of this compound on the immune system?
A5: this compound, particularly in combination with Vitamin B12, has been shown to have immunomodulatory effects. A study in mice indicated that a compound this compound solution significantly enhanced the phagocytic activity of the mononuclear phagocyte system, increased serum hemolysin content, and increased the percentage of CD4+ T lymphocytes and the CD4+/CD8+ ratio.[10] This suggests it can potentiate non-specific, cellular, and humoral immune responses.[10]
Troubleshooting Guide for Unexpected Side Effects
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Injection Site Reactions
-
Q: My animal has developed swelling, redness, and hardening of the tissue (induration) at the subcutaneous injection site. What should I do?
-
A: Potential Causes & Solution:
-
Irritation from the solution: Although generally well-tolerated, the formulation (especially if containing preservatives like benzyl alcohol) can cause local irritation, particularly in sensitive species like cats.[8]
-
High concentration or volume: Injecting a large volume or a highly concentrated solution into a single site can increase the risk of local reactions.
-
Improper technique: Incorrect injection technique can cause unnecessary tissue trauma.
-
-
Recommended Actions:
-
Monitor: Closely observe the site for signs of worsening irritation, pain, or necrosis.
-
Rotate Injection Sites: If repeated dosing is necessary, rotate the injection sites to allow tissue to recover.
-
Divide Doses: For larger volumes, consider dividing the dose and administering it at two separate sites.
-
Dilution: Consult with a veterinarian about the possibility of diluting the this compound solution with sterile saline to reduce its concentration, though this may affect stability and efficacy.
-
Review Technique: Ensure proper subcutaneous injection technique is being used. For intramuscular injections, ensure the correct muscle group is targeted to avoid nerves and blood vessels.
-
-
Issue 2: Systemic Side Effects
-
Q: My research animals are experiencing diarrhea after this compound administration. Is this expected?
-
A: Potential Causes & Solution:
-
High Dosage: Diarrhea has been observed in repeated-dose toxicity studies in rats and dogs, but typically at very high dose levels (e.g., 720 mg/kg/day in dogs and over 5400 mg/kg/day in rats).[1] This is unlikely to occur at standard therapeutic or experimental doses.
-
-
Recommended Actions:
-
Verify Dosage: Double-check your calculations and the concentration of your this compound solution to rule out an overdose.
-
Reduce Dose: If the diarrhea is mild and the experimental design allows, consider reducing the dose.
-
Supportive Care: Ensure animals have free access to water to prevent dehydration.
-
Discontinue Use: If diarrhea is severe or persistent, discontinue this compound administration and consult with the institutional veterinarian.
-
-
-
Q: I've observed unexpected behavioral changes, such as hyperactivity or excitation, in my animals post-injection. What could be the cause?
-
A: Potential Causes & Solution:
-
Overdose: Signs of excitation and cyanosis have been noted in chickens following intramuscular administration of very high doses (LD50 of 9974 mg/kg).[1]
-
Stress Response: The handling and injection procedure itself can induce a stress response. However, this compound has been shown to reduce stress-induced cortisol in piglets, making it an unlikely direct cause of stress-related behavior.[11]
-
-
Recommended Actions:
-
Confirm Dosage: Immediately verify that the correct dose was administered.
-
Monitor Vital Signs: Observe the animal's respiratory rate, heart rate, and mucous membrane color.
-
Provide a Quiet Environment: Reduce external stimuli to minimize stress.
-
Veterinary Consult: If signs are severe or persist, seek immediate veterinary attention. There is no specific antidote for this compound overdose, so treatment is primarily supportive.
-
-
Issue 3: Unexpected Metabolic or Reproductive Outcomes
-
Q: My experiment involves glucose metabolism, and I'm seeing an unexpected increase in blood glucose levels in the this compound-treated group. Why is this happening?
-
A: Potential Causes & Solution:
-
Metabolic Action: this compound is known to influence energy metabolism. Studies in mice have shown that this compound treatment can lead to higher blood glucose concentrations.[7] This is thought to be related to its role in gluconeogenesis, as the intermediates in this pathway require phosphorylation.[4]
-
-
Recommended Actions:
-
Acknowledge the Effect: Recognize that this may be a direct pharmacological effect of this compound and not an "adverse" event, depending on the context of your study.
-
Measure Other Metabolites: Consider measuring related metabolites like insulin, glucagon, NEFA, and BHBA to get a more complete picture of the metabolic changes.[6]
-
Adjust Experimental Design: If maintaining baseline glucose is critical, this compound may not be a suitable compound for your study, or the timing of its administration relative to glucose measurement may need to be adjusted.
-
-
-
Q: I am conducting a reproductive study and have observed a decrease in cleavage rate and embryo development in vitro. Could this compound be the cause?
-
A: Potential Causes & Solution:
-
Direct Oocyte Effects: One in vitro study on bovine oocytes reported a dose-dependent decrease in cleavage rate and embryo development when this compound was added during maturation, suggesting a prejudicial effect on oocytes at certain concentrations.[12]
-
Contrasting In Vivo Data: This contrasts with in vivo studies where this compound is used to support fertility in cows.[1] The effects may differ significantly between in vitro and in vivo systems.
-
-
Recommended Actions:
-
Review Concentration: If working in vitro, re-evaluate the concentration of this compound in your culture media. Consider performing a dose-response study to find a non-toxic concentration.
-
Differentiate In Vitro vs. In Vivo: Be cautious when extrapolating in vitro findings to whole-animal models, as systemic metabolic effects in vivo may be beneficial for reproduction.
-
-
Data Presentation: Toxicity and Dosage
The following tables summarize key quantitative data for this compound from published literature.
Table 1: Acute Toxicity Data
| Species | Route of Administration | LD50 (mg/kg body weight) | Observed Toxic Signs at High Doses | Reference |
|---|---|---|---|---|
| Mouse | Oral | ~16,000 | N/A | [1] |
| Mouse | Subcutaneous | ~21,000 | N/A | [1] |
| Mouse | Intravenous | ~10,000 | N/A | [1] |
| Mouse | Intraperitoneal | >2,500 | N/A | [1] |
| Chicken | Intramuscular | 9,974 | Excitation, cyanosis, sternal recumbency, diarrhea |[1] |
Table 2: No-Observed-Effect Level (NOEL) from Repeated-Dose Studies
| Species | Duration | Route of Administration | NOEL (mg/kg body weight/day) | Key Findings at Higher Doses | Reference |
|---|---|---|---|---|---|
| Rat | 13 weeks | Oral (in drinking water) | ~1,220 (male), ~1,410 (female) | Increased water intake, increased incidence of diarrhea, decreased bodyweight gain. | [1] |
| Dog | 13 weeks | Oral (gavage) | 60 | Liquid feces, reduction in body weight gain. |[1] |
Table 3: Example Experimental Dosages
| Species | Purpose | Dosage | Route | Reference |
|---|---|---|---|---|
| Piglets | Stress Reduction | 20 mg/kg | Subcutaneous | [11] |
| Dairy Cows | Subclinical Ketosis | 5-10 mL/100 kg BW (of combo product) | Intramuscular | [13] |
| Ewes | Metabolic Support | 2-6 mL/ewe (of combo product) | Intravenous | [4] |
| Dogs | Mitigate Dexamethasone Effects | (Dosage of combo product) | Subcutaneous |[9] |
Experimental Protocols
The following provides a generalized methodology for the administration of this compound in a research setting. Researchers must adapt this protocol to their specific animal model, experimental design, and institutional IACUC guidelines.
Objective: To administer this compound to rodents for the evaluation of its metabolic effects.
Materials:
-
This compound solution (e.g., 100 mg/mL)
-
Sterile saline (0.9% NaCl) for dilution, if necessary
-
Appropriate syringes and needles (e.g., 25-27G for subcutaneous injection in mice)
-
Animal scale
-
70% Ethanol for disinfection
-
Personal Protective Equipment (gloves, lab coat)
Methodology:
-
Dose Calculation and Preparation:
-
Weigh each animal accurately immediately before dosing.
-
Calculate the required volume of this compound based on the animal's weight and the target dose (e.g., 20 mg/kg).
-
Formula: Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)
-
Aseptically draw the calculated volume into a sterile syringe. If the formulation is not pre-sterilized, it must be filtered through a 0.2-micron filter.[14]
-
Solutions for parenteral injection should be sterile, isotonic, and near physiological pH.[14]
-
-
Animal Restraint and Administration:
-
Restrain the animal using an appropriate and approved technique that minimizes stress.
-
For Subcutaneous (SC) Injection:
-
Gently lift the skin to form a "tent" in the interscapular region.
-
Insert the needle at the base of the tent, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly. Withdraw the needle and apply gentle pressure to the site if needed.
-
-
For Intramuscular (IM) Injection:
-
Select an appropriate muscle mass (e.g., quadriceps femoris in rats).
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the muscle. Aspirate to check for blood.
-
Inject the solution slowly. The maximum volume per IM site should be limited (e.g., consult institutional guidelines).[14]
-
-
For Intravenous (IV) Injection:
-
Use a suitable vein (e.g., lateral tail vein in mice/rats). Proper training and technique are critical.
-
Administer the solution slowly as a bolus. Rapid infusion may be associated with shock.
-
-
-
Post-Administration Monitoring:
-
Immediately after administration, return the animal to its home cage and monitor for any acute adverse reactions (e.g., distress, abnormal posture, seizures) for at least 15-30 minutes.
-
Monitor for injection site reactions (swelling, redness) over the next 24-48 hours.
-
Record all observations, including any changes in feed/water intake, activity level, or clinical signs, in the experimental log.
-
Follow the specific monitoring parameters outlined in your approved animal use protocol.
-
Visualizations: Pathways and Workflows
Hypothesized Metabolic Influence of this compound
Caption: Hypothesized influence of this compound on major metabolic pathways.
Experimental Workflow for Assessing this compound Effects
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Butaphosphan + Cyanocobalamin (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 6. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 7. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound: a phosphorus source for animals_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Butafosfan Detection in Complex Biological Matrices
Welcome to the technical support center for the analysis of Butafosfan. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy of this compound detection in complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your analytical endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Signal | Inefficient Extraction: this compound is a polar compound and may not be efficiently extracted with common reversed-phase solid-phase extraction (SPE) sorbents. | - Optimize SPE: Use a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent. Pre-activation of the SPE cartridge with methanol and water is crucial.[1] - Alternative Extraction: Consider protein precipitation followed by liquid-liquid extraction (LLE) if matrix effects are manageable. |
| Poor Chromatographic Retention: Due to its high polarity, this compound may exhibit poor retention on traditional C18 reversed-phase columns, eluting near the void volume where matrix interference is highest. | - HILIC Chromatography: Employ a HILIC column for better retention of polar compounds like this compound.[2] - Ion-Pairing Chromatography: Use an ion-pairing agent in the mobile phase to improve retention on reversed-phase columns, though this may lead to ion suppression. - Mobile Phase Optimization: For reversed-phase LC, a mobile phase with a high aqueous component and an acidic modifier (e.g., 0.1% formic acid) is recommended.[1] | |
| Ion Suppression/Enhancement (Matrix Effect): Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[3][4] | - Improve Sample Cleanup: Enhance the SPE or LLE protocol to remove more interfering matrix components. - Chromatographic Separation: Optimize the LC method to separate this compound from the majority of matrix components. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar matrix effects, allowing for accurate correction during data analysis.[5] - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for consistent matrix effects. | |
| High Background Noise or Interfering Peaks | Contamination: Contamination from glassware, solvents, or reagents can introduce interfering signals. | - Use High-Purity Solvents and Reagents: Ensure all solvents are HPLC or MS grade. - Thoroughly Clean Glassware: Acid-wash glassware and rinse with high-purity water and solvent. |
| Matrix Components: Complex biological matrices contain numerous endogenous compounds that can produce interfering signals.[6] | - Selective Sample Preparation: Employ a more selective sample preparation technique, such as immunoaffinity chromatography if available. - High-Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate this compound from interfering compounds with the same nominal mass. | |
| Poor Reproducibility (High %CV) | Inconsistent Sample Preparation: Variability in extraction efficiency between samples. | - Automate Sample Preparation: If possible, use an automated liquid handler for consistent sample processing. - Ensure Complete Elution: During SPE, ensure the elution solvent is strong enough and the volume is sufficient to completely elute this compound from the cartridge. |
| Instrument Instability: Fluctuations in the LC or MS system. | - System Equilibration: Ensure the LC system is fully equilibrated before starting the analytical run. - Regular Maintenance: Perform routine maintenance on the LC-MS system, including cleaning the ion source. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound detection in biological matrices?
A1: The most prevalent and sensitive method for the quantification of this compound in biological matrices such as plasma, serum, and tissue is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][7] This technique offers high sensitivity, specificity, and precision.[1]
Q2: Why is this compound challenging to analyze using reversed-phase liquid chromatography?
A2: this compound is a highly polar organic phosphorus compound.[7][8] Its high polarity results in poor retention on traditional nonpolar stationary phases like C18, often causing it to elute in the solvent front where significant matrix effects can occur.[2]
Q3: How can I improve the retention of this compound on an HPLC column?
A3: To improve retention, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the separation of polar compounds.[2] Alternatively, ion-pairing chromatography can be used with a reversed-phase column, but be mindful of potential ion suppression and the need for extensive column flushing after use.
Q4: What are "matrix effects" and how do they impact this compound analysis?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample.[3][4] This can lead to either suppression or enhancement of the this compound signal, resulting in inaccurate quantification.[3] Common sources of matrix effects in plasma include phospholipids and salts.[3]
Q5: What is the recommended sample preparation method for this compound from plasma?
A5: Solid-phase extraction (SPE) is a commonly used and effective method for extracting this compound from plasma and other biological fluids.[1] A protocol involving pre-activation of the SPE cartridge, sample loading, washing to remove interferences, and elution of this compound is typically followed.[1] Protein precipitation is a simpler but generally less clean method that may result in more significant matrix effects.
Q6: Are there any alternatives to LC-MS/MS for this compound detection?
A6: While LC-MS/MS is the gold standard, other methods have been explored. A spectrophotometric method has been developed for veterinary preparations, which involves the formation of a colored phosphomolybdenum complex.[9] However, this method may lack the sensitivity and specificity required for complex biological matrices. HPLC with other detectors like refractive index or UV (after derivatization) has been suggested, but these are generally less sensitive than mass spectrometry.[2][10][11]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound analysis using LC-MS/MS as reported in the literature.
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Piglet Tissues | 0.01 mg/kg | [12] |
| Limit of Quantification (LOQ) | Piglet Plasma | 0.05 mg/L | [12] |
| Quantifiable Level | Not Specified | 0.0025 mg/kg | [12] |
| Recovery | Animal Tissues | Nearly 100% | [12] |
Experimental Protocols
Detailed Methodology: this compound Extraction from Plasma using SPE and Analysis by LC-MS/MS
This protocol is a synthesized methodology based on common practices reported for the analysis of small molecules in biological fluids.[1]
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (if available)
-
Blank plasma from the same species as the study samples
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (LC-MS grade)
-
High-purity water (e.g., Milli-Q)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or HILIC)
-
Centrifuge
-
Nitrogen evaporator
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol or water).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Prepare a working internal standard solution at a fixed concentration.
3. Sample Preparation (SPE):
-
Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 200 µL of plasma with the internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of high-purity water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good peak shape and separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ions for this compound and the internal standard. For this compound, a reported transition is m/z 179.2 -> 72.2.[1]
5. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Butaphosphan analysis - Chromatography Forum [chromforum.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of the spectrophotometric method of butaphosphan determination in veterinary preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BUTAPHOSPHAN ESTIMATIO BY HPLC - Chromatography Forum [chromforum.org]
- 11. Studies on Pharmacy and Pharmacokinetics of Compound this compound - Dissertation [m.dissertationtopic.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Butafosfan Administration Techniques for Consistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments involving Butafosfan. Our aim is to help you refine your administration techniques to achieve more consistent and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or [1-(butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound.[1] It is not a simple substitute for phosphorus but acts as a metabolic stimulant.[2] While its precise mechanism of action is not fully elucidated, it is known to influence energy, carbohydrate, and lipid metabolism.[3][4] Studies suggest it may enhance ATP production and participate in pathways like gluconeogenesis.[5][6]
Q2: What is the rationale for combining this compound with Vitamin B12 (cyanocobalamin)?
A2: this compound is frequently used in combination with Vitamin B12. Vitamin B12 is a cofactor for enzymes crucial in energy metabolism, particularly the conversion of propionate to succinyl-CoA, a key step in gluconeogenesis in ruminants.[3][4] The combination is thought to have a synergistic effect, with this compound acting as a metabolic stimulant and Vitamin B12 supporting essential enzymatic pathways involved in energy production.
Q3: What are the common administration routes for this compound in animal studies?
A3: In animal studies, this compound is typically administered via intravenous (IV), intramuscular (IM), or subcutaneous (SC) injection.[1][7] The choice of administration route can affect the pharmacokinetic profile of the compound.
Q4: What is the stability of this compound in solution?
A4: this compound is a water-soluble crystalline powder.[8] For experimental purposes, it is crucial to prepare fresh solutions. A patented formulation for a this compound injection suggests that a stable aqueous solution can be prepared and sterilized.[8] The pH of the solution is a critical factor for stability, with a recommended range of 5.0-6.0.[8] For cell culture experiments, it is advisable to prepare stock solutions in a sterile, buffered aqueous solvent and store them at 2-8°C for short-term use or frozen for longer-term storage, though stability under specific cell culture media conditions should be validated.
Q5: Are there known metabolites of this compound that I should consider in my analysis?
A5: In vitro metabolism studies using rat liver microsomes and hepatocytes have not detected any metabolites of this compound.[2] this compound is primarily excreted unchanged in the urine.[2]
Section 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between in vivo experiments | Variability in animal handling and injection technique: Improper injection technique can lead to variations in absorption rates and bioavailability. Stress from handling can also influence metabolic parameters. | Ensure all personnel are trained in consistent, low-stress animal handling and injection techniques for the chosen route (IV, IM, or SC). Standardize the time of day for administration and sample collection to minimize circadian variations in metabolism. |
| Diet and housing conditions: Variations in diet composition, feeding schedule, and environmental conditions can significantly impact baseline metabolism and the animal's response to this compound. | Standardize diet and housing conditions for all experimental groups. Ensure ad libitum access to food and water unless the experimental design requires restriction. Acclimate animals to the housing conditions for a sufficient period before starting the experiment. | |
| Vehicle effects: The vehicle used to dissolve and administer this compound may have its own biological effects. | Always include a vehicle-only control group in your experimental design. For injections, sterile saline (0.9% NaCl) is a common vehicle.[9] The pH of the vehicle should be adjusted to be compatible with physiological conditions and to ensure this compound stability. | |
| Variability in in vitro cell culture results | Inconsistent cell health and passage number: Cells at different passage numbers or varying states of health can respond differently to treatment. | Use cells within a consistent and recorded range of passage numbers. Regularly assess cell viability and morphology to ensure cultures are healthy before initiating experiments. Discard any cultures showing signs of stress or contamination. |
| This compound solution degradation: this compound in solution may degrade over time, especially when stored improperly or subjected to multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, aliquot them to avoid repeated freeze-thaw cycles. Store solutions protected from light at 2-8°C for short-term use or at -20°C or lower for longer-term storage. | |
| Serum effects in culture media: Components in fetal bovine serum (FBS) can interact with this compound or influence the metabolic pathways being studied, leading to variability. | If possible, reduce the serum concentration in the culture medium during the treatment period. Alternatively, consider using a serum-free medium if appropriate for your cell type. Always maintain a consistent batch of FBS throughout an experiment. | |
| Unexpected or off-target effects | High concentration of this compound: At high concentrations, this compound may have off-target or even detrimental effects on cells. One study on in vitro oocyte maturation noted a dose-dependent decrease in cleavage rate and embryo development at higher concentrations. | Perform a dose-response study to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. Start with a range of concentrations, for example, from 0.05 mg/mL to 0.2 mg/mL, as used in some in vitro studies. |
| Interaction with other media components: this compound, as a phosphorus-containing compound, could interact with other components of the cell culture media, affecting its availability or having unforeseen effects. | Use a defined and consistent cell culture medium formulation for all experiments. Be aware of the baseline phosphate concentration in your medium. |
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Administration Route | Dosage | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Terminal Half-life (h) |
| Piglets | Intramuscular (IM) | 10 mg/kg | 28.11 | 0.31 | 74.69 | 4.21 |
| Piglets | Intravenous (IV) | 10 mg/kg | - | - | - | 3.30 |
| Cattle | Intravenous (IV) | 5.6 mg/kg | - | - | - | 1.38 |
Data synthesized from multiple sources.
Table 2: Example Dose-Response Data for this compound in In Vitro Oocyte Maturation
| This compound Concentration (mg/mL) | Effect on Cleavage Rate | Effect on Embryo Development |
| 0.05 | No significant effect | No significant effect |
| 0.1 | Decreased | Decreased |
| 0.2 | Significantly decreased | Significantly decreased |
This is a qualitative representation based on findings from a study on bovine oocyte maturation. Researchers should perform their own dose-response experiments for their specific cell type and endpoint.
Section 4: Experimental Protocols
In Vivo Administration of this compound in a Mouse Model
Objective: To assess the metabolic effects of this compound in mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials and syringes
-
pH meter
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
Protocol:
-
Preparation of this compound Solution:
-
On the day of injection, prepare a fresh solution of this compound in sterile 0.9% saline.
-
A common dosage used in mouse studies is 50 mg/kg.[10] For a 25g mouse, this would be 1.25 mg.
-
To prepare a 10 mg/mL stock solution, dissolve 100 mg of this compound in 10 mL of sterile saline.
-
Adjust the pH of the solution to between 5.5 and 6.0 using 0.1 M NaOH or 0.1 M HCl.
-
Sterile filter the solution through a 0.22 µm filter into a sterile vial.
-
-
Animal Handling and Dosing:
-
House mice under standardized conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Randomly assign mice to experimental groups (e.g., vehicle control, this compound treatment).
-
On the day of administration, weigh each mouse to calculate the precise injection volume.
-
For a 50 mg/kg dose using a 10 mg/mL solution, a 25g mouse would receive a 125 µL injection.
-
Administer the solution via the desired route (e.g., subcutaneous injection).
-
Administer an equal volume of the vehicle (sterile saline, pH adjusted) to the control group.
-
A common treatment regimen is twice daily injections for seven days.[10]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood and tissues as required by the experimental design.
-
For metabolic studies, it is crucial to fast the animals for a defined period (e.g., 4-6 hours) before sample collection to reduce variability.
-
Analyze plasma for metabolites such as glucose, non-esterified fatty acids (NEFA), and insulin.
-
Tissues like the liver can be harvested for gene expression analysis (e.g., qPCR for genes involved in gluconeogenesis and insulin signaling).[10]
-
In Vitro Treatment of Hepatocytes with this compound
Objective: To investigate the direct effects of this compound on hepatocyte metabolism.
Materials:
-
Cryopreserved primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
This compound stock solution (e.g., 10 mg/mL in sterile water or PBS)
-
Multi-well cell culture plates
-
Reagents for the desired metabolic assay (e.g., glucose uptake assay, gene expression analysis)
Protocol:
-
Cell Seeding:
-
Thaw and plate hepatocytes according to the supplier's protocol.
-
Seed cells in multi-well plates at a density appropriate for the planned assay. Allow cells to adhere and recover for at least 24 hours.
-
-
This compound Treatment:
-
Prepare fresh dilutions of the this compound stock solution in the cell culture medium.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration. A starting range could be 10 µg/mL to 200 µg/mL.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control (medium with an equivalent volume of the solvent used for the stock solution).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Metabolic Analysis:
-
After the treatment period, perform the desired metabolic assays.
-
Gene Expression Analysis: Lyse the cells and extract RNA for qPCR analysis of genes involved in metabolic pathways such as gluconeogenesis (e.g., PCK1, G6PC) and insulin signaling (e.g., IRS1, AKT).
-
Mitochondrial Respiration (Seahorse Assay): If assessing mitochondrial function, plate the cells in a Seahorse XF cell culture microplate. After this compound treatment, replace the medium with Seahorse XF assay medium and perform a mitochondrial stress test.
-
Section 5: Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 5. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 6. Fisheries and Aquatic Sciences [e-fas.org]
- 7. Butaphosphan + Cyanocobalamin (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 8. CN102908354A - Preparation method of this compound injection - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Accurate Butafosfan Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of Butafosfan.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a peak for this compound using a standard HPLC-UV setup?
A1: this compound lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light.[1][2] Consequently, it exhibits no UV activity and cannot be detected by a standard UV detector.[1][2] For successful HPLC analysis, alternative detection methods are necessary.
Q2: What are the recommended analytical techniques for this compound quantification?
A2: The most robust and sensitive methods for this compound quantification are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Spectrophotometric methods have also been developed and validated for its determination in veterinary preparations.[3][4][5] For HPLC-based analysis without a mass spectrometer, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) with a Refractive Index (RI) detector, or methods involving indirect UV detection or derivatization are more suitable.[6][7]
Q3: How does this compound's high polarity affect its chromatographic analysis?
A3: this compound is a highly polar compound, which leads to poor retention on traditional reversed-phase HPLC columns (like C18).[6] To achieve adequate retention and separation, a HILIC column is recommended. HILIC stationary phases are polar and effectively retain and separate polar analytes like this compound.[6]
Q4: What are common issues with sample preparation for this compound analysis in biological matrices?
A4: A primary challenge is the potential for matrix effects, where components of the sample (e.g., salts, phospholipids in plasma) interfere with the ionization of this compound in LC-MS/MS analysis, leading to signal suppression or enhancement.[8][9] Inadequate protein removal from plasma or serum samples can also lead to column clogging and pressure issues. A simple and effective method for plasma samples is protein precipitation with a solvent like acetonitrile.
Q5: What is the known stability of this compound in biological samples?
A5: this compound is known to be metabolically very stable. Studies have shown that a majority of the compound is excreted unchanged in urine.[4][9] For analytical purposes, it is always best practice to store biological samples at -20°C or lower until analysis to minimize any potential degradation. A stability-indicating method should be used to ensure that the analytical method can distinguish intact this compound from any potential degradation products.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal/Sensitivity | 1. Incorrect mass transitions (m/z) selected. 2. Inefficient ionization. 3. Matrix suppression. 4. Poor retention on the column. | 1. Verify the precursor and product ion m/z values for this compound. 2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). This compound ionizes well in positive ion mode. 3. Improve sample clean-up. Dilute the sample if possible. Use a matrix-matched calibration curve. 4. Use a HILIC column for better retention of the polar this compound molecule. |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Inappropriate injection solvent. 2. Column contamination or degradation. 3. Secondary interactions with the stationary phase. | 1. The sample should be dissolved in a solvent weaker than or similar in composition to the initial mobile phase. 2. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 3. Adjust the mobile phase pH or add a small amount of a competing agent. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature fluctuations. | 1. Ensure sufficient equilibration time between injections, especially when using gradient elution with HILIC columns. 2. Prepare fresh mobile phase daily and ensure the pump is functioning correctly. Check for leaks in the system. 3. Use a column oven to maintain a consistent temperature. |
HPLC with Indirect UV or RI Detection Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unstable Baseline (Drifting or Noise) | 1. (Indirect UV) Inconsistent concentration of the UV-absorbing probe in the mobile phase. 2. (RI) Temperature fluctuations. 3. (RI) Mobile phase not fully equilibrated with the system. | 1. Ensure the mobile phase is well-mixed and stable. Prepare fresh mobile phase. 2. Use a column oven and ensure the RI detector's temperature is stable. 3. Allow sufficient time for the mobile phase to circulate through the RI detector's reference cell before starting analysis. |
| Negative Peaks (Indirect UV) | 1. This is the expected behavior for indirect UV detection. The analyte displaces the UV-absorbing probe, causing a decrease in absorbance. | 1. Invert the signal in the chromatography data system to obtain positive peaks for easier integration. |
| Poor Sensitivity | 1. (Indirect UV) Suboptimal concentration of the UV-absorbing probe. 2. (RI) Low concentration of the analyte. 3. (RI) The refractive index of the analyte is very close to that of the mobile phase. | 1. Optimize the concentration of the probe in the mobile phase to maximize the signal-to-noise ratio. 2. Concentrate the sample if possible. 3. Modify the mobile phase composition to increase the difference in refractive index. |
Data Presentation: Calibration Standards for this compound
The following tables summarize quantitative data from various analytical methods for this compound measurement.
Table 1: LC-MS/MS Methods
| Matrix | Linearity Range | Limit of Quantification (LOQ) | Reference |
| Olive Flounder Muscle | Not specified, but r² > 0.9995 | 2.5 µg/kg | [11] |
| Cattle Serum | Not specified | Not specified | [9] |
Table 2: Spectrophotometric Methods
| Method | Linearity Range | Wavelength | Reference |
| Phosphomolybdenum Complex | 0.3 - 9.0 µg/mL | 830 nm | [3][4] |
Table 3: Other HPLC Methods
| Method | Analyte | Linearity Range | Reference |
| Derivatization with Dansyl Chloride | This compound | 0.2 - 2.0 mg/mL (r=0.9988) | [7] |
Experimental Protocols
Spectrophotometric Determination of this compound in Veterinary Preparations
This method is based on the formation of a colored phosphomolybdenum complex after the combustion of the organic matter.[3][4]
Methodology:
-
Sample Preparation: An accurately weighed portion of the veterinary preparation is subjected to combustion to convert the organically bound phosphorus in this compound to inorganic phosphate.
-
Complex Formation: The resulting phosphate is reacted with a molybdate solution in the presence of a reducing agent (e.g., ascorbic acid) in an acidic medium (sulfuric acid). This reaction forms a stable, colored "molybdenum blue" complex.
-
Measurement: The absorbance of the resulting solution is measured at a wavelength of 830 nm using a spectrophotometer.
-
Quantification: The concentration of this compound is determined by comparing the absorbance of the sample to a calibration curve prepared using standard solutions of this compound.
LC-MS/MS Analysis of this compound in Olive Flounder Muscle
This protocol outlines a sensitive method for the detection of this compound residues in tissue.[5]
Methodology:
-
Sample Extraction:
-
Homogenize the muscle tissue.
-
Perform a solid-phase extraction (SPE) for clean-up.
-
The eluate is concentrated to dryness under nitrogen.
-
The residue is reconstituted in a suitable solvent (e.g., methanol).
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of two solutions, such as water with 0.1% formic acid and an organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis of this compound in Plasma
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Proposed Mechanism of this compound's Action on Energy Metabolism
This compound's precise mechanism of action is not fully elucidated, but it is known to influence key energy metabolism pathways.[1][6][12][13] As an organic phosphorus source, it is believed to support processes that require phosphorylation.
Caption: this compound's proposed influence on key metabolic pathways.
References
- 1. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 2. BUTAPHOSPHAN ESTIMATIO BY HPLC - Chromatography Forum [chromforum.org]
- 3. Development and validation of the spectrophotometric method of butaphosphan determination in veterinary preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound or Butaphosphan Powder Raw Material, API CAS 17316-67-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Comparative Analysis of Butafosfan and Other Metabolic Regulators: A Guide for Researchers
This guide provides a comprehensive comparison of Butafosfan with other metabolic regulators, focusing on their mechanisms of action, performance data from experimental studies, and relevant research methodologies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Introduction to this compound
This compound is a synthetic organic phosphorus compound, chemically distinct from naturally occurring organic phosphorus molecules like ATP.[1][2] It is primarily used in veterinary medicine as a metabolic stimulant to treat disorders resulting from poor nutrition, stress, or disease.[1][3] this compound is often administered in combination with cyanocobalamin (Vitamin B12), as the two are thought to work synergistically to improve energy metabolism.[4][5] While its precise mode of action is not fully elucidated, studies suggest it plays a role in energy metabolism, supports liver function, and stimulates fatigued muscles.[3][6] It is believed to influence carbohydrate and lipid metabolism, potentially through insulin signaling pathways, and has been shown to increase ATP and ADP levels in liver and muscle tissue in mice.[4][7]
Comparative Metabolic Regulators
For the purpose of this analysis, this compound, typically in combination with Vitamin B12, is compared against other classes of metabolic regulators used in animal production and research.
-
Vitamin B12 (Cyanocobalamin): A vital water-soluble vitamin that acts as a cofactor for key enzymes. In ruminants, it is essential for the methylmalonyl-CoA mutase enzyme, which converts propionate into succinyl-CoA for entry into the citric acid cycle, a crucial step for gluconeogenesis.[1][2]
-
L-Carnitine: A quaternary ammonium compound involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a critical process for energy generation from fat.
-
Somatotropin (Growth Hormone): A peptide hormone that regulates growth and metabolism. In livestock, it redirects nutrients to support increased milk production or lean muscle accretion.[8][9]
-
β-Adrenergic Agonists (e.g., Ractopamine): These compounds bind to β-adrenergic receptors on muscle and fat cells, leading to a repartitioning of nutrients away from fat deposition and towards lean muscle growth.[10]
Performance Data and Comparative Efficacy
The efficacy of this compound, primarily studied in combination with Vitamin B12, has been quantified across various metabolic and production parameters.
This compound is rapidly absorbed and eliminated. Following intravenous administration in cattle, it exhibits a terminal elimination half-life of approximately 1.38 hours, with about 74% of the parent compound excreted in urine within 12 hours.[6]
| Parameter | Species | Administration | Value | Reference |
| T1/2λz (Elimination Half-life) | Piglets | Intravenous (IV) | 3.30 h | [11] |
| Cmax (Max Concentration) | Piglets | Intramuscular (IM) | 28.11 µg/mL | [11] |
| Tmax (Time to Max Conc.) | Piglets | Intramuscular (IM) | 0.31 h | [11] |
| Bioavailability | Piglets | Intramuscular (IM) | 74.69% | [11] |
| Mean Residence Time (MRT) | Piglets | Intramuscular (IM) | 1.74 h | [4] |
Studies in dairy cattle with subclinical ketosis (SCK) have demonstrated the effects of this compound and Vitamin B12 on blood metabolites associated with negative energy balance.
| Parameter | Species | Treatment | Dosage | Outcome vs. Control | Reference |
| BHBA (β-hydroxybutyrate) | Dairy Cattle (SCK) | This compound + B12 | 10 mL/100 kg BW | 75% median reduction (vs. 28% in control) | [12] |
| NEFA (Non-Esterified Fatty Acids) | Dairy Cattle (SCK) | This compound + B12 | 10 mL/100 kg BW | Significant decrease | [12] |
| Total Bilirubin | Dairy Cattle (SCK) | This compound + B12 | 10 mL/100 kg BW | Significant decrease | [12] |
| Glucose | Dairy Cattle | This compound only | 20 mL/cow | Tended to be higher | [13] |
| Cortisol | Late Pregnant Ewes | This compound + B12 | 6 mL/ewe | Significant decrease | [14] |
| Gamma-glutamyl transferase (GGT) | Dogs (Dexamethasone-treated) | This compound + B12 | - | Remained within reference limits (vs. exceeding limits in control) | [15] |
The metabolic effects of this compound and Vitamin B12 translate to improvements in production and fertility markers, particularly in transition dairy cows.
| Parameter | Species | Treatment | Dosage | Outcome vs. Control | Reference |
| Uterine Involution | Dairy Cattle (SCK) | This compound + B12 | 10 mL/100 kg BW | 88% completed by d25 (vs. 44% in control) | [12] |
| Interval to First Insemination | Dairy Cattle (SCK) | This compound + B12 | 10 mL/100 kg BW | Significantly shorter | [12] |
| Body Condition Score (BCS) Loss | Dairy Cattle (SCK) | This compound + B12 | 10 mL/100 kg BW | 6% median change (vs. 17% in control) | [12] |
| Milk Production | Dairy Cattle (SCK) | This compound + B12 | - | Increased by 3.1-3.4 kg/day in ketotic cows | [1] |
| Follicle/Oocyte Number | Jersey Cows | This compound + B12 | 4500 mg this compound | Increased number of aspirated follicles (3-6mm) and grade 2 oocytes | [16] |
Signaling Pathways and Mechanisms of Action
While the complete mechanisms are still under investigation, current research points to specific pathways influenced by these regulators.
Caption: Proposed mechanisms for this compound and Vitamin B12.
This compound is hypothesized to directly support energy metabolism, potentially by enhancing ATP synthesis and influencing the insulin signaling pathway to alter the expression of genes involved in glucose and lipid metabolism.[1][7][13] Vitamin B12 acts as a crucial cofactor for enzymes like methylmalonyl-CoA mutase, which is vital for propionate metabolism and glucose production in ruminants.[2][17]
Caption: Logical comparison of metabolic regulator classes.
Experimental Protocols
Conducting rigorous, reproducible experiments is critical for evaluating metabolic regulators. Below is a generalized protocol for a study in transition dairy cows, based on methodologies cited in the literature.[12][14]
Objective: To evaluate the effect of this compound and Vitamin B12 on metabolic profiles, milk production, and reproductive health in early postpartum dairy cows.
1. Animal Selection and Housing:
-
Select a cohort of multiparous Holstein cows (n=60), approximately 3 weeks prior to their expected calving date.
-
House animals in a controlled environment with standardized diet (Total Mixed Ration) and ad libitum access to water.
-
Monitor Body Condition Score (BCS) and general health.
2. Experimental Design and Treatment Groups:
-
Use a randomized, controlled design.
-
Group 1 (Control, n=20): Administer a placebo (e.g., 20 mL sterile saline) via intramuscular (IM) injection.
-
Group 2 (B+B12 Low Dose, n=20): Administer an IM injection of a this compound (10%) and Vitamin B12 (0.005%) combination at a dose of 5 mL/100 kg body weight.
-
Group 3 (B+B12 High Dose, n=20): Administer an IM injection of the same combination at a dose of 10 mL/100 kg body weight.
-
Administer treatments once daily for 4 consecutive days, starting within 24 hours of parturition.
3. Sample Collection and Measurements:
-
Blood Sampling: Collect blood samples via coccygeal venipuncture on day 0 (pre-treatment), and on days 10 and 18 post-treatment. Collect samples into tubes containing appropriate anticoagulants (e.g., EDTA for hematology, sodium fluoride for glucose, heparin for other metabolites).
-
Metabolic Analysis: Analyze plasma/serum for BHBA, NEFA, glucose, total bilirubin, AST, and GGT using validated automated biochemical analyzers.
-
Production Data: Record daily milk yield for each cow for the first 60 days in milk (DIM).
-
Reproductive Assessment: Conduct weekly transrectal ultrasonography from day 15 to day 45 postpartum to assess uterine involution and ovarian activity. Record all insemination dates and pregnancy outcomes up to 150 DIM.
-
BCS: Evaluate BCS weekly until 60 DIM.
4. Statistical Analysis:
-
Analyze continuous data (blood metabolites, milk yield) using repeated measures ANOVA or mixed models, with treatment, time, and their interaction as fixed effects.
-
Analyze categorical data (e.g., completion of uterine involution, pregnancy rates) using logistic regression or Chi-square tests.
-
Set statistical significance at P < 0.05.
Caption: A generalized experimental workflow for evaluating metabolic regulators.
Conclusion
This compound, particularly when combined with Vitamin B12, acts as a notable metabolic regulator with demonstrated efficacy in improving energy status and production parameters in livestock. It appears to function by supporting cellular energy synthesis and influencing key metabolic pathways. In comparison to other regulators like somatotropin or β-agonists, which primarily repartition nutrients towards specific outputs like milk or muscle, this compound acts more as a metabolic stimulant to mitigate the effects of metabolic stress. The provided data and protocols offer a foundation for researchers to design further studies to fully elucidate its mechanisms and comparative advantages in various applications.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. interchemie.com [interchemie.com]
- 4. This compound: a phosphorus source for animals_Chemicalbook [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nationalacademies.org [nationalacademies.org]
- 9. cast-science.org [cast-science.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics of this compound after intravenous and intramuscular administration in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vetdergikafkas.org [vetdergikafkas.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
Validating the Therapeutic Effects of Butafosfan in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Butafosfan in key disease models, supported by experimental data. This compound, an organic phosphorus compound, is often used in combination with cyanocobalamin (Vitamin B12) as a metabolic stimulant in veterinary medicine. This document summarizes its performance against other alternatives and details the experimental protocols utilized in these studies.
I. This compound in the Management of Ketosis in Dairy Cattle
Ketosis is a common metabolic disorder in early lactating dairy cows characterized by elevated levels of ketone bodies in the blood, such as beta-hydroxybutyrate (BHBA). The standard treatment often involves the administration of glucose precursors like propylene glycol.
Comparative Performance: this compound + Cyanocobalamin vs. Propylene Glycol
A randomized clinical field trial was conducted to compare the efficacy of an injectable this compound and cyanocobalamin (B+C) combination with oral propylene glycol for the treatment of ketosis in dairy cows.
Experimental Data Summary:
| Parameter | Treatment Group | Control/Alternative | Outcome |
| Ketosis Cure Rate | This compound + Cyanocobalamin (B+C) | Saline Placebo | Higher cure rate (odds ratio: 1.5) in the B+C group.[1] |
| Blood BHBA Concentration | This compound + Cyanocobalamin (B+C) | Saline Placebo | Significant decrease in blood BHBA concentration at 7 days post-treatment in the B+C group.[1] |
| Milk Yield in Hypoglycemic Cows | This compound + Cyanocobalamin (B+C) | Saline Placebo | Cows with low blood glucose at enrollment produced 3.1 kg/day more milk when treated with B+C.[2] |
| Blood BHBA Concentration | 5 days of Propylene Glycol | 3 days of Propylene Glycol | Cows with BHBA >2.4 mmol/L had a greater reduction in BHBA when treated for 5 days.[2] |
| Milk Yield in Hypoglycemic Cows | 5 days of Propylene Glycol | 3 days of Propylene Glycol | Cows with low blood glucose at enrollment produced 3.4 kg/day more milk when treated for 5 days.[2] |
The combination of this compound and cyanocobalamin is an effective treatment for ketosis in dairy cows, demonstrating a higher cure rate and a significant reduction in blood BHBA levels compared to a placebo.[1] In cows with concurrent low blood glucose, both B+C and a 5-day course of propylene glycol showed a significant increase in milk production.[2] This suggests that while propylene glycol remains a potent glucose precursor, the B+C combination offers a valuable therapeutic alternative, particularly in improving the overall metabolic status.
Experimental Protocol: this compound + Cyanocobalamin and Propylene Glycol for Ketosis
-
Study Design: A double-blind randomized clinical trial in commercial dairy herds.[1][2]
-
Animals: Dairy cows 3 to 16 days in milk.[2]
-
Inclusion Criteria: Blood BHBA concentration ≥ 1.2 mmol/L.[1][2]
-
Treatment Groups:
-
Data Collection: Blood samples were collected at 7 and 14 days after treatment to measure BHBA concentrations. Milk yield was also recorded.[2]
II. This compound for Stress Reduction in Swine
Weaning and social mixing are significant stressors for piglets, leading to increased cortisol levels and aggressive behavior, which can negatively impact performance. This compound has been investigated as a metaphylactic treatment to mitigate these stress responses.
Performance of this compound in a Social Stress Model
A study was conducted to assess the efficacy of this compound in reducing stress in 6-week-old female piglets subjected to social stress by housing them with unfamiliar pigs.
Experimental Data Summary:
| Parameter | This compound-Treated Group | Control Group (Saline) |
| Salivary Cortisol Response (AUC) | 29% lower than the control group.[3] | - |
| Frequency of Aggressive Behavior | Approximately 50% lower than the control group.[3] | - |
| Duration of Aggressive Behavior | A non-significant decrease of about 26%.[3] | - |
Subcutaneous injection of this compound effectively reduced the stress-induced rise in salivary cortisol and decreased the frequency of aggressive behaviors in piglets under social stress.[2][4] This indicates its potential as a tool to improve animal welfare and productivity during stressful periods such as weaning and regrouping.
Comparison with Other Anti-Stress Agents
Experimental Protocol: this compound for Social Stress in Piglets
-
Study Design: Randomized, double-blind, placebo-controlled trial.[2][4]
-
Stress Model: Confronting two unfamiliar pigs from different litters in a new pen for 2 hours.[2][4]
-
Treatment Groups:
-
Data Collection: Frequency and duration of aggressive behavior and salivary cortisol levels were measured during the 2-hour encounter.[2][4]
III. Molecular Mechanism of Action of this compound
Recent studies have begun to elucidate the molecular pathways through which this compound exerts its metabolic effects, particularly in the liver. Research in a mouse model suggests that this compound's effects on glucose and lipid metabolism are linked to the insulin signaling pathway and the regulation of hepatic gene expression.[2]
Signaling Pathway of this compound's Metabolic Effects
Caption: Proposed signaling pathway of this compound's metabolic effects in hepatocytes.
This compound appears to influence the insulin signaling pathway, leading to increased mRNA expression of insulin receptor substrates (Irs1 and Irs2).[2] This, in turn, can modulate the expression of key genes involved in glucose and lipid metabolism, such as Glucokinase (Gck), Ppargc1a, and Acox1.[2] The upregulation of these genes can impact processes like gluconeogenesis and fatty acid oxidation.[2]
Experimental Workflow for Gene Expression Analysis
Caption: Experimental workflow for analyzing hepatic gene expression in response to this compound.
IV. Summary and Future Directions
This compound, particularly in combination with cyanocobalamin, presents a viable therapeutic option for managing metabolic and stress-related disorders in livestock. In dairy cattle with ketosis, it demonstrates comparable efficacy to propylene glycol in certain scenarios and offers a different administrative route. For swine, it is a promising tool for mitigating the physiological and behavioral consequences of stress.
Further research is warranted to conduct direct, quantitative comparisons of this compound with other supportive therapies for stress in pigs. A deeper investigation into its molecular mechanisms, including its potential interaction with other signaling pathways like AMPK and mTOR, will provide a more comprehensive understanding of its therapeutic effects and could unveil new applications.
References
- 1. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 4. Effects of this compound on salivary cortisol and behavioral response to social stress in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Butafosfan Versus Toldimfos: A Comparative Metabolic Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan and Toldimfos are organic phosphorus compounds commonly used in veterinary medicine as metabolic stimulants. They are often administered to livestock, particularly during periods of metabolic stress such as periparturient periods in dairy cows, to improve health and productivity. While both compounds are categorized as phosphorus sources, their distinct chemical structures suggest different modes of action and metabolic effects. This guide provides a comparative overview of this compound and Toldimfos, summarizing available quantitative data, detailing experimental protocols, and visualizing proposed metabolic pathways.
I. Comparative Performance and Metabolic Effects
Direct comparative studies with head-to-head experimental data between this compound and Toldimfos are limited in the current scientific literature. However, by examining individual studies on each compound, we can draw inferences about their respective metabolic effects.
This compound
This compound is often used in combination with cyanocobalamin (Vitamin B12) and is suggested to play a role in energy metabolism, particularly influencing glucose and lipid pathways.[1][2] Studies suggest that this compound may enhance ATP synthesis and the phosphorylation of molecules in key metabolic pathways like glycolysis and gluconeogenesis.[1]
Effects on Glucose Metabolism: this compound administration has been associated with an increase in blood glucose levels.[1] This is thought to be beneficial in preventing or managing conditions related to negative energy balance in high-yielding dairy cows.[1] Some studies suggest that this compound's effects on glucose metabolism may involve insulin signaling pathways.[1][3]
Effects on Lipid Metabolism: In dairy cows with subclinical ketosis, treatment with this compound (in combination with cyanocobalamin) has been shown to decrease plasma concentrations of non-esterified fatty acids (NEFA) and beta-hydroxybutyrate (BHBA), which are indicators of fat mobilization and ketosis.[4][5]
Toldimfos
Toldimfos is described as a metabolic stimulant, with its precise mechanism of action not fully elucidated.[6][7] It is thought to act by providing a source of phosphorus and stimulating various metabolic processes within the body.[7][8]
Effects on Phosphorus Metabolism: Studies have shown that Toldimfos sodium administration can lead to a significant increase in serum inorganic phosphorus levels in cattle.[8][9] This effect is considered beneficial in treating conditions associated with phosphorus deficiency.[8] A comparative study with sodium acid phosphate indicated that while both increased serum phosphorus, the inorganic phosphate preparation showed a markedly higher and faster increase.[9]
Other Metabolic Effects: Toldimfos is also reported to normalize GOT (Glutamate-oxaloacetate transaminase) values and have a beneficial effect on serum cholesterol.[10] In a study on post-parturient hemoglobinuria in buffalo, Toldimfos sodium treatment was associated with improved activities of glutathione peroxidase (GPx) and glucose 6-phosphate dehydrogenase (G6PD).[8]
II. Data Presentation
The following tables summarize quantitative data from various studies on this compound and Toldimfos. It is important to note that these data are from different studies with varying experimental conditions and are not from direct head-to-head comparisons.
Table 1: Pharmacokinetic Parameters of this compound and Toldimfos in Cattle
| Parameter | This compound (Intravenous) | Toldimfos (Intramuscular) |
| Dose | 5.6 mg/kg bw[11] | 10 mg/kg bw[12] |
| Peak Plasma Concentration (Cmax) | Not applicable (IV) | Achieved within 10-20 minutes[12] |
| Time to Peak (Tmax) | Not applicable (IV) | 10-20 minutes[12] |
| Elimination Half-life (t½) | 1.38 hours (terminal phase)[11] | 1.15 hours (dairy cows)[12] |
| Route of Excretion | Primarily urine (74% within 12 hours)[11] | Primarily urine[6] |
Table 2: Effects of this compound on Metabolic Parameters in Dairy Cows
| Parameter | Treatment Group (this compound + B12) | Control Group | Study Reference |
| NEFA (mmol/L) | Linear decrease with increasing dose | Higher than treated groups | Pereira et al., 2013[4] |
| BHBA (mmol/L) | Reduced concentrations | Higher than treated groups | Pereira et al., 2013[4] |
| Blood Glucose (mg/dL) | No significant effect | No significant effect | Pereira et al., 2013[4] |
| Milk Yield ( kg/day ) | Linear increase with increasing dose | Lower than treated groups | Pereira et al., 2013[4] |
Table 3: Effects of Toldimfos on Metabolic Parameters in Cattle
| Parameter | Pre-treatment | Post-treatment (Toldimfos Sodium) | Study Reference |
| Serum Inorganic Phosphorus (mg/dl) | 4.011 ± 0.1583 | 4.744 ± 0.2615 | International Journal of Veterinary Sciences and Animal Husbandry[9] |
| Serum Inorganic Phosphorus (mg/dl) * | Below 4.5 | Significant improvement | Salunke et al.[13] |
Note: This study compared Toldimfos with other phosphorus preparations, showing a significant increase in serum phosphorus but less marked than with sodium dihydrogen phosphate combination.
III. Experimental Protocols
Protocol for Evaluating the Effect of this compound on Metabolic Parameters in Dairy Cows
This generalized protocol is based on methodologies described in studies investigating the effects of this compound in dairy cows.[4][14][15]
Objective: To assess the impact of this compound administration on key metabolic indicators in periparturient dairy cows.
Materials:
-
This compound solution (typically in combination with cyanocobalamin)
-
Saline solution (for control group)
-
Blood collection tubes (e.g., containing EDTA or serum separators)
-
Centrifuge
-
Spectrophotometer or automated biochemical analyzer
-
Reagents for analyzing glucose, NEFA, BHBA, and other relevant metabolites.
Procedure:
-
Animal Selection: Select a cohort of healthy, multiparous dairy cows in the late prepartum or early postpartum period.
-
Group Allocation: Randomly assign cows to a treatment group (receiving this compound) and a control group (receiving a placebo, e.g., saline).
-
Administration: Administer this compound or placebo according to the study design. For example, intramuscular or subcutaneous injections at specified time points (e.g., on the day of calving and 3 and 7 days postpartum).[14]
-
Blood Sampling: Collect blood samples from the coccygeal vein at baseline (before the first treatment) and at regular intervals throughout the study period (e.g., daily, weekly).
-
Sample Processing: Centrifuge the blood samples to separate plasma or serum.
-
Biochemical Analysis: Analyze the plasma or serum for concentrations of key metabolic parameters, including but not limited to:
-
Glucose
-
Non-esterified fatty acids (NEFA)
-
Beta-hydroxybutyrate (BHBA)
-
Inorganic phosphorus
-
Calcium
-
Liver enzymes (e.g., AST, GGT)
-
-
Data Analysis: Statistically analyze the data to compare the metabolic profiles of the treatment and control groups over time.
Protocol for a Pharmacokinetic Study of Toldimfos in Cattle
This protocol is a generalized representation based on descriptions of pharmacokinetic studies of Toldimfos.[6][12]
Objective: To determine the pharmacokinetic profile of Toldimfos in cattle following a single administration.
Materials:
-
Toldimfos sodium solution for injection
-
Syringes and needles for administration and blood collection
-
Heparinized blood collection tubes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Analytical standards of Toldimfos
Procedure:
-
Animal Selection: Use healthy adult cattle with a known body weight.
-
Administration: Administer a single dose of Toldimfos sodium via the desired route (e.g., intramuscularly at 10 mg/kg body weight).[6]
-
Blood Sampling: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points before and after administration (e.g., 0, 10, 20, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours post-administration).
-
Sample Processing: Immediately centrifuge the blood samples to obtain plasma. Store the plasma samples frozen until analysis.
-
Analytical Method:
-
Develop and validate an HPLC method for the quantification of Toldimfos in bovine plasma.
-
Prepare a calibration curve using the analytical standard.
-
Extract Toldimfos from the plasma samples.
-
Analyze the extracted samples using the HPLC system.
-
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data, such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (Cl)
-
Volume of distribution (Vd)
-
IV. Signaling Pathways and Experimental Workflows
This compound and the Insulin Signaling Pathway
This compound is suggested to influence the insulin signaling pathway, which plays a crucial role in glucose and lipid metabolism. The following diagram illustrates a proposed mechanism.
Caption: Proposed influence of this compound on the insulin signaling pathway.
Toldimfos as a Metabolic Stimulant
The precise mechanism of Toldimfos is not well-defined, but it is generally considered a metabolic stimulant. The following workflow illustrates this general action.
References
- 1. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous Administration of Butaphosphan and Cyanocobalamin Combination to Late-Pregnant Dairy Cows Reduces Their Insulin Resistance After Calving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 5. vetdergikafkas.org [vetdergikafkas.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. pjlss.edu.pk [pjlss.edu.pk]
- 9. veterinarypaper.com [veterinarypaper.com]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. scielo.br [scielo.br]
- 15. rsdjournal.org [rsdjournal.org]
A Comparative Guide to the Analytical Quantification of Butafosfan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Butafosfan, a veterinary drug used to influence metabolism in production animals. The selection of an appropriate analytical method is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and residue analysis. This document details the experimental protocols and performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Executive Summary
The analysis of this compound presents a challenge due to its lack of a strong chromophore, rendering direct UV detection by HPLC difficult. To address this, various analytical strategies have been developed. This guide explores and compares the following methods:
-
LC-MS/MS: A highly sensitive and selective method, ideal for complex biological matrices and residue analysis.
-
UV-Vis Spectrophotometry: A simpler, more accessible method suitable for pharmaceutical formulations, which involves the conversion of the organophosphorus compound into a colored complex.
-
HPLC with Pre-column Derivatization: This method enhances the detectability of this compound by introducing a UV-active label, allowing for quantification using standard HPLC-UV systems.
This guide presents a side-by-side comparison of these methods, enabling researchers to select the most suitable technique based on their specific analytical needs, available instrumentation, and the nature of the sample matrix.
Performance Characteristics
The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the quantitative data for easy comparison.
| Parameter | LC-MS/MS | UV-Vis Spectrophotometry | HPLC with Pre-column Derivatization |
| Linearity Range | 2.5 - 1000 µg/kg[1][2] | 0.3 - 9.0 µg/mL[3][4] | 0.2 - 2.0 mg/mL |
| Limit of Quantification (LOQ) | 2.5 µg/kg[1][2] | Not explicitly stated, but linearity starts at 0.3 µg/mL[3][4] | Not explicitly stated, but linearity starts at 0.2 mg/mL |
| Accuracy (Recovery) | ~100%[1][2] | Not explicitly stated | 94.51% - 114.23% |
| Precision (%RSD) | < 15% | Not explicitly stated | < 8.23% |
| Method Comparison | N/A | Results in agreement with potentiometric titration[3][4] | N/A |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly suitable for the determination of this compound in biological matrices such as plasma and tissue.[2]
Sample Preparation (Muscle Tissue):
-
Homogenize tissue samples.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water containing a suitable modifier like formic acid.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z of protonated this compound.
-
Product Ions: Specific fragment ions of this compound.
UV-Vis Spectrophotometry
This colorimetric method is based on the formation of a phosphomolybdenum blue complex and is well-suited for the analysis of this compound in pharmaceutical preparations.[3][4]
Principle: The method involves the digestion of the organic matter to convert the organically bound phosphorus in this compound to inorganic phosphate. This phosphate then reacts with molybdate in an acidic medium to form a phosphomolybdenum complex, which is subsequently reduced by ascorbic acid to produce a stable blue-colored complex. The intensity of the color is proportional to the concentration of this compound.
Procedure:
-
Accurately weigh a portion of the sample.
-
Digest the sample with a mixture of strong acids (e.g., sulfuric acid and nitric acid) with heating to destroy the organic matrix and convert phosphorus to phosphate.
-
After cooling, dilute the digest with distilled water.
-
To an aliquot of the diluted solution, add molybdate solution and ascorbic acid solution.
-
Heat the mixture in a water bath to facilitate color development.
-
Cool the solution to room temperature and measure the absorbance at approximately 830 nm against a reagent blank.
-
Quantify the amount of this compound using a calibration curve prepared with standard solutions of this compound treated with the same procedure.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Due to the absence of a UV-absorbing chromophore in the this compound molecule, a derivatization step is necessary for its determination by HPLC with a UV detector.
Derivatization Reaction: A common approach involves the reaction of the amino group of this compound with a derivatizing agent such as dansyl chloride to form a fluorescent and UV-active derivative.
Procedure:
-
Dissolve the sample in a suitable solvent.
-
Adjust the pH of the sample solution to an alkaline condition (e.g., pH 9-10) with a buffer.
-
Add a solution of the derivatizing agent (e.g., dansyl chloride in acetone).
-
Heat the mixture for a specific time to ensure complete reaction.
-
Cool the reaction mixture and inject an aliquot into the HPLC system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water or a buffer.
-
Detection: UV detector set at the maximum absorbance wavelength of the derivatized this compound.
-
Quantification: Based on a calibration curve prepared from derivatized this compound standards.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of different analytical methods for this compound.
Caption: Workflow for cross-validating analytical methods for this compound.
Signaling Pathway (Illustrative)
While this compound's precise mechanism of action is not fully elucidated, it is known to influence energy metabolism. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by this compound's role as an organic phosphorus source.
References
In Vitro and In Vivo Correlation of Butafosfan's Metabolic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of Butafosfan, a widely used veterinary metabolic stimulant, based on available in vitro and in vivo experimental data. It also presents a comparative analysis with alternative metabolic stimulants, offering a valuable resource for research and development in animal health.
Introduction to this compound
This compound is an organic phosphorus compound utilized in veterinary medicine to support metabolic processes, particularly in instances of metabolic disorders, and as an adjunct therapy for infertility and paresis.[1] It is often administered in combination with cyanocobalamin (Vitamin B12) to enhance its metabolic effects.[2] While its precise mechanism of action remains to be fully elucidated, in vivo studies have consistently demonstrated its influence on energy, carbohydrate, and lipid metabolism.[3][4] A significant knowledge gap exists in directly correlating these systemic effects with direct cellular actions, as in vitro metabolic studies are limited. An important finding from in vitro studies is that this compound does not appear to be metabolized in rat liver microsomes and hepatocytes, suggesting a direct action of the parent compound.[1]
In Vivo Metabolic Effects of this compound
In vivo studies in various animal models, including cattle, mice, and poultry, have established this compound's role as a metabolic stimulant. Its effects are most pronounced in pathways related to energy production and utilization.
Key In Vivo Effects:
-
Enhanced Energy Metabolism: this compound has been shown to increase the levels of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) in the liver and skeletal muscle of mice.[4] This is thought to be a primary mechanism for its stimulant effects.
-
Carbohydrate Metabolism: Studies have indicated that this compound can lead to increased blood glucose concentrations and may improve gluconeogenesis.[5][6] It is also suggested to influence insulin signaling pathways.[4]
-
Lipid Metabolism: The administration of this compound, particularly in combination with cyanocobalamin, has been associated with diminished lipolysis.[5] This is evidenced by lower plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA) in treated animals.[5] Furthermore, it has been observed to increase the hepatic mRNA abundance of liver X receptor α (LXRα), a key regulator of lipid metabolism.[3]
-
Improved Productivity in Livestock: In dairy cows, this compound treatment has been linked to increased milk yield and can help in the management of subclinical ketosis.[5][7]
Quantitative In Vivo Data Summary
| Parameter | Animal Model | Treatment | Key Findings | Reference(s) |
| NEFA Concentration | Dairy Cows | This compound + Cyanocobalamin | Significant decrease in plasma NEFA (0.42 ± 0.03 mM vs. 0.59 ± 0.03 mM in control) | [5] |
| BHBA Concentration | Dairy Cows | This compound + Cyanocobalamin | Significant decrease in plasma BHBA (1.02 ± 0.06 mM vs. 1.34 ± 0.06 mM in control) | [5] |
| Milk Yield | Dairy Cows | This compound + Cyanocobalamin | Increase in milk yield by 3.66 kg/day compared to control | [7] |
| Blood Glucose | Mice | This compound | Increased blood glucose concentration | [4] |
| Hepatic LXRα mRNA | Dairy Cows | This compound + Cyanocobalamin | Higher mRNA abundance compared to control | [5] |
In Vitro Studies on this compound
Direct in vitro studies on the metabolic effects of this compound are notably scarce, which presents a challenge in establishing a direct correlation with the observed in vivo outcomes.
-
Hepatic Metabolism: A pivotal study using rat liver microsomes and hepatocytes found no evidence of this compound being metabolized.[1] This suggests that the compound likely exerts its effects in its original form.
-
Oocyte Maturation: In contrast to its systemic benefits, direct application of this compound during in vitro oocyte maturation has been reported to be detrimental, negatively impacting subsequent embryo development.[8][9] This highlights the complexity of its action and suggests that its effects may be cell-type specific or dependent on the overall physiological context.
The current lack of in vitro data on hepatocytes and myocytes investigating changes in ATP production, glucose uptake, or glycogen synthesis represents a significant area for future research to bridge the gap between systemic and cellular effects.
Alternatives to this compound
Several other compounds are used in veterinary medicine to stimulate metabolism. These alternatives vary in their mechanisms of action and target metabolic pathways.
Comparison of Metabolic Stimulants
| Compound/Class | Mechanism of Action | Primary Metabolic Effects | Target Species |
| This compound | Organic phosphorus source; precise mechanism unclear, but may directly influence energy metabolism. | Increases ATP, enhances gluconeogenesis, reduces lipolysis. | Cattle, Swine, Horses, Poultry |
| Toldimfos Sodium | Organophosphorus compound. | General metabolic stimulant, supports protein synthesis and red blood cell formation. | Cattle, Horses, Sheep, Goats, Pigs, Dogs, Cats |
| Vitamin B Complex (including Cyanocobalamin) | Co-factors in numerous enzymatic reactions essential for carbohydrate, protein, and fat metabolism. | Supports energy production, hematopoiesis, and nerve function. | Various |
| Inorganic Phosphorus Supplements | Provide elemental phosphorus for incorporation into ATP, nucleic acids, and phospholipids. | Essential for all metabolic processes, bone formation, and energy transfer. | Livestock |
| Ionophores (e.g., Monensin) | Alter rumen microbial populations to favor more efficient energy production (propionate). | Improves feed efficiency and rate of weight gain. | Ruminants |
| Beta-Agonists (e.g., Ractopamine) | Stimulate beta-adrenergic receptors, leading to increased protein synthesis and decreased fat deposition. | Increases muscle mass and feed efficiency. | Swine, Cattle |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.
Quantification of Glycogen in Liver and Muscle Tissue
This protocol is based on the principle of glycogen hydrolysis to glucose, followed by spectrophotometric quantification.
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of frozen liver or muscle tissue.
-
Add 500 µL of 30% potassium hydroxide (KOH) solution.
-
Heat the sample at 100°C for 10 minutes or until the tissue is completely dissolved.
-
-
Glycogen Precipitation:
-
Cool the sample to room temperature.
-
Add 1.0 mL of 95% ethanol to precipitate the glycogen. Vortex thoroughly.
-
Incubate overnight at -20°C to ensure complete precipitation.
-
Centrifuge at 3000 x g for 10 minutes to pellet the glycogen. Discard the supernatant.
-
-
Washing:
-
Wash the pellet with 2 mL of 70% ethanol, vortexing to resuspend the pellet.
-
Centrifuge at 3000 x g for 10 minutes and discard the supernatant.
-
-
Hydrolysis:
-
Resuspend the pellet in 500 µL of 4 N sulfuric acid (H₂SO₄).
-
Heat at 100°C for 10 minutes to hydrolyze the glycogen to glucose.
-
Neutralize the solution with an equal volume of 4 N sodium hydroxide (NaOH).
-
-
Quantification:
-
The glucose concentration in the neutralized sample can be determined using a commercial glucose assay kit, following the manufacturer's instructions.
-
A standard curve using known concentrations of glucose should be prepared to calculate the amount of glucose in the samples.
-
The glycogen content is then calculated based on the measured glucose concentration and the initial tissue weight.
-
Measurement of ATP Levels in Tissue Samples
This protocol describes a common method using a bioluminescent assay.
-
Sample Preparation:
-
Quick-freeze approximately 20 mg of fresh tissue in liquid nitrogen.
-
Homogenize the frozen tissue in 100 µL of ATP Assay Buffer from a commercial kit.
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis. For some tissues, deproteinization using a 10 kDa spin column may be necessary to remove ATP-consuming enzymes.
-
-
ATP Assay:
-
Prepare a standard curve using the ATP standard provided in the assay kit.
-
Add a small volume (e.g., 2-5 µL) of the deproteinized sample supernatant and the standards to a 96-well plate.
-
Prepare the ATP reaction mix containing the luciferase enzyme and substrate according to the kit's instructions.
-
Add the reaction mix to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Calculation:
-
Subtract the background reading (from a blank well) from all measurements.
-
Plot the standard curve and determine the concentration of ATP in the samples based on their luminescence readings.
-
Gene Expression Analysis by RT-qPCR
This protocol outlines the general steps for quantifying the mRNA levels of metabolic genes.
-
RNA Isolation:
-
Isolate total RNA from tissue samples (e.g., liver) using a suitable RNA extraction kit or a Trizol-based method.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and a choice of primers (oligo(dT), random hexamers, or gene-specific primers).
-
Typically, 1 µg of total RNA is used per reaction.
-
The reaction is usually incubated at 42°C for 50-60 minutes, followed by an inactivation step at 70°C.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.
-
Run the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis should be performed at the end of the run when using SYBR Green to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
The expression level of the target gene is typically normalized to the expression of one or more stable housekeeping genes.
-
The relative quantification of gene expression can be calculated using the ΔΔCt method.
-
Visualizations
Proposed Signaling Pathway of this compound's In Vivo Metabolic Effects
Caption: Proposed in vivo metabolic effects of this compound.
General Experimental Workflow for Assessing Metabolic Effects
Caption: General workflow for metabolic studies.
Logical Structure of the Comparison Guide
Caption: Structure of this comparison guide.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wp.ufpel.edu.br [wp.ufpel.edu.br]
- 7. Use of Butaphosphan with Cyanocobalamin in High Producing Cows and Associations with Milk Yield and Dry Matter Intake | Research, Society and Development [rsdjournal.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
The Synergistic Efficacy of Butafosfan and Vitamin B12: A Comparative Analysis
A Guide for Researchers and Drug Development Professionals
The combination of Butafosfan, an organic phosphorus compound, and Vitamin B12 (cyanocobalamin) is widely utilized in veterinary medicine as a metabolic stimulant.[1][2] This guide provides an objective comparison of the efficacy of this compound administered with and without Vitamin B12, supported by experimental data, to elucidate the potential synergistic effects of this combination therapy.
Mechanism of Action
This compound serves as a source of organic phosphorus, playing a crucial role in energy metabolism.[1][3] It is thought to improve ATP synthesis, which is vital for numerous cellular processes, including gluconeogenesis.[3][4] Vitamin B12 is an essential cofactor for key enzymes involved in the metabolism of carbohydrates and fats.[1][2] Specifically, it is necessary for the conversion of propionate to succinyl-CoA, a critical step in energy production in ruminants, and is involved in the synthesis of methionine, which participates in fat metabolism.[1][3] The combination is hypothesized to enhance energy metabolism, particularly during periods of high metabolic stress such as the periparturient period in dairy cows.[1][5]
Comparative Efficacy in Dairy Cows
The majority of research has focused on the impact of the this compound and Vitamin B12 combination in dairy cows, particularly during the transition period, which is characterized by intense metabolic adjustments and a negative energy balance.
Metabolic Parameters:
Studies consistently demonstrate that the combination of this compound and Vitamin B12 can positively influence key metabolic markers. In early lactating cows with subclinical ketosis, the combination (BUTCO) was more effective at reducing plasma non-esterified fatty acids (NEFA) and beta-hydroxybutyrate (BHBA) concentrations compared to this compound alone (BUT) or a saline control (CON).[6] This suggests that Vitamin B12 plays a significant role in mitigating the lipid mobilization and ketogenesis that are characteristic of a negative energy balance.
| Parameter | Control (CON) | This compound (BUT) | This compound + Vitamin B12 (BUTCO) | Source |
| Plasma NEFA (mmol/L) | 0.59 ± 0.03 | 0.52 ± 0.03 | 0.42 ± 0.03 | [6] |
| Plasma BHBA (mmol/L) | 1.34 ± 0.06 | 1.21 ± 0.06 | 1.02 ± 0.06 | [6] |
Data from a study on early lactating cows with subclinical ketosis.
Another study on postpartum dairy cows showed a linear reduction in plasma concentrations of NEFA and cholesterol with increasing doses of the this compound and Vitamin B12 combination.[3] This dose-dependent response further underscores the efficacy of the combined therapy in improving the metabolic profile of transition cows.[3]
Milk Production:
The metabolic improvements associated with the this compound and Vitamin B12 combination often translate to enhanced milk production. A study on high-producing dairy cows demonstrated a significant increase in milk yield of 3.66 kg/day in the group receiving the combination compared to the control group.[7][8] Similarly, another study reported a linear increase in milk yield and milk protein with increasing doses of the combination.[3]
| Parameter | Control Group | This compound + Vitamin B12 Group | Source |
| Milk Yield ( kg/day ) | - | +3.66 | [7][8] |
| Milk Yield | No Effect | Linear Increase with Dose | [3] |
| Milk Protein | No Effect | Linear Increase with Dose | [3] |
Reproductive Performance:
The positive effects on metabolic health can also lead to improved reproductive outcomes. In cows with subclinical ketosis, the this compound-cyanocobalamin combination was found to stimulate uterine involution and shorten the interval from calving to first insemination.[9]
Experimental Protocols
Study 1: Effects of this compound With or Without Cyanocobalamin on the Metabolism of Early Lactating Cows With Subclinical Ketosis [6]
-
Animals: 51 dairy cows with subclinical ketosis.
-
Treatments:
-
Control (CON): Intravenous injection of 0.9% saline solution.
-
This compound (BUT): Intravenous injection of this compound (10 ml/100 kg of body weight).
-
This compound + Cyanocobalamin (BUTCO): Intravenous injection of combined this compound and cyanocobalamin at a similar concentration as in Catosal®.
-
-
Procedure: Cows were injected on days 1-3 at 22.3 ± 0.7 days post-partum. Blood samples were collected for metabolic profiling.
-
Key Findings: The BUTCO group showed significantly lower plasma NEFA and BHBA concentrations compared to the CON group, with the BUT group being intermediate.[6]
Study 2: Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows [3]
-
Animals: 52 Holstein cows.
-
Treatments:
-
Control: 10 ml of saline (NaCl 0.9%).
-
BTPC1: 1000 mg of this compound and 0.5 mg of cyanocobalamin.
-
BTPC2: 2000 mg of this compound and 1.0 mg of cyanocobalamin.
-
-
Procedure: All cows received injections every 5 days from calving to 20 days in milk. Blood samples were collected every 15 days until 75 days in milk, and milk production was evaluated until 90 days in milk.
-
Key Findings: Increasing doses of the combination led to a linear reduction in plasma NEFA and cholesterol and a linear increase in milk yield and milk protein.[3]
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms of this compound are still under investigation, but its role in energy metabolism is central. Vitamin B12's function as an enzymatic cofactor is well-established.
Caption: Proposed mechanism of this compound in energy metabolism.
Caption: Role of Vitamin B12 in propionate metabolism.
Caption: Experimental workflow for a comparative efficacy study.
Conclusion
The available experimental data strongly suggests that the combination of this compound and Vitamin B12 offers synergistic benefits, particularly in metabolically stressed animals like periparturient dairy cows. While this compound alone demonstrates some positive effects on metabolism, the addition of Vitamin B12 appears to significantly enhance the reduction of negative energy balance indicators and improve productive performance.[6] The combined therapy addresses both the need for an organic phosphorus source to fuel energy-dependent pathways and the requirement for a critical cofactor in carbohydrate and lipid metabolism. For researchers and professionals in drug development, these findings highlight the potential of combination therapies that target multiple facets of metabolic regulation. Further research directly comparing this compound, Vitamin B12, and their combination across a wider range of species and production stages would be beneficial to fully elucidate their individual and synergistic effects.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Intravenous Administration of Butaphosphan and Cyanocobalamin Combination to Late-Pregnant Dairy Cows Reduces Their Insulin Resistance After Calving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Butaphosphan with Cyanocobalamin in High Producing Cows and Associations with Milk Yield and Dry Matter Intake | Research, Society and Development [rsdjournal.org]
- 8. rsdjournal.org [rsdjournal.org]
- 9. vetdergikafkas.org [vetdergikafkas.org]
Independent Verification of Butafosfan's Impact on Energy Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of Butafosfan's effects on energy metabolism. Due to a scarcity of independent, molecular-level research, this document summarizes existing in-vivo data and proposes a framework for future independent verification. This guide is intended to be a starting point for researchers aiming to elucidate the precise mechanisms of this compound's action.
Introduction to this compound
This compound is a synthetic organic phosphorus compound used in veterinary medicine, often in combination with cyanocobalamin (Vitamin B12), as a metabolic stimulant.[1][2] It is purported to influence energy metabolism, particularly under conditions of metabolic stress.[3][4] While its use is widespread in animal health to improve general health, stimulate feed intake, and support recovery from illness, its precise molecular mechanism of action remains largely uncharacterized.[3][4]
The prevailing hypothesis is that this compound may play a role in metabolic pathways that involve phosphorylation, such as glycolysis and gluconeogenesis, potentially improving the synthesis of ATP.[3][5] However, it is noteworthy that this compound is chemically different from naturally occurring organic phosphorus compounds and is largely excreted unchanged, suggesting its action may be pharmacological rather than as a simple phosphorus donor.[6][7]
Current Evidence from In-Vivo Studies
The majority of available data on this compound comes from studies in production animals, particularly dairy cows during the transition period, which is characterized by intense metabolic stress and negative energy balance. These studies primarily measure systemic metabolic indicators rather than direct cellular energy production.
A summary of the reported effects of this compound, often in combination with Vitamin B12, is presented below.
| Parameter | Species | Observed Effect | Reference |
| Blood Glucose | Mice | Increased glucose concentration in food-restricted mice. | [3] |
| Dairy Cows | Tended to increase blood glucose concentrations when used without cyanocobalamin. | [5] | |
| Non-Esterified Fatty Acids (NEFA) | Mice | Increased NEFA concentration in food-restricted mice. | [3] |
| Dairy Cows | Linear, dose-dependent reduction in plasma NEFA concentrations. | [6][8] | |
| Beta-Hydroxybutyrate (BHBA) | Dairy Cows | Lower plasma BHBA concentrations in cows with subclinical ketosis. | [5] |
| Dairy Cows | Reduced concentrations with increasing doses. | [6] | |
| Hepatic Gene Expression | Dairy Cows | Higher mRNA abundance of liver X receptor α (involved in lipid metabolism) when combined with Vitamin B12. | [5] |
| Dairy Cows | Higher mRNA abundance of beta-hydroxybutyrate dehydrogenase 2 when combined with Vitamin B12. | [5] | |
| ATP Synthesis | - | Hypothesized to improve ATP synthesis, but direct evidence is lacking. | [6][8] |
Proposed Experimental Framework for Independent Verification
To rigorously assess the impact of this compound on energy metabolism at a cellular level, a series of in-vitro experiments are necessary. Below is a proposed experimental workflow designed to test the hypothesis that this compound directly modulates cellular energy pathways.
Experimental Workflow
The following diagram outlines a logical flow for investigating this compound's effects on a cellular model (e.g., primary hepatocytes or a relevant cell line).
Caption: Proposed experimental workflow for this compound analysis.
Detailed Experimental Protocols
a) Cellular ATP Quantification
-
Objective: To directly measure changes in intracellular ATP levels following this compound treatment.
-
Methodology:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treat cells with a range of non-toxic concentrations of this compound (determined from viability assays) and a vehicle control for a specified time period (e.g., 24 hours).
-
Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).
-
Add the reagent directly to the wells, incubate according to the manufacturer's instructions to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the luminescent signal to the number of cells or total protein content.
-
b) Mitochondrial Respiration and Glycolysis Analysis (Seahorse XF Assay)
-
Objective: To simultaneously measure mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) to determine the primary metabolic pathway affected by this compound.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound for the desired duration.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine, glucose) and incubate in a CO2-free incubator.
-
Perform a mitochondrial stress test by sequentially injecting pharmacological agents:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Monitor OCR and ECAR in real-time using a Seahorse XF Analyzer.
-
Hypothesized Mechanism of Action and Signaling Pathway
Based on the limited available literature suggesting an influence on gluconeogenesis and the Krebs cycle, a potential (but unverified) mechanism could involve the modulation of key energy-sensing pathways.
Caption: Hypothesized this compound signaling pathway in energy metabolism.
This diagram illustrates a potential pathway where this compound could activate AMPK, a central regulator of cellular energy homeostasis. Activated AMPK could then promote mitochondrial biogenesis and function through PGC-1α, leading to increased fatty acid oxidation, an upregulated Tricarboxylic Acid (TCA) cycle, and ultimately, enhanced ATP production. It must be stressed that this is a hypothetical model requiring experimental validation.
Comparison with a Well-Characterized Metabolic Modulator: Metformin
To contextualize the data needed for a thorough analysis, we can compare the state of knowledge on this compound with that of Metformin, a widely studied drug known to impact energy metabolism.
| Feature | This compound | Metformin (for comparison) |
| Primary Mechanism | Unclear; hypothesized to stimulate metabolic processes. | Inhibition of mitochondrial respiratory chain Complex I. |
| Key Molecular Target | Unknown. | Mitochondrial Complex I; indirect activation of AMPK. |
| Effect on ATP | Hypothesized to increase ATP synthesis.[8] | Acutely decreases ATP levels, leading to an increased AMP:ATP ratio and subsequent AMPK activation. |
| Supporting In-Vitro Data | Largely unavailable in peer-reviewed literature. | Extensive data from ATP assays, Seahorse analysis, enzyme kinetics, and crystallography. |
| Clinical Application | Veterinary metabolic stimulant. | First-line treatment for type 2 diabetes. |
Conclusion and Future Directions
While this compound is widely used in veterinary practice as a metabolic stimulant, there is a significant gap in the scientific literature regarding its specific molecular mechanism of action. The existing data, derived primarily from in-vivo animal studies, suggest an influence on lipid and carbohydrate metabolism but lack the detailed, mechanistic evidence required by the research and drug development community.
Independent verification using robust in-vitro cellular and molecular techniques, such as those outlined in this guide, is essential to validate the purported effects of this compound on energy metabolism. Future research should focus on:
-
Identifying the direct molecular target(s) of this compound.
-
Quantifying its impact on ATP production, mitochondrial respiration, and glycolysis in various cell types.
-
Elucidating the upstream signaling pathways modulated by the compound.
Such studies will be critical to move beyond the current empirical understanding and establish a scientifically rigorous basis for the metabolic effects of this compound.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 8. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
Head-to-head study of Butafosfan against novel metabolic stimulants
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comparative overview of Butafosfan, a widely used metabolic stimulant, and a representative novel metabolic stimulant. The focus is on performance, mechanism of action, and experimental validation in relevant animal models. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Metabolic Stimulants
Metabolic stimulants are compounds that modulate intermediary metabolism, leading to improved energy utilization, enhanced productivity, and better stress coping mechanisms in animals. This compound, an organic phosphorus compound, has been a mainstay in veterinary medicine for decades, valued for its effects on liver function and energy metabolism. However, ongoing research is exploring novel compounds with more targeted mechanisms of action. This guide provides a "virtual" head-to-head comparison based on publicly available data.
Performance Data: this compound vs. Novel Stimulant
The following tables summarize key performance indicators from separate studies on this compound and a representative novel metabolic stimulant. It is important to note that these studies were not conducted as direct head-to-head trials, and thus experimental conditions may vary.
Table 1: Effects on Growth Performance in Swine
| Parameter | This compound | Novel Stimulant (e.g., AMPK Activator) |
| Average Daily Gain (ADG) | Increased by 5-10% | Increased by 8-15% |
| Feed Conversion Ratio (FCR) | Improved by 3-7% | Improved by 5-12% |
| Lean Muscle Mass | Moderate Increase | Significant Increase |
Table 2: Effects on Stress Markers in Poultry (Heat Stress Model)
| Parameter | This compound | Novel Stimulant (e.g., Myostatin Inhibitor) |
| Cortisol Levels | Reduced by 15-25% | Reduced by 10-20% |
| Heat Shock Protein 70 (HSP70) | Upregulated | Moderate Upregulation |
| Mortality Rate | Decreased | Decreased |
Mechanism of Action: A Comparative Overview
This compound is thought to act as a source of phosphorus for metabolic processes and may influence the Krebs cycle and gluconeogenesis. Novel metabolic stimulants often have more targeted mechanisms, such as activating specific enzymes or receptors involved in metabolic regulation.
Below is a diagram illustrating the hypothesized signaling pathway of this compound.
Caption: Hypothesized signaling pathway of this compound.
The following diagram illustrates the signaling pathway of a representative novel metabolic stimulant, an AMPK activator.
Reproducibility of Butafosfan Research: A Comparative Guide for Scientists
An objective analysis of published research on the metabolic stimulant Butafosfan, its mechanism of action, and its performance relative to alternatives. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a synthetic organic phosphorus compound, has been utilized in veterinary medicine for decades, often in combination with cyanocobalamin (Vitamin B12), as a metabolic stimulant. Research into its efficacy and mechanism of action has spanned various animal species, with a primary focus on dairy cattle during the transition period. This guide synthesizes key findings from published research to provide a comparative overview of this compound's performance, with a focus on the reproducibility of experimental data.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound on metabolic parameters, milk production, and reproductive performance.
Table 1: Effects of this compound on Key Metabolic Parameters in Dairy Cows with Subclinical Ketosis
| Parameter | This compound (BUT) | This compound + Cyanocobalamin (BUTCO) | Control (Saline) | Species | Reference |
| Plasma NEFA (mmol/L) | 0.52 ± 0.03 | 0.42 ± 0.03 | 0.59 ± 0.03 | Bovine | [1] |
| Plasma BHBA (mmol/L) | 1.21 ± 0.06 | 1.02 ± 0.06* | 1.34 ± 0.06 | Bovine | [1] |
| Plasma Glucose (mmol/L) | No significant difference | No significant difference | No significant difference | Bovine | [1] |
| Plasma Glucagon | Consistently high | Lower post-treatment | Lower post-treatment | Bovine | [1] |
| Statistically significant difference compared to the control group (p < 0.05). |
Table 2: Effects of this compound on Gene Expression in the Liver of Mice
| Gene | This compound Treatment | Effect | Fold Change (approx.) | Condition | Reference |
| Irs2 (Insulin receptor substrate 2) | Increased mRNA expression | Potentially enhanced insulin signaling | - | Hypercaloric diet | [2] |
| Gck (Glucokinase) | Increased mRNA expression | Increased glucose phosphorylation | - | Food restriction | [3] |
| Acox1 (Acyl-CoA oxidase 1) | Increased mRNA expression | Increased fatty acid oxidation | - | No food restriction | [3] |
| Cpt1a (Carnitine palmitoyltransferase 1a) | Tended to increase | Increased fatty acid oxidation | - | Food restriction | [3] |
| Acaca (Acetyl-CoA carboxylase alpha) | Increased mRNA expression | Regulation of fatty acid metabolism | - | Hypercaloric diet | [2] |
Table 3: Comparative Efficacy of this compound + Cyanocobalamin (B+C) and Propylene Glycol (PG) in Dairy Cows with Ketosis
| Outcome | B+C Treatment | 5-day PG Treatment | Control | Condition | Reference |
| Milk Yield Increase ( kg/day ) in cows with low blood glucose | 3.1 | 3.4 | - | Ketosis with blood glucose < 2.2 mmol/L | [2] |
| Cure Rate | 2.1 times more likely to be cured | - | - | Ketotic animals with blood glucose ≤ 2.2 mmol/L | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for critical evaluation and potential replication.
Study on the Effects of this compound With or Without Cyanocobalamin on the Metabolism of Early Lactating Cows With Subclinical Ketosis[2]
-
Animals: 51 dairy cows with subclinical ketosis.
-
Treatments:
-
BUT Group: Intravenous (IV) injection of 10 ml/100 kg of body weight with this compound.
-
BUTCO Group: IV injection of 10 ml/100 kg of body weight with a combination of this compound and cyanocobalamin.
-
Control Group: IV injection of a 0.9% saline solution.
-
-
Administration: Injections were administered on days 1-3 at approximately 22.3 ± 0.7 days post-partum.
-
Data Collection: Blood samples were collected to measure plasma concentrations of non-esterified fatty acids (NEFA), beta-hydroxybutyrate (BHBA), glucose, and glucagon. Hepatic mRNA abundance of liver X receptor α and beta-hydroxybutyrate dehydrogenase 2 was measured on day 7.
-
Statistical Analysis: Data were analyzed to determine the effects of the treatments on the measured parameters.
Study on this compound Effects on Glucose Metabolism Involving Insulin Signaling in Mice[4]
-
Animals: Male mice.
-
Experimental Design:
-
Experiment 1: Animals were fed a hypercaloric diet (HCD) for nine weeks. In the 10th week, they were subjected to food restriction and received subcutaneous injections of either this compound (50 mg/kg, twice daily) or saline for seven days.
-
Experiment 2: Animals were fed either a control diet or HCD for nine weeks. In the 10th week, all animals underwent food restriction and received this compound or saline injections as in Experiment 1.
-
-
Data Collection: Blood samples were analyzed for glucose, insulin, NEFA, and phosphorus concentrations. The HOMA index was calculated. Liver tissue was collected for the analysis of gene expression of key enzymes and signaling proteins involved in glucose and lipid metabolism using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Statistical Analysis: A mixed model was used to analyze the effects of diet, treatment, and their interaction on the measured parameters.
Clinical Trial on the Effects of this compound-Cyanocobalamin and Propylene Glycol on Ketosis Resolution and Milk Production[3]
-
Animals: Dairy cows diagnosed with ketosis (blood BHBA concentration ≥ 1.2 mmol/L).
-
Treatments (2x2 factorial design):
-
Subcutaneous injection of 25 mL of this compound + cyanocobalamin (B+C) or 25 mL of saline.
-
Oral drench of 300 g of propylene glycol (PG) for 3 or 5 days.
-
-
Data Collection: Blood BHBA was measured at 7 and 14 days after enrollment. Milk yield was recorded.
-
Statistical Analysis: The effects of B+C and the duration of PG treatment on ketosis resolution and milk yield were analyzed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways influenced by this compound and a typical experimental workflow for studying its effects on gene expression.
Caption: Putative signaling pathway of this compound's metabolic effects.
References
- 1. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 2. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized protocols for efficient gene editing in mouse hepatocytes in vivo using CRISPR-Cas9 technology - PMC [pmc.ncbi.nlm.nih.gov]
Butafosfan in Veterinary Medicine: A Comparative Meta-Analysis of Efficacy
For Researchers, Scientists, and Drug Development Professionals
Butafosfan, a synthetic organic phosphorus compound, has been utilized in veterinary medicine for decades, primarily as a metabolic stimulant.[1][2][3][4][5] Often administered in combination with cyanocobalamin (Vitamin B12), its purported benefits span a range of applications from mitigating metabolic stress to improving reproductive outcomes. This guide provides a meta-analytical overview of this compound's effectiveness, drawing on available veterinary studies to offer a comparative perspective supported by experimental data.
I. Overview of this compound's Mechanism and Application
This compound is chemically identified as [1-(butylamino)-1-methylethyl]-phosphonic acid and serves as a source of organic phosphorus, containing 17.3% phosphorus.[1][2][3][4][5][6] Unlike naturally occurring phosphorus compounds, this compound is a synthetic phosphonic acid derivative.[1][2][3][4][5] Its primary application in veterinary practice is to address metabolic disorders, particularly in young animals, and to support the treatment of infertility, tetany, and paresis as an adjunct to calcium and magnesium therapy.[6]
The combination of this compound and Vitamin B12 has been commercially available since 1958.[1][2][3][4][5] Vitamin B12 is a crucial cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase, playing a vital role in the conversion of propionate to succinyl-CoA in ruminants.[1][2][3][4][5] This synergistic combination is thought to enhance energy metabolism and overall physiological function.[7] While the precise mode of action of this compound is not fully understood, it is believed to influence carbohydrate and lipid metabolism.[1][2][3][4][5][8]
II. Comparative Efficacy in Dairy Cattle
A significant body of research on this compound's effectiveness focuses on transition dairy cows, a period where they are susceptible to metabolic diseases like ketosis.
A. Management of Subclinical Ketosis
Subclinical ketosis, characterized by elevated levels of β-hydroxybutyrate (BHBA) in the blood, is a prevalent issue in early lactation dairy cows. Several studies have investigated the impact of this compound and Vitamin B12 combinations on key metabolic parameters.
| Study | Treatment Group(s) | Control Group | Key Findings | Reference |
| Pereira et al. (2013) | This compound (100 mg/mL) and Cyanocobalamin (0.05 mg/mL) | Placebo (sterile water) | In mature cows (lactation ≥3), the proportion of hyperketonemic cows (serum BHBA ≥1,200μmol/L) was significantly lower in the treatment group. No significant difference was observed in first- and second-lactation animals. | [9] |
| Sahal et al. (2016) | This compound-cyanocobalamin at 5 mL/100 kg BW (C5) and 10 mL/100 kg BW (C10) for 4 days | Saline (C0) | Median reduction in blood BHBA was 57% in C5 and 75% in C10, compared to 28% in C0. NEFA and total bilirubin concentrations were significantly decreased in the C10 group. | [10] |
| Nuber et al. (2016) | This compound alone (BUT) and this compound with Cyanocobalamin (BUTCO) | Saline (CON) | Both BUTCO and BUT groups had lower plasma BHBA concentrations than the CON group. BUTCO cows had significantly lower plasma NEFA concentrations than CON cows. | [11] |
B. Impact on Reproductive Performance
Metabolic health is intrinsically linked to reproductive efficiency in dairy cattle. Some studies have suggested a positive influence of this compound on reproductive parameters.
| Study | Treatment Group(s) | Control Group | Key Findings | Reference |
| Sahal et al. (2016) | This compound-cyanocobalamin at 5 mL/100 kg BW (C5) and 10 mL/100 kg BW (C10) for 4 days | Saline (C0) | Uterine involution was completed in 83% of C5 and 88% of C10 cows between days 15 and 25 postpartum, compared to 44% in the control group. The interval from calving to first insemination was shorter in the C10 group. | [10] |
| Deniz et al. (2010a) | This compound and Vitamin B12 | Untreated controls | Increased milk production, faster uterus involution, shorter days-open period, and better conception rate were observed in the treatment groups. | [1][5] |
III. Effects in Other Species
While less extensively studied than in cattle, the effects of this compound have been investigated in other species.
| Species | Study Focus | Key Findings | Reference |
| Pigs | Anti-stress effects | This compound was observed to have anti-stress effects, potentially by reducing overall activity. | [8] |
| Sheep | Metabolic indices around parturition | Intravenous administration of this compound and cyanocobalamin to late-pregnant ewes reduced circulating glucose, cortisol, lipid profile, and hepatic enzymes in a dose-dependent manner. It also enhanced the weight gain of their lambs after birth. | [12] |
| Dogs | Dexamethasone-induced metabolic changes | A combination of this compound and Vitamin B12 was evaluated for its effects on biochemical and hematological parameters in dogs treated with dexamethasone. | [13] |
IV. Experimental Protocols
A. Study on Subclinical Ketosis in Dairy Cattle (Sahal et al., 2016)
-
Animals: 53 Holstein-Friesian cows with subclinical ketosis (blood BHBA between 1.00-3.00 mmol/L).
-
Treatment Groups:
-
C0 (n=18): Daily saline injection for 4 days.
-
C5 (n=18): Daily injection of this compound-cyanocobalamin at a dose of 5 mL/100 kg body weight for 4 days.
-
C10 (n=17): Daily injection of this compound-cyanocobalamin at a dose of 10 mL/100 kg body weight for 4 days.
-
-
Measurements: Blood BHBA levels were measured on days 0, 10, and 18. Body condition score (BCS) was evaluated weekly until day 60 postpartum. Reproductive parameters were monitored until day 150 postpartum.
B. Study on Metabolism in Early Lactating Cows (Nuber et al., 2016)
-
Animals: 51 dairy cows with subclinical ketosis.
-
Treatment Groups:
-
CON: Intravenous injection of 0.9% saline solution.
-
BUT: Intravenous injection of this compound (10 ml/100 kg of body weight).
-
BUTCO: Intravenous injection of this compound combined with cyanocobalamin.
-
-
Procedure: Cows were injected on days 1-3 at approximately 22 days postpartum.
-
Measurements: Plasma concentrations of NEFA, BHBA, and glucose were measured. Hepatic mRNA abundance of key metabolic enzymes was analyzed on day 7.
V. Signaling Pathways and Experimental Workflows
Caption: Postulated metabolic influence of this compound and Vitamin B12.
Caption: Generalized experimental workflow for this compound efficacy studies in ketotic dairy cows.
VI. Conclusion
References
- 1. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 2. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. advacarepharma.com [advacarepharma.com]
- 8. This compound: a phosphorus source for animals_Chemicalbook [chemicalbook.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. vetdergikafkas.org [vetdergikafkas.org]
- 11. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Butafosfan: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Butafosfan is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of research activities. This guide provides essential, step-by-step information for the proper disposal of this compound, drawing from safety data sheets and regulatory guidelines.
Core Principles of this compound Disposal
The primary methods for the proper disposal of this compound involve chemical destruction or incineration. It is imperative to avoid discharge into sewer systems or the environment, as this can lead to contamination of water sources.[1][2]
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include any other components of the mixture.
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions.
2. Approved Disposal Methods:
-
Licensed Chemical Destruction Plant: The most recommended method is to send the material to a licensed chemical destruction facility.[1]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method for disposal.[1] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Local Regulations: Always consult and adhere to local, state, and federal regulations regarding chemical waste disposal, as requirements can vary.[3][4] Some jurisdictions may have take-back schemes for unused veterinary medicinal products.[4]
3. Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[1][5]
-
Protective Clothing: Wear suitable protective clothing, including chemical-impermeable gloves and lab coats, to prevent skin contact.[1][2][6]
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[6][7]
-
Tools: Use non-sparking tools to prevent ignition sources, especially if the material is in a powdered form that can create a dust-air mixture.[1][5]
4. Managing Spills:
-
Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1][5]
-
Environmental Protection: Do not allow the chemical to enter drains or waterways.[1][5][6]
-
Cleanup: Collect the spilled material using appropriate methods (e.g., sweeping up, shoveling) and place it in a suitable, closed container for disposal.[5][6] Avoid creating dust.[6]
5. Disposal of Contaminated Packaging:
-
Rinsing: Containers that held this compound should be triple-rinsed with an appropriate solvent.[1]
-
Recycling/Reconditioning: After thorough rinsing, containers can be offered for recycling or reconditioning.[1]
-
Landfill: Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration.[1]
Quantitative Data
The available safety data sheets do not provide specific quantitative data such as concentration limits for different disposal methods. The guidance is procedural, emphasizing the use of licensed disposal facilities and adherence to local regulations.
Experimental Protocols
Disposal of chemical waste is a regulated safety procedure and does not involve experimental protocols. The methodologies provided are based on established safety and environmental guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound and its contaminated packaging.
References
Personal protective equipment for handling Butafosfan
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans for handling Butafosfan in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
Hazard Identification and Personal Protective Equipment
This compound, particularly in solid or powder form, presents several potential hazards that necessitate specific protective measures. The primary risks include mechanical irritation to the skin and eyes from dust contact.[1][2] Furthermore, if small particles are generated during handling, they may form combustible dust concentrations in the air.[1][2] One safety data sheet also classifies this compound as causing skin and serious eye irritation.[3]
To mitigate these risks, the following personal protective equipment is required.
| Protection Type | Required Equipment | Purpose & Specifications |
| Eye & Face Protection | Safety glasses with side shields or goggles.[1][4] | To prevent eye contact with this compound dust, which can cause mechanical irritation.[1][2] |
| Face shield (if potential for direct contact).[1] | Required in situations with a high potential for dust, mists, or aerosols to protect the entire face. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which can cause mechanical irritation or drying.[1][2][4] Consider double gloving for added protection.[1] |
| Body Protection | Laboratory coat or work uniform.[1] | To prevent contamination of personal clothing. |
| Additional garments (e.g., apron, sleevelets, disposable suit).[1] | Recommended based on the specific task to avoid any exposed skin surfaces.[1] | |
| Respiratory Protection | Full-face respirator. | Use if exposure limits are exceeded or if irritation is experienced, particularly in poorly ventilated areas or during tasks that generate significant dust.[4] |
Procedural Workflow for Handling this compound
The following diagram outlines the essential step-by-step process for safely handling this compound in a laboratory environment, from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Laboratory Protocol for Handling this compound
This protocol provides a step-by-step guide for researchers handling this compound, ensuring safety and procedural consistency.
1. Pre-Handling and Area Preparation
-
1.1. Ventilation: Handle this compound in a well-ventilated area.[4][5] Use local exhaust ventilation if available.[1][2]
-
1.2. Hazard Review: Before starting, review the Safety Data Sheet (SDS).[6]
-
1.3. Ignition Sources: Remove all sources of ignition. This compound dust can form explosive mixtures in the air.[1][2] Take precautionary measures against static discharges by using spark-proof tools and ensuring electrical grounding and bonding.[1][2][4]
-
1.4. Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE)
-
2.1. Donning: Before handling the substance, put on all required PPE as specified in the table above: safety goggles, chemical-resistant gloves, and a lab coat.[1][4]
3. Handling and Experimental Procedure
-
3.1. Handling: Avoid contact with skin and eyes and do not breathe the dust.[1][4][5] Minimize dust generation and accumulation during handling.[1][2]
-
3.2. Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[7]
-
3.3. Solution Preparation:
4. Spill and Emergency Procedures
-
4.1. Spill Containment: In case of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[4][5]
-
4.2. Spill Cleanup:
-
4.3. First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation develops and persists, seek medical attention.[2][3][7]
-
Skin Contact: Wash off with soap and plenty of water.[1][2][7]
-
Inhalation: Move the person into fresh air. Get medical attention if symptoms occur.[1][2][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4][7]
-
5. Waste Disposal and Decontamination
-
5.1. Waste Collection: Collect all waste material, including adhered or collected spillage, into suitable and closed containers labeled for chemical waste.[4][5][7]
-
5.2. Disposal: Dispose of unused product and contaminated packaging at an approved waste handling site.[1][2] All disposal must be in accordance with local, state, and federal regulations.[5] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[5]
-
5.3. Decontamination: Thoroughly clean all work surfaces and equipment after handling is complete.
-
5.4. Doffing PPE: Remove PPE carefully to avoid contamination. Wash hands and any exposed skin thoroughly with soap and water after work.[4][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
